Coproporphyrin I
Description
This compound has been reported in Sphingopyxis with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUOZSDXVZCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883425 | |
| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-14-6 | |
| Record name | Coproporphyrin I | |
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| Record name | Coproporphyrin I | |
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| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
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| Record name | 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- | |
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| Record name | 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid | |
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| Record name | Coproporphyrin I | |
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Foundational & Exploratory
An In-depth Technical Guide to the Coproporphyrin I Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coproporphyrin I is a metabolic dead-end product of the heme biosynthesis pathway, the accumulation of which is a hallmark of the genetic disorder Congenital Erythropoietic Porphyria (CEP). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic and non-enzymatic reactions involved. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this aberrant metabolic route. The guide includes quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction to Heme Biosynthesis and the Formation of Type I Porphyrin Isomers
Heme, an iron-containing protoporphyrin IX, is an essential prosthetic group for a multitude of proteins involved in critical biological processes, including oxygen transport (hemoglobin and myoglobin), electron transport (cytochromes), and detoxification (cytochrome P450 enzymes). The biosynthesis of heme is a highly conserved and tightly regulated pathway involving eight enzymatic steps that occur in both the mitochondria and the cytoplasm.
A critical juncture in this pathway is the formation of the first cyclic tetrapyrrole, uroporphyrinogen III. This reaction is catalyzed by the enzyme uroporphyrinogen III synthase (UROS). In the absence or deficiency of UROS, the linear tetrapyrrole precursor, hydroxymethylbilane (HMB), spontaneously cyclizes to form the non-functional isomer, uroporphyrinogen I. This marks the entry into a metabolic shunt that leads to the formation of coproporphyrinogen I and its oxidized product, this compound.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is not a physiological pathway but rather a consequence of the dysregulation of the main heme synthesis pathway.
Formation of Hydroxymethylbilane (HMB)
The heme biosynthesis pathway begins with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), which is then converted to porphobilinogen (PBG). Four molecules of PBG are subsequently polymerized by the enzyme porphobilinogen deaminase (also known as hydroxymethylbilane synthase) to form the linear tetrapyrrole, hydroxymethylbilane (HMB).
The Branch Point: Uroporphyrinogen III Synthase vs. Spontaneous Cyclization
Under normal physiological conditions, uroporphyrinogen III synthase (UROS) efficiently converts HMB to uroporphyrinogen III by catalyzing the inversion of the D-pyrrole ring before cyclization. However, in cases of UROS deficiency, as seen in Congenital Erythropoietic Porphyria (CEP), HMB accumulates and undergoes spontaneous, non-enzymatic cyclization to form uroporphyrinogen I.
Decarboxylation to Coproporphyrinogen I
Uroporphyrinogen I, although a "dead-end" precursor for heme, can still be recognized as a substrate by the next enzyme in the pathway, uroporphyrinogen decarboxylase (UROD). UROD catalyzes the sequential decarboxylation of the four acetate side chains of uroporphyrinogen I to form coproporphyrinogen I. It is important to note that UROD can act on both uroporphyrinogen I and III isomers[1].
Oxidation to this compound
Coproporphyrinogen I is not a substrate for the subsequent enzyme in the heme pathway, coproporphyrinogen oxidase, which is specific for the type III isomer. Consequently, coproporphyrinogen I accumulates and is non-enzymatically oxidized to the stable, colored porphyrin, this compound. This accumulation in various tissues and subsequent excretion is a key diagnostic marker for CEP.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and intermediates in the this compound biosynthesis pathway.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Optimal pH | Reference(s) |
| Uroporphyrinogen Decarboxylase | Uroporphyrinogen I | ~0.1-1.0 | Varies | 6.8 - 7.2 | [2] |
| Uroporphyrinogen Decarboxylase | Uroporphyrinogen III | ~0.1-0.5 | Varies | 6.8 - 7.2 | [2] |
Table 1: Kinetic Parameters of Uroporphyrinogen Decarboxylase.
| Analyte | Fluid | Normal Range (nmol/24h) | CEP Range (nmol/24h) | Reference(s) |
| This compound | Urine | < 20 | > 1000 | [3][4] |
| Coproporphyrin III | Urine | 50 - 250 | < 500 | [3][4] |
| Uroporphyrin I | Urine | < 10 | > 5000 | [3][4] |
Table 2: Typical Urinary Porphyrin Excretion Levels.
Experimental Protocols
Assay for Uroporphyrinogen Decarboxylase (UROD) Activity in Erythrocytes
This assay measures the activity of UROD by quantifying the conversion of a pentacarboxylic porphyrinogen I substrate to this compound.
Materials:
-
Whole blood collected in a heparinized tube.
-
Pentacarboxylic porphyrinogen I substrate solution.
-
0.5 M Phosphate buffer, pH 6.8.
-
Trichloroacetic acid (TCA)/Dimethyl sulfoxide (DMSO) stop solution containing a mesoporphyrin internal standard.
-
HPLC system with a C18 reverse-phase column and fluorescence detector.
Procedure:
-
Prepare a hemolysate from the whole blood sample by washing the erythrocytes with saline and then lysing them with distilled water.
-
Incubate a known amount of the hemolysate with the pentacarboxylic porphyrinogen I substrate in the phosphate buffer at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the TCA/DMSO stop solution. This also serves to oxidize the porphyrinogens to their corresponding porphyrins.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the this compound produced and the mesoporphyrin internal standard.
-
Calculate the UROD activity based on the amount of this compound formed per unit of time and protein concentration.
HPLC Separation and Quantification of Coproporphyrin Isomers in Urine
This method allows for the separation and quantification of this compound and III isomers, which is crucial for the diagnosis of porphyrias.
Materials:
-
Urine sample, protected from light.
-
This compound and III standards.
-
HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: ~400 nm, Emission: ~620 nm).
-
Mobile phase A: Aqueous buffer (e.g., 1 M ammonium acetate, pH 5.16).
-
Mobile phase B: Organic solvent (e.g., Methanol or Acetonitrile).
Procedure:
-
Acidify the urine sample with acetic acid.
-
Inject a known volume of the acidified urine onto the HPLC column.
-
Elute the porphyrins using a gradient of mobile phase B. A typical gradient might start at a lower percentage of B and increase over time to elute the more hydrophobic porphyrins.
-
Detect the eluting porphyrins using the fluorescence detector.
-
Identify the this compound and III peaks by comparing their retention times to those of the standards.
-
Quantify the concentration of each isomer by integrating the peak areas and comparing them to a calibration curve generated with the standards.
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for UROD activity assay.
Regulation of the Pathway
The formation of this compound is not directly regulated, as it is a product of a metabolic shunt. However, its production is intrinsically linked to the regulation of the main heme biosynthesis pathway. The key regulatory points of the heme synthesis pathway include:
-
Feedback Inhibition of ALA Synthase: The first and rate-limiting enzyme of the pathway, ALA synthase, is subject to feedback inhibition by the end-product, heme. High levels of heme inhibit the synthesis and translocation of ALA synthase into the mitochondria.
-
Iron Availability: In erythroid cells, the synthesis of the erythroid-specific isoform of ALA synthase (ALAS2) is regulated by the availability of iron.
Factors that lead to an upregulation of the initial steps of the heme biosynthesis pathway, in the context of a UROS deficiency, can exacerbate the production of uroporphyrinogen I and subsequently this compound.
Conclusion
The biosynthesis of this compound is a critical pathway to understand in the context of Congenital Erythropoietic Porphyria. This guide has provided a detailed overview of the enzymatic and non-enzymatic steps involved, along with relevant quantitative data and experimental protocols. The provided visualizations offer a clear representation of the metabolic pathway and a typical experimental workflow. A thorough understanding of this shunt pathway is essential for the development of diagnostic tools and therapeutic strategies for CEP and related disorders. Further research into the kinetics of UROS and the factors influencing the spontaneous cyclization of HMB will continue to refine our understanding of this important metabolic disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Uroporphyrinogen decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of various therapeutic trials on the prophyrin excretion in a case of congenital erythropoietic prophyria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Canonical Porphyrin: An In-Depth Technical Guide on the Role of Coproporphyrin I in Heme Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heme, an iron-containing protoporphyrin IX, is indispensable for a myriad of biological functions, most notably as the prosthetic group in hemoglobin, myoglobin, and cytochromes. Its intricate biosynthetic pathway is a finely tuned cascade of eight enzymatic reactions. While the main pathway proceeds through a series of type III porphyrinogen isomers, the formation of type I isomers, particularly coproporphyrinogen I, represents a critical metabolic cul-de-sac with significant pathophysiological implications. This technical guide provides a comprehensive exploration of the role of coproporphyrin I in the context of heme synthesis. It delves into its formation as a non-functional byproduct, its accumulation in disease states such as Congenital Erythropoietic Porphyria (CEP), and its emerging utility as a clinical biomarker in diagnostics and drug development. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the underlying biochemical pathways to facilitate a deeper understanding for researchers, clinicians, and professionals in pharmaceutical development.
Introduction: The Duality of Porphyrin Isomers in Heme Synthesis
The biosynthesis of heme is a fundamental metabolic process that occurs in most mammalian cells, with the highest rates observed in the bone marrow and liver. The pathway is initiated in the mitochondria, moves to the cytosol, and its final steps are completed back in the mitochondria. A crucial juncture in this pathway is the formation of the first cyclic tetrapyrrole, uroporphyrinogen. Two isomers exist for both uroporphyrinogen and its downstream metabolite, coproporphyrinogen: the physiologically essential type III isomer and the non-functional type I isomer.
Coproporphyrinogen III is the vital precursor that is further metabolized to protoporphyrinogen IX and ultimately heme. In contrast, coproporphyrinogen I, and its oxidized form this compound, cannot be utilized for heme synthesis and its accumulation is indicative of enzymatic dysfunction within the heme biosynthetic pathway.
The Biochemical Crossroads: Formation of this compound
The synthesis of uroporphyrinogen III from the linear tetrapyrrole hydroxymethylbilane is catalyzed by the enzyme uroporphyrinogen III synthase (UROS). This enzyme facilitates an intramolecular rearrangement, inverting the D-pyrrole ring of hydroxymethylbilane before cyclization. In the absence or deficiency of UROS, hydroxymethylbilane spontaneously cyclizes in a symmetrical fashion to form uroporphyrinogen I.[1][2] This uroporphyrinogen I is then acted upon by uroporphyrinogen decarboxylase to form coproporphyrinogen I.[3] However, the subsequent enzyme in the pathway, coproporphyrinogen oxidase, is specific for the type III isomer, leaving coproporphyrinogen I to accumulate.
Signaling Pathways and Logical Relationships
The formation of this compound is a direct consequence of a deviation from the canonical heme synthesis pathway. The following diagrams illustrate the critical enzymatic step and the resulting isomeric divergence.
Caption: Formation of coproporphyrinogen isomers.
Pathophysiological Significance: Congenital Erythropoietic Porphyria
The most profound clinical manifestation of this compound accumulation is Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease.[2][4] This rare autosomal recessive disorder is caused by a marked deficiency in UROS activity.[3][4] The resulting accumulation of uroporphyrin I and this compound in erythrocytes, bone marrow, urine, feces, and other tissues leads to severe photosensitivity, blistering of the skin, hemolytic anemia, and erythrodontia (reddish-brown discoloration of teeth).[4][5][6]
Urinary porphyrin concentrations in CEP patients are dramatically elevated, often 100 to 1000 times the normal levels, with a predominance of uroporphyrin I and this compound isomers.[4]
Quantitative Data on this compound and III Levels
The quantification of coproporphyrin isomers in biological fluids is a cornerstone for the diagnosis of porphyrias. The following tables summarize typical concentrations in healthy individuals and patients with CEP.
Table 1: Urinary this compound and III Levels
| Analyte | Normal Range (μg/L) | CEP Levels | Reference |
| This compound | 0 - 15 | Markedly Increased | [7] |
| Coproporphyrin III | 0 - 49 | Increased | [7] |
| Total Coproporphyrins (24h) | 100 - 300 μg | Up to 50-100 mg/day (total porphyrins) | [4][8] |
Table 2: Fecal Coproporphyrin Levels
| Analyte | Normal Range | CEP Levels | Reference |
| Total Coproporphyrins | <200 μg/24 hours | Markedly Increased (predominantly this compound) | [4][8] |
Table 3: Erythrocyte Porphyrin Levels
| Analyte | Normal Range | CEP Levels | Reference |
| Uroporphyrin I | Not routinely measured | Markedly Increased | [5] |
| This compound | Not routinely measured | Markedly Increased | [5] |
This compound as a Biomarker in Drug Development
Beyond its role in inherited metabolic disorders, this compound has gained significant attention in the field of drug development as an endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[9][10][11][12] These transporters are crucial for the hepatic uptake of a wide range of drugs. Inhibition of OATP1B by a new chemical entity can lead to significant drug-drug interactions (DDIs).[13]
Studies have demonstrated that plasma concentrations of this compound are a sensitive and specific indicator of OATP1B1 inhibition.[10][12] Monitoring changes in plasma this compound levels during early-phase clinical trials can provide valuable information on the potential of a drug candidate to cause OATP1B-mediated DDIs, potentially reducing the need for dedicated DDI studies.[11][13]
Caption: OATP1B inhibition assessment workflow.
Experimental Protocols
Accurate quantification of coproporphyrin isomers is critical for both clinical diagnosis and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods.
HPLC Method for Urinary Coproporphyrin Isomer Analysis
This protocol is adapted from a method for the quantitative determination of urinary coproporphyrin isomers.[14]
-
Sample Preparation:
-
Collect a 24-hour urine sample, protecting it from light and keeping it refrigerated.
-
Acidify an aliquot of the urine sample with hydrochloric acid.
-
Inject the acidified urine directly onto the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., Symmetry® C18, 5 µm, 4.6 x 250 mm).[14]
-
Mobile Phase: A gradient of acetonitrile and acetate buffer (e.g., 0.015 M, pH 4).[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 365 nm and emission at 624 nm.[14]
-
-
Quantification:
-
Prepare calibration curves using certified standards for this compound and III.
-
The concentration range for validation is typically 10-400 nmol/L for this compound and 30-560 nmol/L for coproporphyrin III.[14]
-
LC-MS/MS Method for Plasma this compound and III Quantification
This protocol is based on a validated method for quantifying coproporphyrin isomers in human plasma.[15]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode anion exchange 96-well plate (e.g., Oasis® MAX) with methanol and then water.
-
Load human plasma samples.
-
Wash the plate with an appropriate buffer to remove interferences.
-
Elute the coproporphyrins with an acidic organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Ace Excel 2 C18 PFP, 3 µm, 2.1 x 150 mm).[15]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A suitable gradient to separate the isomers.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
-
Quantification:
Uroporphyrinogen III Synthase (UROS) Activity Assay
This assay measures the enzymatic activity of UROS in erythrocytes, which is crucial for the diagnosis of CEP.
-
Principle: The assay measures the conversion of porphobilinogen (or hydroxymethylbilane) to uroporphyrinogen III. The uroporphyrinogen isomers formed are then oxidized to fluorescent uroporphyrins and quantified by HPLC.
-
Coupled-Enzyme Assay Protocol:
-
Prepare a hemolysate from washed erythrocytes.
-
Incubate the hemolysate with porphobilinogen in a buffered solution. Endogenous porphobilinogen deaminase in the lysate will convert porphobilinogen to hydroxymethylbilane.
-
The UROS enzyme in the lysate then converts hydroxymethylbilane to uroporphyrinogen III. Any non-enzymatic cyclization will form uroporphyrinogen I.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid or hydrochloric acid).
-
Oxidize the uroporphyrinogens to uroporphyrins by exposure to UV light or air.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC with fluorescence detection to separate and quantify uroporphyrin I and III.
-
-
Direct Assay Protocol:
-
Synthesize hydroxymethylbilane chemically.
-
Incubate the prepared hemolysate with the synthetic hydroxymethylbilane.
-
Follow steps 4-7 of the coupled-enzyme assay.
-
Conclusion
This compound, while having no direct physiological function in heme synthesis, serves as a critical indicator of metabolic disruption and a valuable tool in modern medicine. Its accumulation is the hallmark of Congenital Erythropoietic Porphyria, a debilitating genetic disorder. The precise quantification of this compound and its isomer, coproporphyrin III, is essential for the diagnosis and management of this and other porphyrias. Furthermore, the emergence of this compound as a sensitive and specific endogenous biomarker for hepatic OATP1B transporter activity has significant implications for the pharmaceutical industry. By providing an early assessment of potential drug-drug interactions, the measurement of plasma this compound can streamline the drug development process, enhancing safety and efficiency. This technical guide has provided a comprehensive overview of the multifaceted role of this compound, from its biochemical origins to its clinical and pharmaceutical applications, equipping researchers and drug development professionals with the foundational knowledge to navigate this important area of study.
References
- 1. aliribio.com [aliribio.com]
- 2. Congenital Erythropoietic Porphyria, CEP - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 7. labcorp.com [labcorp.com]
- 8. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coproporphyrin I: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I is a naturally occurring porphyrin that, while structurally similar to the vital heme precursor Coproporphyrin III, represents a metabolic dead-end in the primary pathway of heme synthesis.[1] Its accumulation in biological systems is often indicative of certain pathological conditions, most notably the porphyrias.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Furthermore, it details common experimental protocols for its quantification and visualizes its position within the heme biosynthesis pathway.
Chemical Structure and Properties
This compound is a tetrapyrrole, a class of organic compounds characterized by a macrocycle of four pyrrole rings linked by methine bridges.[1] The defining feature of this compound is the symmetric arrangement of its side chains: four methyl groups and four propionic acid groups. This is in contrast to its biologically active isomer, Coproporphyrin III, where the arrangement of the side chains on the D ring is reversed.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | [4][5] |
| Molecular Formula | C₃₆H₃₈N₄O₈ | [4][5][6][7] |
| Molar Mass | 654.71 g/mol | [4][5][6] |
| CAS Number | 531-14-6 | [4][6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Water: 0.031 g/L | [1] |
| DMSO: 50 mg/mL (with sonication) | [6][8] | |
| Melting Point | Not available for free acid. Tetramethyl ester: 252-254 °C | |
| pKa (Strongest Acidic) | 3.56 | [1] |
| pKa (Strongest Basic) | 5.18 | [1] |
Table 2: Spectroscopic Properties of this compound
| Spectrum | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield | Source |
| UV-Vis | Various | Soret band at ~400 nm, Q-bands between 550-570 nm | - | - | [4] |
| UV-Vis | DMF | 398 | - | - | [9] |
| UV-Vis | 0.1 M Potassium Phosphate Buffer | 390 | - | - | [10] |
| Fluorescence | Various | Excitation near 400 nm | ~618-620 nm | - | [11] |
| Fluorescence | DMF | - | - | 0.113 | [9] |
| Fluorescence | 0.1 M Potassium Phosphate Buffer | - | - | 0.049 | [10] |
Biological Role and Significance
In healthy individuals, the synthesis of heme predominantly proceeds via the "III" series of isomers, starting with uroporphyrinogen III. However, in the pathological condition known as congenital erythropoietic porphyria, a deficiency in the enzyme uroporphyrinogen-III cosynthase leads to the formation of uroporphyrinogen I.[2] This isomer is then acted upon by uroporphyrinogen decarboxylase to produce coproporphyrinogen I.[2]
Unlike coproporphyrinogen III, which is further metabolized in the mitochondria, coproporphyrinogen I cannot be utilized by the subsequent enzyme in the heme pathway, coproporphyrinogen oxidase.[2] Consequently, coproporphyrinogen I accumulates and is non-enzymatically oxidized to this compound, which is then excreted in urine and feces.[1] Elevated levels of this compound are a key diagnostic marker for certain porphyrias.[3][4]
Heme Biosynthesis Pathway
The following diagram illustrates the normal heme biosynthesis pathway and the point at which the formation of type I isomers diverges.
Experimental Protocols
The quantification of this compound in biological matrices such as urine and plasma is crucial for the diagnosis and monitoring of porphyrias. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Quantification of this compound and III in Urine by HPLC
This method is adapted from a validated protocol for the determination of urinary coproporphyrin isomers.[12]
1. Sample Preparation:
-
Collect a 24-hour urine sample in a light-protected container.
-
Adjust the pH of a urine aliquot to 3.5-4.0 with acid.
-
For extraction, utilize solid-phase extraction (SPE) with a C18 cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pH-adjusted urine sample.
-
Wash the cartridge with water and then a low percentage of methanol in water to remove interferences.
-
Elute the porphyrins with a mixture of methanol and an organic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC Conditions:
-
Column: Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).[12]
-
Mobile Phase: A gradient of acetonitrile and an acetate buffer (e.g., 0.015 M, pH 4).[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at approximately 365 nm and emission at 624 nm.[12]
3. Quantification:
-
Prepare calibration standards of this compound and III in a surrogate matrix.
-
Process the standards and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Quantification of this compound and III in Plasma by LC-MS/MS
This method is based on a sensitive protocol for plasma coproporphyrin analysis.[13][14]
1. Sample Preparation:
-
To a plasma sample (e.g., 100 µL), add an internal standard (stable isotope-labeled this compound).
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) with a mixed-mode anion exchange sorbent for enhanced sensitivity.[13][14]
-
Evaporate the final extract and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A high-resolution reverse-phase column (e.g., C18, 3 µm, 2.1 x 150 mm).[13][14]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[13][14]
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute and separate the isomers.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the transition of the parent ion to a specific product ion, for example, m/z 655.3 → 596.3 for this compound and III.[13][14]
3. Quantification:
-
Use a calibration curve prepared in a similar manner to the HPLC method.
-
The ratio of the analyte peak area to the internal standard peak area is used for quantification to correct for matrix effects and extraction variability.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the quantification of this compound using LC-MS/MS.
Conclusion
This compound is a significant biomarker for certain metabolic disorders, particularly the porphyrias. Understanding its chemical properties and the analytical methods for its detection and quantification is essential for researchers and clinicians in the field. The provided information and protocols offer a solid foundation for the study of this important molecule. The distinct structural and spectral properties of this compound, along with robust analytical methodologies, enable its reliable differentiation from its biologically active isomer, Coproporphyrin III, aiding in accurate diagnosis and ongoing research.
References
- 1. Showing Compound this compound (FDB022159) - FooDB [foodb.ca]
- 2. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]
- 3. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. This compound | 531-14-6 | Benchchem [benchchem.com]
- 5. This compound | C36H38N4O8 | CID 68271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PhotochemCAD | this compound (in DMF) [photochemcad.com]
- 10. PhotochemCAD | this compound (in 0.1 M PPB [photochemcad.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomeric Distinction of Coproporphyrin I and Coproporphyrin III
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coproporphyrin I and coproporphyrin III are isomers that, despite their subtle structural differences, play vastly different roles in human physiology and pathology. Coproporphyrin III is a key intermediate in the essential heme biosynthesis pathway, while this compound is a non-functional byproduct. The enzymatic machinery of heme synthesis is stereospecific, exclusively utilizing the type III isomer. Consequently, the relative and absolute quantities of these isomers in biological fluids are critical diagnostic markers for a range of inherited metabolic disorders known as porphyrias, as well as other conditions such as heavy metal poisoning and certain liver diseases. Furthermore, recent research has highlighted their utility as endogenous biomarkers for assessing the function of hepatic uptake transporters, particularly Organic Anion Transporting Polypeptides (OATPs), which are crucial for drug metabolism and disposition. This guide provides a comprehensive overview of the structural and functional distinctions between this compound and III, their biochemical origins, clinical significance, and the analytical methods for their differentiation and quantification.
Structural and Functional Divergence of Coproporphyrin Isomers
Coproporphyrins are tetrapyrrole compounds characterized by four methyl and four propionic acid side chains attached to the porphyrin macrocycle. The defining difference between this compound and III lies in the arrangement of these substituents on the four pyrrole rings (A, B, C, and D).
-
This compound: This isomer possesses a symmetrical arrangement of its side chains. The sequence of methyl (M) and propionic acid (P) groups on rings A, B, C, and D is MP-MP-MP-MP.
-
Coproporphyrin III: In contrast, coproporphyrin III has an asymmetrical arrangement. The sequence of substituents is MP-MP-MP-PM, with an inversion of the methyl and propionic acid groups on ring D.[1]
This seemingly minor structural variance has profound functional consequences. The enzymes of the heme biosynthesis pathway are stereospecific and can only process the asymmetrical type III isomers.[2] As a result, coproporphyrinogen III is the sole precursor for protoporphyrin IX and ultimately heme, while coproporphyrinogen I is a metabolic dead-end and is simply excreted.[1]
The Biochemical Crossroads: Heme Biosynthesis
The synthesis of heme is a highly regulated, multi-step enzymatic process. The divergence of the I and III isomer pathways occurs at the fourth step, catalyzed by the enzyme uroporphyrinogen III synthase (UROS).
-
Formation of Hydroxymethylbilane: The pathway begins with the condensation of glycine and succinyl-CoA to form aminolevulinic acid (ALA). Two molecules of ALA are then combined to form the pyrrole porphobilinogen (PBG). Four molecules of PBG are subsequently polymerized in a head-to-tail fashion by hydroxymethylbilane synthase (HMBS) to create a linear tetrapyrrole called hydroxymethylbilane.
-
The Crucial Inversion by Uroporphyrinogen III Synthase: In a healthy state, hydroxymethylbilane is rapidly cyclized by uroporphyrinogen III synthase (UROS). This enzyme facilitates the closure of the macrocycle while simultaneously inverting the final (D) pyrrole ring, leading to the formation of the asymmetrical uroporphyrinogen III.[3]
-
Formation of Coproporphyrinogen III: Uroporphyrinogen III is then acted upon by uroporphyrinogen decarboxylase (UROD), which removes the four acetate side chains to yield coproporphyrinogen III.[4] This molecule continues down the pathway to be converted into protoporphyrinogen IX and subsequently heme.
-
The Type I Shunt: In the absence or deficiency of UROS, the unstable hydroxymethylbilane spontaneously cyclizes without the inversion of the D ring, resulting in the formation of the symmetrical, non-functional uroporphyrinogen I. Uroporphyrinogen decarboxylase can still act on this isomer to produce coproporphyrinogen I.
The following diagram illustrates the critical branching point in the heme biosynthesis pathway leading to the formation of type I and type III isomers.
Clinical Significance: A Tale of Two Isomers
The differential measurement of this compound and III is a cornerstone in the diagnosis of several inherited and acquired conditions.
The Porphyrias
The porphyrias are a group of at least eight metabolic disorders arising from enzymatic defects in the heme synthesis pathway. The pattern of porphyrin and porphyrin precursor accumulation is unique to each enzymatic deficiency.
-
Congenital Erythropoietic Porphyria (CEP): Also known as Günther's disease, CEP is a rare autosomal recessive disorder caused by a profound deficiency of UROS. This leads to a massive accumulation of the non-functional type I isomers, uroporphyrin I and this compound, in erythrocytes, urine, and feces.[5][6][7]
-
Hereditary Coproporphyria (HCP): This is an acute hepatic porphyria resulting from a deficiency of coproporphyrinogen oxidase (CPOX). During acute attacks, there is a significant increase in urinary ALA, PBG, and coproporphyrin III.[8][9] A key diagnostic feature is a markedly elevated fecal coproporphyrin III concentration.[10] The fecal coproporphyrin III to I ratio is typically greater than 2.0 in affected adults.[11]
-
Variegate Porphyria (VP): Caused by a deficiency of protoporphyrinogen oxidase (PPOX), VP presents with both acute neurovisceral attacks and cutaneous photosensitivity. Biochemically, it is characterized by elevated urinary ALA and PBG during attacks, and markedly increased fecal coproporphyrin III and protoporphyrin IX.[11][12][13]
-
Porphyria Cutanea Tarda (PCT): The most common porphyria, PCT results from a deficiency of UROD. It is characterized by the accumulation of uroporphyrin and heptacarboxylporphyrin in the urine. While total coproporphyrin levels may be elevated, the defining feature is the high uroporphyrin to coproporphyrin ratio.[14][15][16] An inversion of the normal urinary coproporphyrin III to I ratio can also be observed.[14]
-
Acute Intermittent Porphyria (AIP): A deficiency in HMBS leads to AIP, characterized by acute neurovisceral attacks without photosensitivity. The hallmark is a marked elevation of urinary ALA and PBG during attacks. Fecal porphyrins are typically normal or only slightly increased.[17][18]
Other Clinical Conditions
-
Lead Poisoning: Lead inhibits several enzymes in the heme synthesis pathway, notably ALA dehydratase and ferrochelatase. This results in a characteristic increase in urinary ALA and a significant elevation of urinary coproporphyrin III.[1][19][20] The proportion of coproporphyrin III is significantly elevated at the expense of isomer I.[19]
-
Inherited Disorders of Bilirubin Metabolism:
-
Dubin-Johnson Syndrome: This autosomal recessive disorder is caused by a defect in the canalicular multispecific organic anion transporter (cMOAT/MRP2). While total urinary coproporphyrin levels are normal, there is a pathognomonic reversal of the isomer ratio, with over 80% being this compound.[21][22][23]
-
Rotor Syndrome: Another autosomal recessive condition of conjugated hyperbilirubinemia, Rotor syndrome is associated with a significant increase in total urinary coproporphyrin excretion, with this compound accounting for approximately 65-70% of the total.[3][24][25][26][27]
-
Biomarkers in Drug Development
This compound and III have emerged as sensitive endogenous biomarkers for the function of hepatic OATP1B1 and OATP1B3 transporters.[24] Inhibition of these transporters by investigational drugs can lead to significant drug-drug interactions. Monitoring changes in plasma concentrations of this compound and III can provide an early indication of a drug's potential to inhibit OATP1B-mediated transport, potentially reducing the need for dedicated clinical DDI studies.[22][24]
Quantitative Data on Coproporphyrin Isomers
The following tables summarize the reference ranges and typical findings for this compound and III in various biological matrices and clinical conditions.
Table 1: Reference Ranges for this compound and III in Healthy Adults
| Biological Matrix | This compound | Coproporphyrin III | Total Coproporphyrin |
| Urine (24-hour) | 100-300 µ g/24h [23] | ||
| Random Urine | 0-15 µg/L[19] | 0-49 µg/L[19] | |
| 6.5-33.2 mcg/g creatinine[28] | 4.8-88.6 mcg/g creatinine[28] | 27.0-153.6 mcg/g creatinine[28] | |
| Feces | <200 mcg/24h[23] or 0-45 nmol/g dry weight[29] | ||
| Plasma | 0.15-1.5 ng/mL[7] | 0.025-0.15 ng/mL[7] | |
| Geometric Mean: 0.57 ng/mL[30] | Geometric Mean: 0.079 ng/mL[30] |
Table 2: Urinary and Fecal Coproporphyrin Isomer Patterns in Porphyrias and Other Conditions
| Condition | Urinary this compound | Urinary Coproporphyrin III | Fecal this compound | Fecal Coproporphyrin III | Key Isomer Ratio/Finding |
| Congenital Erythropoietic Porphyria (CEP) | Markedly Increased[5][6][7] | Increased[5] | Markedly Increased[5][6] | Increased[31] | Predominance of type I isomers in all matrices[5][6][7] |
| Hereditary Coproporphyria (HCP) | Increased | Markedly Increased (during attacks)[8] | Increased | Markedly Increased[10] | Fecal Copro III/I ratio > 2.0[11] |
| Variegate Porphyria (VP) | Increased | Increased | Increased | Markedly Increased[11][12] | Fecal Copro III and Protoporphyrin IX are both markedly increased[11][12] |
| Porphyria Cutanea Tarda (PCT) | Increased | Increased | Inversion of the normal urinary Copro III/I ratio may occur[14] | ||
| Acute Intermittent Porphyria (AIP) | Normal to slightly increased | Normal to slightly increased | Normal | Small increase may be observed[17] | Fecal porphyrins generally normal[17] |
| Lead Poisoning | Increased | Markedly Increased[1][19] | Urinary Copro III >> Copro I[19] | ||
| Dubin-Johnson Syndrome | Increased | Decreased | Normal | Normal | Urinary Copro I > 80% of total[21][22][23] |
| Rotor Syndrome | Markedly Increased[3] | Normal[3] | Urinary Copro I ~65-70% of total[25][27] |
Experimental Protocols for Isomer Differentiation and Quantification
High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard methods for the separation and quantification of coproporphyrin isomers.
Sample Collection and Handling
-
Urine: 24-hour or random urine samples should be collected in a light-protected container. The sample should be refrigerated during and after collection. For some assays, the pH may need to be adjusted.
-
Plasma: Blood should be collected in EDTA-containing tubes and protected from light. Plasma should be separated by centrifugation and stored frozen (-20°C or below) until analysis.
-
Feces: A random stool sample should be collected in a light-protected container and frozen until analysis.
HPLC with Fluorescence Detection
-
Principle: The isomers are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The native fluorescence of the porphyrins is used for detection.
-
Instrumentation: A binary gradient HPLC system with a fluorescence detector is required.
-
Chromatographic Conditions (Example):
-
Quantification: Calibration curves are generated using certified standards of this compound and III.
LC-MS/MS
-
Principle: This method offers higher sensitivity and specificity. After chromatographic separation, the isomers are ionized and their mass-to-charge ratios are measured.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Sample Preparation: Typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry (Example):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Transitions: For this compound and III, the mass transition m/z 655.3 → 596.3 is commonly monitored. A stable isotope-labeled internal standard (e.g., m/z 659.3 → 600.3) is used for accurate quantification.[32]
-
-
Quantification: Calibration curves are constructed using known concentrations of the analytes and the internal standard. The lower limit of quantification can reach as low as 20 pg/mL in plasma.[32]
The following diagram depicts a general workflow for the analysis of coproporphyrin isomers.
Diagnostic Logic and Interpretation
The interpretation of coproporphyrin isomer ratios is crucial for differential diagnosis. The following logical diagram outlines a simplified diagnostic workflow.
Conclusion
The distinction between this compound and III is a clear example of how subtle molecular differences can have significant biological and clinical implications. For researchers in porphyrias, hepatology, and toxicology, the accurate measurement of these isomers is indispensable for diagnosis and monitoring. For professionals in drug development, the emerging role of coproporphyrins as endogenous biomarkers for hepatic transporter function offers a powerful tool for early assessment of drug-drug interaction risks. A thorough understanding of the biochemistry, clinical significance, and analytical methodologies related to these isomers is therefore essential for advancing both clinical diagnostics and pharmaceutical sciences.
References
- 1. Urinary Coproporphyrin Isomers I and III in Lead Workers and a Control Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Urinary coproporphyrin isomers in Rotor's syndrome: a study in eight families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Congenital Erythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosis and Testing - American Porphyria Foundation [porphyriafoundation.org]
- 9. uniprot.org [uniprot.org]
- 10. Hereditary Coproporphyria (HCP) - American Porphyria Foundation [porphyriafoundation.org]
- 11. Table 1. [Biochemical Characteristics of Variegate Porphyria (VP)]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Variegate Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Variegate Porphyria (VP) - American Porphyria Foundation [porphyriafoundation.org]
- 14. droracle.ai [droracle.ai]
- 15. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. Porphyria Cutanea Tarda Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 17. Acute Intermittent Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Acute Intermittent Porphyria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Investigations on the formation of urinary coproporphyrin isomers I-IV in 5-aminolevulinic acid dehydratase deficiency porphyria, acute lead intoxication and after oral 5-aminolevulinic acid loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Diagnosis of Industrial Lead Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dubin-Johnson Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Dubin-Johnson Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 23. emedicine.medscape.com [emedicine.medscape.com]
- 24. Rotor Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Relevance of urinary coproporphyrin isomers in hereditary hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rotor's syndrome. A distinct inheritable pathophysiologic entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. lecturio.com [lecturio.com]
- 28. researchgate.net [researchgate.net]
- 29. Urinary coproporphyrin in lead intoxication: a study in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Coproporphyrin isomers in Dubin-Johnson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Table 4. [Other Types of Porphyria in the Differential Diagnosis of Hepatoerythropoietic Porphyria]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Hepatoerythropoietic Porphyria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Role of Coproporphyrin I: A Technical Guide for Researchers
Abstract
Coproporphyrin I, an isomer of the heme precursor Coproporphyrin III, has long been considered a metabolic dead-end with no direct biological function in healthy individuals. However, its accumulation in certain pathological conditions, most notably in the porphyrias, underscores its clinical and diagnostic significance. This technical guide provides an in-depth exploration of the biosynthesis, pathophysiology, and analytical considerations of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's role in metabolic disorders. The guide details its formation as a byproduct of heme synthesis, its function as a key biomarker in porphyrias, and the experimental protocols for its quantification.
Introduction
The biosynthesis of heme is a critical metabolic pathway that produces the vital iron-containing prosthetic group for hemoproteins like hemoglobin, myoglobin, and cytochromes. This pathway involves a series of eight enzymatic steps, beginning with glycine and succinyl-CoA and culminating in the formation of heme. Porphyrins are key intermediates in this process. While Coproporphyrin III is a direct precursor to heme, its isomer, this compound, is formed as a consequence of a specific enzymatic deficiency. In healthy individuals, the production of this compound is minimal. However, in certain genetic disorders known as porphyrias, its levels can increase dramatically, leading to its excretion in urine and feces and deposition in various tissues. This accumulation is not benign and is associated with the clinical manifestations of these diseases.
Biosynthesis of this compound
The divergence of the heme synthesis pathway that leads to the formation of either the type I or type III isomers occurs at the level of hydroxymethylbilane. The enzyme uroporphyrinogen-III synthase (UROS) is responsible for converting the linear hydroxymethylbilane into the cyclic uroporphyrinogen III by inverting one of the pyrrole rings. In the absence or deficiency of UROS, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I. This uroporphyrinogen I is then decarboxylated by the enzyme uroporphyrinogen decarboxylase (UROD) to form coproporphyrinogen I, which is subsequently oxidized to this compound. Unlike coproporphyrinogen III, coproporphyrinogen I cannot be further metabolized by coproporphyrinogen oxidase, making this compound a terminal product.
Caption: Heme synthesis pathway showing the formation of this compound.
Pathophysiological Role and Clinical Significance
The primary clinical relevance of this compound lies in its role as a biomarker for certain porphyrias. Its accumulation is a hallmark of Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, which is caused by a deficiency in UROS activity. In CEP, the massive overproduction of type I porphyrins, including this compound, leads to their deposition in red blood cells, plasma, skin, bones, and teeth. This deposition is responsible for many of the severe symptoms of the disease, including hemolytic anemia, extreme photosensitivity with blistering and mutilation of the skin, and erythrodontia (red-brown discoloration of the teeth).
This compound is also elevated in other conditions. For instance, in Dubin-Johnson syndrome, a rare genetic liver disorder, the urinary excretion of this compound is significantly increased, while the excretion of Coproporphyrin III is normal or only slightly elevated. This makes the ratio of this compound to III a valuable diagnostic marker for this condition.
Quantitative Data
The concentration of this compound in various biological fluids is a key diagnostic parameter. The following table summarizes typical values in normal and pathological states.
| Analyte | Specimen | Normal Range | Pathological Range (CEP) | Pathological Range (Dubin-Johnson) |
| This compound | Urine | < 20 µ g/24h | > 500 µ g/24h | > 80% of total coproporphyrin |
| Coproporphyrin III | Urine | < 60 µ g/24h | Variable, often normal | Normal to slightly elevated |
| Total Porphyrins | Plasma | < 1 µg/dL | Markedly elevated | Normal |
| This compound | Feces | < 20 µg/g dry weight | Markedly elevated | Normal |
Experimental Protocols
The accurate quantification of Coproporphyrin isomers is crucial for the diagnosis and management of porphyrias. High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for separating and quantifying urinary porphyrins.
Sample Preparation
-
Urine Collection: A 24-hour urine sample is collected in a light-protected container and kept refrigerated. A small amount of sodium carbonate may be added to maintain an alkaline pH and prevent porphyrin precipitation.
-
Extraction: Porphyrins are extracted from the urine sample using a solid-phase extraction (SPE) column. The column is first conditioned with methanol and water. The urine sample is then loaded, and interfering substances are washed away with a series of solvent washes. Finally, the porphyrins are eluted with a methanol/acetic acid mixture.
-
Concentration: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for HPLC analysis.
HPLC Analysis
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is employed, starting with a higher polarity solvent (e.g., acetate buffer) and gradually increasing the proportion of a lower polarity organic solvent (e.g., acetonitrile or methanol).
-
Detection: A fluorescence detector is used, with an excitation wavelength of around 405 nm and an emission wavelength of approximately 620 nm.
-
Quantification: The concentration of each porphyrin isomer is determined by comparing its peak area to that of a known standard.
Caption: Workflow for the analysis of urinary porphyrins.
Potential Biological Interactions and Future Directions
While this compound is largely considered a byproduct, its potential for biological activity, particularly at the high concentrations seen in disease states, cannot be entirely dismissed. Porphyrins are known to generate reactive oxygen species (ROS) upon exposure to light, which is the basis for the photosensitivity seen in porphyrias. The accumulation of this compound in tissues could therefore contribute to oxidative stress and cellular damage.
Further research is needed to explore whether this compound can interact with and potentially modulate the activity of other enzymes or signaling pathways. For instance, its structural similarity to other porphyrins suggests the possibility of competitive inhibition of enzymes that bind porphyrin-like structures. Investigating these potential interactions could open new avenues for understanding the pathophysiology of porphyrias and for the development of novel therapeutic strategies.
Caption: Pathophysiological consequences of this compound accumulation.
Conclusion
Accumulation of Coproporphyrin I in Congenital Erythropoietic Porphyria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder originating from a profound deficiency in the heme biosynthetic enzyme, uroporphyrinogen III synthase (UROS). This enzymatic defect disrupts the normal production of heme, leading to the massive accumulation of non-functional and phototoxic type I porphyrin isomers, predominantly uroporphyrin I and coproporphyrin I. This technical guide provides an in-depth examination of the biochemical basis for this compound accumulation in CEP. It details the altered metabolic pathways, presents quantitative data on porphyrin levels in various biological matrices, and outlines the experimental protocols for their quantification, serving as a critical resource for researchers and professionals in the field.
Biochemical Basis of this compound Accumulation
The synthesis of heme is a conserved eight-step enzymatic pathway. In CEP, the critical defect lies at the fourth step, catalyzed by uroporphyrinogen III synthase (UROS).
1.1 The Role of Uroporphyrinogen III Synthase (UROS)
The substrate for UROS is the linear tetrapyrrole, hydroxymethylbilane (HMB). UROS efficiently catalyzes the inversion of the D-ring of HMB and facilitates its cyclization to form the asymmetric uroporphyrinogen III, the essential precursor for all subsequent intermediates in heme synthesis, including protoporphyrin IX and heme itself.
1.2 Pathological Diversion to Type I Isomers in CEP
In individuals with CEP, severely deficient UROS activity prevents the efficient conversion of HMB to uroporphyrinogen III. Consequently, the highly unstable HMB spontaneously and non-enzymatically cyclizes to form the symmetric, non-functional isomer, uroporphyrinogen I.[1]
This metabolic diversion is the primary pathogenic event in CEP. Uroporphyrinogen I is then acted upon by the subsequent enzyme in the pathway, uroporphyrinogen decarboxylase, which sequentially removes four carboxyl groups to form coproporphyrinogen I. However, the next enzyme, coproporphyrinogen oxidase, is stereospecific for the type III isomer and cannot metabolize coproporphyrinogen I. This enzymatic blockade results in the massive accumulation of coproporphyrinogen I, which is then oxidized to the stable, photoactive molecule, this compound.[1] This accumulation occurs in bone marrow, erythrocytes, plasma, and is subsequently excreted in urine and feces.[1][2][3][4][5]
Quantitative Analysis of this compound Accumulation
The hallmark of CEP is a dramatic increase in type I porphyrin isomers across various biological samples. While absolute concentrations can vary depending on disease severity and analytical methods, the relative abundance of this compound over coproporphyrin III is a key diagnostic feature.
Table 1: Urinary Coproporphyrin Levels
| Analyte | Congenital Erythropoietic Porphyria (CEP) | Normal Range | Units |
|---|---|---|---|
| This compound | Predominant isomer, total levels 100-1000x normal[1] | 0 - 15 | µg/L[6] |
| Coproporphyrin III | Also increased, but significantly lower than isomer I | 0 - 49 | µg/L[6] |
| Total Coproporphyrin | Markedly elevated | < 168 (F), < 230 (M) | nmol/24h[7] |
Table 2: Erythrocyte, Plasma, and Fecal Coproporphyrin Levels
| Matrix | Analyte | Congenital Erythropoietic Porphyria (CEP) | Normal Range | Units |
|---|---|---|---|---|
| Erythrocytes | Total Porphyrins | Markedly elevated[1][3][8] | 0 - 35 | µg/dL[9] |
| This compound | Predominant coproporphyrin isomer[1] | < 2 | mcg/dL[10] | |
| Plasma | This compound | Markedly elevated[5] | ~0.15 - 1.5 | ng/mL[11][12] |
| Coproporphyrin III | Elevated | ~0.025 - 0.15 | ng/mL[11][12] |
| Feces | This compound | Predominant porphyrin, markedly elevated[1][13] | < 200 (Total Copro) | nmol/g dry wt[14] |
Experimental Protocols for Porphyrin Quantification
Accurate quantification of coproporphyrin isomers is essential for the diagnosis and monitoring of CEP. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and widely used method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.
3.1 Sample Collection and Handling
Proper sample collection and handling are critical to prevent the degradation of light and temperature-sensitive porphyrins.
-
Urine: A 24-hour urine collection is preferred for quantitative analysis.[7][15] The collection container should be opaque to protect it from light and kept refrigerated.[15][16][17] For preservation, 5 grams of sodium carbonate should be added to the container before collection to maintain an alkaline pH (>7.0).[7][15][16]
-
Blood/Erythrocytes: Whole blood should be collected in an EDTA tube (lavender or royal blue top) and protected from light.[9] The sample should be kept refrigerated and not frozen. For erythrocyte analysis, plasma is removed after centrifugation, and the packed red cells are washed with cold 0.9% saline before analysis.[18]
-
Feces: A random stool sample of at least 10-20 grams should be collected in a light-proof, watertight container and frozen until analysis.[6][19]
3.2 HPLC with Fluorescence Detection for Urinary Porphyrins
This method separates porphyrin isomers based on their hydrophobicity, followed by sensitive fluorescence detection.
-
Sample Preparation:
-
Centrifuge the urine sample to remove any particulate matter.
-
Acidify a small aliquot of the supernatant with hydrochloric acid.
-
Inject the acidified sample directly into the HPLC system or after a solid-phase extraction (SPE) cleanup step if matrix interference is high.
-
-
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 1.0 M ammonium acetate buffer with 10% acetonitrile, pH adjusted to 5.2-5.7.
-
Mobile Phase B: Methanol:Acetonitrile (e.g., 90:10 v/v).
-
Gradient: A linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over approximately 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of ~400-405 nm and an emission wavelength of ~620-625 nm.
-
-
Quantification: Porphyrin concentrations are determined by comparing the peak areas of the sample chromatogram to those of a known concentration standard curve.
3.3 LC-MS/MS for Plasma Coproporphyrins
This method provides high sensitivity and is ideal for the low concentrations of porphyrins found in plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode anion exchange SPE plate with methanol, followed by water.
-
Load the plasma sample (pre-treated with an internal standard, e.g., ¹⁵N₄-labeled this compound) onto the plate.
-
Wash the plate with a weak solvent to remove interfering substances.
-
Elute the coproporphyrins with an appropriate solvent mixture (e.g., containing formic acid).
-
Evaporate the eluate and reconstitute in the initial mobile phase for injection.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 150 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient optimized for the separation of this compound and III.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). For coproporphyrins, the transition m/z 655.3 → 596.3 is typically monitored.[1]
-
References
- 1. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Congenital Erythropoietic Porphyria: A Rare Inherited Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]
- 6. porphyriafoundation.org [porphyriafoundation.org]
- 7. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 8. Congenital erythropoietic porphyria five years observation with standard treatment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythrocyte Porphyrin (EP), Whole Blood | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. mountsinai.org [mountsinai.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on coproporphyrin isomers in urine and feces in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid procedure for fecal porphyrin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Porphyrins, Quantitative, 24 Hour, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 16. childrensmn.org [childrensmn.org]
- 17. Test Details [utmb.edu]
- 18. logan.testcatalog.org [logan.testcatalog.org]
- 19. Guidelines for the collection and despatch of samples for Porphyrin Analysis | Porphyria for Professionals [porphyria.uct.ac.za]
An In-Depth Technical Guide on the Spontaneous Oxidation of Coproporphyrinogen I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the spontaneous, non-enzymatic oxidation of coproporphyrinogen I. This process is of significant interest in the study of certain porphyrias and in the development of therapeutic interventions. This document outlines the fundamental chemical transformation, influencing factors, detailed experimental protocols for its study, and relevant biochemical pathways.
Introduction
Coproporphyrinogen I is a metabolic intermediate in the heme biosynthetic pathway, particularly under pathological conditions such as congenital erythropoietic porphyria.[1] Unlike its isomer, coproporphyrinogen III, coproporphyrinogen I is not a substrate for the enzyme coproporphyrinogen oxidase and therefore accumulates.[1] Porphyrinogens, including coproporphyrinogen I, are inherently unstable and susceptible to spontaneous oxidation, converting them into their corresponding porphyrin forms.[2] This non-enzymatic oxidation is a critical process to understand, as the resulting coproporphyrin I is a cytotoxic compound that can contribute to the pathology of porphyrias.[1]
The spontaneous oxidation of coproporphyrinogen I involves the removal of six hydrogen atoms from the porphyrinogen macrocycle, resulting in the formation of a highly conjugated, stable, and colored porphyrin ring. This reaction is significantly influenced by environmental factors such as the presence of oxygen, light, pH, and temperature.
The Chemical Transformation
The core of the spontaneous oxidation is the conversion of the colorless, non-fluorescent coproporphyrinogen I to the reddish, fluorescent this compound. This transformation involves the oxidation of the methylene bridges connecting the four pyrrole rings of the macrocycle to methene bridges, creating a fully conjugated aromatic system.
Reaction:
Coproporphyrinogen I (C₃₆H₄₄N₄O₈) + 3O₂ → this compound (C₃₆H₃₈N₄O₈) + 6H₂O
This oxidation is an irreversible process under physiological conditions. The resulting this compound is a metabolic dead-end and cannot be further processed in the heme synthesis pathway.[3]
Factors Influencing Spontaneous Oxidation
The rate of spontaneous oxidation of coproporphyrinogen I is governed by several key environmental factors. Understanding these factors is crucial for designing experiments and for interpreting data related to porphyrin metabolism.
| Factor | Effect on Oxidation Rate | Notes |
| Oxygen | Increases | Molecular oxygen is the primary oxidizing agent in the spontaneous oxidation of porphyrinogens. The reaction rate is generally dependent on the partial pressure of oxygen. |
| Light | Increases | Porphyrins are photosensitizers. Light, particularly in the UV and visible spectrum, can accelerate the oxidation process, likely through the generation of reactive oxygen species.[2] |
| pH | Dependent | The rate of oxidation is pH-dependent. While specific data for coproporphyrinogen I is scarce, studies on other similar compounds suggest that the stability of porphyrinogens can vary significantly with pH. The optimal pH for porphyrin production in some biological systems has been observed to be slightly acidic to neutral.[4] |
| Temperature | Increases | As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of oxidation.[5] |
| Presence of Metal Ions | Can Catalyze | Certain transition metal ions can catalyze the oxidation of porphyrinogens. |
| Reducing Agents | Decreases | The presence of reducing agents can slow down the oxidation process by maintaining the porphyrinogen in its reduced state. |
Experimental Protocols
The study of the spontaneous oxidation of coproporphyrinogen I primarily involves its preparation, incubation under controlled conditions, and the subsequent quantification of the resulting this compound.
Preparation of Coproporphyrinogen I
Coproporphyrinogen I is not commercially available and must be prepared fresh before use. It is typically synthesized from uroporphyrinogen I, which is produced from porphobilinogen in the absence of uroporphyrinogen-III cosynthase.[6][7] The uroporphyrinogen I is then decarboxylated to coproporphyrinogen I using the enzyme uroporphyrinogen decarboxylase.[7]
Protocol for Enzymatic Synthesis of Uroporphyrinogen I:
-
Enzyme Preparation: A heat-treated preparation of porphobilinogen deaminase (also known as hydroxymethylbilane synthase) is used. Heating inactivates the uroporphyrinogen-III cosynthase, ensuring the production of the type I isomer.[6]
-
Reaction Mixture: Porphobilinogen is incubated with the heat-treated deaminase in a suitable buffer (e.g., Tris-HCl, pH 8.2) under anaerobic conditions to prevent premature oxidation.[6]
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time.
-
Conversion to Coproporphyrinogen I: The resulting uroporphyrinogen I can be subsequently converted to coproporphyrinogen I by the action of uroporphyrinogen decarboxylase.
Alternatively, coproporphyrinogen I can be prepared by the chemical reduction of this compound using sodium amalgam.
Monitoring Spontaneous Oxidation by UV-Vis Spectrophotometry
The progress of the oxidation reaction can be monitored by observing the increase in absorbance in the Soret band region (around 400 nm), which is characteristic of the porphyrin macrocycle.
Protocol:
-
Sample Preparation: A freshly prepared solution of coproporphyrinogen I in a suitable buffer (e.g., phosphate or Tris buffer) is prepared. The initial concentration should be in the low micromolar range.
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is set to scan a wavelength range that includes the Soret band of this compound (approximately 380-420 nm).
-
Kinetic Measurement: The cuvette containing the coproporphyrinogen I solution is placed in the spectrophotometer, and absorbance readings at the Soret peak maximum are taken at regular time intervals.
-
Data Analysis: The rate of oxidation can be determined by plotting the absorbance at the Soret peak maximum against time. The initial rate can be calculated from the slope of the initial linear portion of the curve.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more sensitive and specific method for separating and quantifying coproporphyrinogen I and its oxidation product, this compound.
Protocol:
-
Sample Preparation: Aliquots of the reaction mixture are taken at different time points and the reaction is quenched, typically by acidification and cooling.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile in an ammonium acetate buffer (e.g., 0.015 M, pH 4) is a suitable mobile phase for separating the isomers.[8]
-
Detection:
-
Fluorescence: this compound is highly fluorescent and can be detected with high sensitivity using a fluorescence detector (excitation ~365 nm, emission ~624 nm).[8]
-
Amperometric Detection: Porphyrinogens can be detected directly using an amperometric detector, which offers sensitivity comparable to fluorescence detection of porphyrins.[10]
-
-
Quantification: The concentrations of coproporphyrinogen I and this compound are determined by comparing their peak areas to those of known standards.
Visualizations
Logical Relationship of Spontaneous Oxidation
Caption: Factors influencing the spontaneous oxidation of coproporphyrinogen I.
Experimental Workflow for Studying Spontaneous Oxidation
Caption: Workflow for the preparation and kinetic analysis of coproporphyrinogen I oxidation.
Biochemical Pathway Divergence
Caption: Divergence of the heme biosynthetic pathway leading to coproporphyrinogen I formation.
Conclusion
The spontaneous oxidation of coproporphyrinogen I is a fundamental chemical process with significant biological implications, particularly in the context of certain porphyrias. A thorough understanding of the kinetics and influencing factors of this reaction is essential for researchers and clinicians working in this field. The experimental protocols outlined in this guide provide a framework for the systematic study of this process, enabling the collection of robust and reproducible data. Further research into the precise quantitative effects of various environmental factors on the oxidation rate of coproporphyrinogen I will contribute to a more complete understanding of its role in disease and may inform the development of novel therapeutic strategies.
References
- 1. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]
- 2. Porphyrin-Induced Protein Oxidation and Aggregation as a Mechanism of Porphyria-Associated Cell Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Level Bio-Based Production of Coproporphyrin in Escherichia coli | MDPI [mdpi.com]
- 4. Influence of pH on porphyrin production in Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACP - Effect of temperature on the formation of highly oxygenated organic molecules (HOMs) from alpha-pinene ozonolysis [acp.copernicus.org]
- 6. THE ENZYMATIC SYNTHESIS OF UROPORPHYRINOGENS FROM PORPHOBILINOGEN - Conference on Hemoglobin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Uroporphyrinogen I - Wikipedia [en.wikipedia.org]
- 8. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Coproporphyrin I: A Critical Metabolic Intermediate and Biomarker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coproporphyrin I is a metabolic intermediate in the biosynthesis of heme. While its isomer, Coproporphyrin III, is a direct precursor to heme, this compound is typically formed as a non-functional byproduct. Under normal physiological conditions, its production is minimal. However, in certain genetic disorders, most notably Congenital Erythropoietic Porphyria (CEP), a deficiency in the enzyme uroporphyrinogen III synthase leads to a significant accumulation of this compound. This accumulation has severe pathological consequences, including photosensitivity and hemolytic anemia. Furthermore, recent research has highlighted the utility of this compound as an endogenous biomarker for assessing the activity of hepatic organic anion-transporting polypeptides (OATPs), which are crucial for drug metabolism and disposition. This guide provides a comprehensive overview of the core biochemistry of this compound, its role in disease, and its application in drug development, supplemented with detailed experimental protocols and quantitative data.
The Heme Biosynthesis Pathway and the Formation of Coproporphyrin Isomers
Heme, an iron-containing porphyrin, is an essential prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, and cytochromes.[1][2] Its synthesis is a highly regulated, eight-step enzymatic pathway that occurs in both the mitochondria and cytosol of cells, with the majority of daily heme synthesis taking place in the bone marrow to support hemoglobin production.[1]
The formation of coproporphyrin isomers occurs in the cytosol. The linear tetrapyrrole hydroxymethylbilane is cyclized by the enzyme uroporphyrinogen III synthase (UROS) to form uroporphyrinogen III.[2][3][4][5] This is a critical step, as it involves the inversion of the final pyrrole ring (ring D), creating an asymmetrical molecule that can be further metabolized to heme.[3][6] In the presence of deficient UROS activity, hydroxymethylbilane spontaneously cyclizes to form the symmetrical and non-functional uroporphyrinogen I.[1][5][7][8]
Both uroporphyrinogen I and III are then acted upon by the enzyme uroporphyrinogen decarboxylase (UROD), which catalyzes the removal of the four carboxymethyl side chains to form coproporphyrinogen I and coproporphyrinogen III, respectively.[1][8] Coproporphyrinogen III is then transported back into the mitochondria for the final steps of heme synthesis. In contrast, coproporphyrinogen I cannot be further metabolized by the subsequent enzymes in the heme pathway and accumulates in the body.[8] The oxidized forms, this compound and III, are then excreted in urine and feces.[9]
Pathophysiology: this compound in Congenital Erythropoietic Porphyria (CEP)
Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease, is a rare autosomal recessive disorder caused by a marked deficiency in UROS activity.[3][7][10][11][[“]][13][14] This enzymatic defect leads to the massive accumulation of uroporphyrin I and this compound in various tissues, including the bone marrow, red blood cells, plasma, urine, teeth, and bones.[7][10][11]
The clinical manifestations of CEP are directly linked to the overproduction of these non-physiological porphyrin isomers.[7] Key symptoms include:
-
Severe Cutaneous Photosensitivity: Porphyrins are photoactive molecules that, upon exposure to light, generate reactive oxygen species that cause severe skin damage.[15] This results in blistering, increased fragility, and potential for photomutilation of sun-exposed areas.[7][11]
-
Hemolytic Anemia: The accumulation of porphyrins within erythrocytes leads to their premature destruction (intravascular hemolysis).[1]
-
Erythrodontia: Porphyrins deposit in the teeth, causing a reddish-brown discoloration that fluoresces under ultraviolet light.[10][15]
-
Splenomegaly: The spleen becomes enlarged due to its role in clearing the damaged red blood cells.[15]
The severity of CEP is heterogeneous and correlates with the degree of residual UROS activity and the amount of porphyrin accumulation.[7][16][17] Mutations in the UROS gene are the primary cause of CEP, with over 35 mutations identified.[2][[“]][13] The C73R mutation is one of the most common, resulting in less than 1% of normal enzyme activity.[2][10]
This compound as a Biomarker in Drug Development
Beyond its role in porphyria, this compound has emerged as a valuable endogenous biomarker for assessing the function of hepatic organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[18][19][20] These transporters are critical for the uptake of a wide range of drugs from the blood into the liver, playing a key role in drug clearance and disposition.[21]
Inhibition of OATP1B transporters by a new drug candidate can lead to significant drug-drug interactions (DDIs), resulting in increased systemic exposure and potential toxicity of co-administered drugs that are OATP1B substrates.[19][22] Regulatory agencies therefore require thorough evaluation of the OATP1B inhibition potential of new chemical entities.
Monitoring changes in the plasma concentrations of endogenous OATP1B substrates, such as this compound, provides a sensitive and specific method for assessing OATP1B inhibition in vivo.[22][23][24] An increase in plasma this compound levels following administration of a drug candidate suggests inhibition of OATP1B-mediated hepatic uptake.[22] This approach can help prioritize, delay, or even replace dedicated clinical DDI studies, saving time and resources in drug development.[22][23] this compound is considered superior to its isomer, Coproporphyrin III, as a biomarker for OATP1B1 inhibition.[19]
Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Normal and Pathological Levels of this compound
| Biological Matrix | Condition | Analyte | Concentration Range | Reference |
| Urine | Normal | Coproporphyrins (Total) | 100-300 mcg/24 hours | [25] |
| Urine | Normal | This compound | 7.1 - 48.7 mcg/g creatinine | [26] |
| Urine | Congenital Erythropoietic Porphyria | Total Porphyrins | 23 - 102 µmol/24 hours | [17] |
| Urine | Congenital Erythropoietic Porphyria | Coproporphyrin Isomer I | 87 - 97% of total coproporphyrin | [17] |
| Feces | Normal | Coproporphyrins | <200 mcg/24 hours | [25] |
| Feces | Congenital Erythropoietic Porphyria | Coproporphyrin Isomer I | 81 - 93% of total coproporphyrin | [17] |
| Plasma | Healthy Volunteers | This compound | 0.15 - 1.5 ng/mL | [27][28] |
| Plasma | Healthy Volunteers | Coproporphyrin III | 0.025 - 0.15 ng/mL | [27][28] |
| Whole Blood | Normal | Total Porphyrins | <60 mcg/dL | [25] |
Table 2: Performance Characteristics of Analytical Methods for this compound Quantification
| Method | Matrix | LLOQ (CP-I) | Recovery (CP-I) | Precision (CV%) | Reference |
| UHPLC-MS/MS | Human Plasma | 0.1 ng/mL | 97.3% - 109.8% | N/A | [29] |
| LC-MS/MS | Human Plasma | 20 pg/mL | ~70% | < 9% | [18] |
| UPLC-QTOF/MS | Human Plasma | 0.01 ng/mL | N/A | Within-run: 2.06-2.33, Run-to-run: 3.99 | [27][28] |
| HPLC | Human Urine | 7 nmol/L | N/A | < 5% | [30] |
| UHPLC-MS | Human Urine | 1 ng/mL | N/A | N/A | [31] |
Experimental Protocols
Quantification of this compound and III in Human Plasma by LC-MS/MS
This protocol is a generalized representation based on published methods.[18][21]
Objective: To accurately and precisely quantify the concentrations of this compound and its isomer, Coproporphyrin III, in human plasma.
Materials:
-
Human plasma samples (collected with anticoagulant, e.g., K2EDTA)
-
This compound and III analytical standards
-
Stable isotope-labeled internal standards (e.g., this compound-¹⁵N₄, Coproporphyrin III-d₈)
-
Acetonitrile, methanol, formic acid, ammonium formate (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Pre-condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 150 mm).[28]
-
Mobile Phase A: 0.1% aqueous formic acid and 5% acetonitrile with 2 mM ammonium formate.[28]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 5% water containing 2 mM ammonium formate.[28]
-
Gradient elution to separate this compound and III.
-
-
Mass Spectrometric Detection:
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of this compound and III in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound, while often viewed as a metabolic dead-end, holds significant clinical and pharmaceutical relevance. Its accumulation serves as a direct indicator of the severe metabolic disorder, Congenital Erythropoietic Porphyria. In the realm of drug development, its role as a sensitive and specific endogenous biomarker for OATP1B-mediated transport is invaluable for the early assessment of drug-drug interaction risks. A thorough understanding of its biochemistry, pathophysiology, and the analytical methods for its quantification is therefore crucial for researchers and scientists in both basic and applied biomedical fields. The continued investigation into the nuances of coproporphyrin disposition will undoubtedly provide further insights into liver function, disease pathogenesis, and safer drug development.
References
- 1. Biochemistry, Uroporphyrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 4. embopress.org [embopress.org]
- 5. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Advances in understanding the pathogenesis of congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coproporphyrinogen I - Wikipedia [en.wikipedia.org]
- 9. hmdb.ca [hmdb.ca]
- 10. Gunther disease - Wikipedia [en.wikipedia.org]
- 11. Congenital Erythropoietic Porphyria (CEP) - American Porphyria Foundation [porphyriafoundation.org]
- 12. topics.consensus.app [topics.consensus.app]
- 13. yesilhealth.com [yesilhealth.com]
- 14. pro.dermnetnz.org [pro.dermnetnz.org]
- 15. Porphyria - Wikipedia [en.wikipedia.org]
- 16. Congenital Erythropoietic Porphyria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interdependence between degree of porphyrin excess and disease severity in congenital erythropoietic porphyria (Günther's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endogenous this compound and III Are Altered in Multidrug Resistance-Associated Protein 2-Deficient (TR−) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 22. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aliribio.com [aliribio.com]
- 24. Utility of Coproporphyrin-I Determination in First-in-Human Study for Early Evaluation of OATP1B Inhibitory Potential Based on Investigation of Ensitrelvir, an Oral SARS-CoV-2 3C-Like Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 26. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 27. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
Coproporphyrin I transport and excretion mechanisms
An in-depth technical guide on the core mechanisms of coproporphyrin I transport and excretion, designed for researchers, scientists, and drug development professionals.
Executive Summary
This compound (CP-I) is an endogenous porphyrin whose plasma concentrations serve as a sensitive biomarker for the activity of hepatic uptake transporters, particularly Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. Its disposition is a complex process involving coordinated transport across hepatocyte and renal tubular cell membranes. Understanding the mechanisms of CP-I transport and excretion is critical for interpreting clinical biomarker data and for predicting drug-drug interactions (DDIs). This guide provides a detailed overview of the key transporters, their kinetics, the experimental methods used to study them, and the regulatory pathways that govern their expression.
Core Transport Mechanisms
The clearance of CP-I from the body is primarily a two-step process involving hepatic uptake from the blood followed by biliary excretion. A secondary renal pathway also contributes to its elimination.
Hepatic Transport
The liver is the principal organ for CP-I clearance. This process involves transporters on both the sinusoidal (basolateral) membrane facing the blood and the canalicular (apical) membrane facing the bile.
-
Sinusoidal Uptake: The uptake of CP-I from the circulation into hepatocytes is predominantly mediated by OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3). These transporters are responsible for the high-affinity, active transport of CP-I into the liver. The clinical relevance of these transporters is highlighted by Rotor syndrome, a genetic disorder characterized by inactivating mutations in both SLCO1B1 and SLCO1B3, which leads to elevated urinary excretion of coproporphyrins.
-
Canalicular Efflux: Once inside the hepatocyte, CP-I is actively secreted into the bile. This efflux is primarily driven by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) . MRP2 is a key transporter for many organic anions, and its deficiency, as seen in Dubin-Johnson syndrome, results in altered coproporphyrin excretion patterns. The ATP-binding cassette transporter G2 (ABCG2/BCRP) also plays a role in the efflux of porphyrins and may contribute to the biliary excretion of CP-I.
Renal Excretion
While the liver is the primary route, the kidneys also contribute to CP-I excretion, especially when hepatic pathways are impaired. This involves active tubular secretion.
-
Basolateral Uptake and Apical Efflux: The renal handling of CP-I involves Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) , which is involved in basolateral efflux from renal cells back into the blood or potentially tubular secretion, and MRP2/ABCC2 on the apical membrane of proximal tubule cells, which mediates secretion into the urine.
Quantitative Data on Transporter Interactions
The affinity of CP-I for its transporters has been quantified in various in vitro systems. This data is crucial for building pharmacokinetic models and predicting the impact of transporter inhibition.
| Transporter | Substrate | Kinetic Parameter | Value (µM) | Experimental System |
| OATP1B1 | This compound | Km | 0.13 - 0.49 | Transfected Cell Lines (HEK293, CHO) |
| OATP1B3 | This compound | Km | 0.86 - 3.25 | Transfected Cell Lines (HEK293) |
| MRP2 | This compound | Km | 7.7 | Membrane Vesicles |
| Ezetimibe-glucuronide | This compound | IC50 | 1.97 | OATP1B1-expressing Cells |
Data compiled from references,,, and.
Experimental Protocols
The characterization of CP-I transporters relies on specialized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Protocol: Cell-Based OATP1B1 Uptake Assay
This method is used to measure the uptake of a substrate (CP-I) into cells overexpressing a specific uptake transporter, like OATP1B1.
Objective: To determine the kinetics and inhibition of OATP1B1-mediated CP-I transport.
Methodology:
-
Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) cells expressing OATP1B1 and mock-transfected control cells are cultured to confluence in 96-well plates.
-
Assay Preparation: Cells are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Initiation of Uptake: The assay is initiated by adding HBSS containing a range of CP-I concentrations (for kinetics) or a fixed concentration of CP-I with various concentrations of an inhibitor (for inhibition studies).
-
Incubation: Plates are incubated at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: The substrate solution is rapidly aspirated, and the cells are washed three times with ice-cold HBSS to stop transport.
-
Cell Lysis: A lysis buffer (e.g., methanol/water solution) is added to each well, and the plates are agitated to ensure complete cell lysis.
-
Quantification: The intracellular concentration of CP-I in the lysate is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The uptake rate is calculated and normalized to the protein concentration in each well. Transporter-specific uptake is determined by subtracting the uptake in mock cells from that in OATP1B1-expressing cells. Kinetic parameters (Km, Vmax) or inhibition constants (IC50) are calculated using appropriate nonlinear regression models.
Protocol: Vesicular Transport Assay for MRP2
This assay uses inside-out membrane vesicles to directly measure the ATP-dependent transport of substrates into the vesicle lumen, isolating the function of a specific efflux transporter like MRP2.
Objective: To characterize the ATP-dependent transport of CP-I by MRP2.
Methodology:
-
Vesicle Preparation: Membrane vesicles are prepared from Sf9 insect cells or mammalian cells overexpressing human MRP2. Control vesicles are prepared from non-transfected cells.
-
Reaction Mixture: A reaction mixture is prepared containing transport buffer, an ATP-regenerating system (creatine kinase and creatine phosphate), and the membrane vesicles.
-
Initiation of Transport: The reaction is pre-warmed to 37°C. Transport is initiated by adding CP-I and ATP. A parallel reaction is run with AMP instead of ATP to measure ATP-independent binding and passive diffusion.
-
Time-Course Incubation: The reaction is allowed to proceed, and aliquots are taken at several time points (e.g., 1, 2, 5, 10 minutes).
-
Termination and Filtration: The transport in the aliquots is stopped by dilution in ice-cold stop buffer, followed by rapid filtration through a nitrocellulose filter. This traps the vesicles while allowing the extra-vesicular substrate to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound substrate.
-
Quantification: The amount of CP-I trapped within the vesicles on the filter is quantified. Since CP-I is fluorescent, this can be done using a fluorescence plate reader.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the amount of CP-I in the AMP-containing vesicles from the ATP-containing vesicles. Rates are plotted against substrate concentration to determine Km and Vmax.
Visualizations of Pathways and Processes
Caption: Hepatobiliary transport pathway for this compound.
Navigating the Complex Landscape of Coproporphyrin I Metabolism: A Technical Guide to Associated Genetic Disorders
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Genetic Basis of Altered Coproporphyrin I Levels.
This in-depth technical guide provides a detailed exploration of the genetic disorders that impact this compound levels, a critical biomarker in heme biosynthesis. This document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on the pathophysiology, diagnosis, and underlying molecular mechanisms of these conditions.
Introduction to this compound and Heme Synthesis
This compound is one of two isomers of coproporphyrin, a metabolic intermediate in the biosynthesis of heme. Heme is a crucial component of hemoglobin, myoglobin, and cytochromes, playing a vital role in oxygen transport and cellular respiration. The heme synthesis pathway is a complex, eight-step enzymatic process that occurs in both the mitochondria and cytoplasm of cells. Genetic defects in the enzymes or transporters involved in this pathway can lead to the accumulation of specific porphyrin precursors, including this compound, resulting in a group of metabolic disorders known as porphyrias, as well as other conditions affecting bilirubin metabolism.
Genetic Disorders Characterized by Altered this compound Levels
Elevated levels of this compound, particularly in the urine, are a hallmark of several inherited metabolic disorders. This guide focuses on three key conditions: Dubin-Johnson syndrome, Rotor syndrome, and Hereditary Coproporphyria.
Dubin-Johnson Syndrome
Dubin-Johnson syndrome is a benign, autosomal recessive disorder characterized by chronic conjugated hyperbilirubinemia. A key diagnostic feature is a significant alteration in the urinary coproporphyrin isomer profile. In healthy individuals, coproporphyrin III is the predominant isomer excreted in the urine, with the ratio of coproporphyrin III to this compound being approximately 3-4:1. In individuals with Dubin-Johnson syndrome, this ratio is characteristically inverted, with this compound accounting for over 80% of the total urinary coproporphyrin.[1][2][3] This is due to mutations in the ABCC2 gene, which encodes the multidrug resistance-associated protein 2 (MRP2), a canalicular transporter responsible for the biliary excretion of conjugated bilirubin and this compound.[4][5]
Rotor Syndrome
Rotor syndrome is another autosomal recessive condition that presents with chronic conjugated and unconjugated hyperbilirubinemia. While clinically similar to Dubin-Johnson syndrome, it can be distinguished by its urinary coproporphyrin profile. In Rotor syndrome, there is a significant increase in total urinary coproporphyrin excretion, which can be 2 to 5 times the normal level.[6] this compound is the predominant isomer, but its proportion (around 65%) is less pronounced than in Dubin-Johnson syndrome.[7][8] Rotor syndrome is caused by mutations in both the SLCO1B1 and SLCO1B3 genes, which encode the organic anion transporting polypeptides OATP1B1 and OATP1B3, respectively.[4][9][10] These transporters are responsible for the uptake of bilirubin and other organic anions from the blood into the liver.
Hereditary Coproporphyria (HCP)
Hereditary Coproporphyria is an acute hepatic porphyria inherited in an autosomal dominant manner. It is caused by a deficiency of the enzyme coproporphyrinogen oxidase, resulting from mutations in the CPOX gene.[7][11] This enzymatic block leads to the accumulation of coproporphyrinogen III, which is then non-enzymatically oxidized to coproporphyrin III. A key diagnostic feature is a marked increase in the excretion of coproporphyrin III, predominantly in the feces.[11][12] While this compound levels can also be elevated, the defining characteristic is the significantly increased fecal coproporphyrin III.[11]
Quantitative Data on this compound Levels
The following tables summarize the typical urinary and fecal coproporphyrin levels in healthy individuals and those with the discussed genetic disorders. These values are essential for differential diagnosis.
| Analyte | Normal Range | Reference |
| Total Urinary Coproporphyrin | 20-120 µg/L (25-144 nmol/L) | [13] |
| Urinary this compound | 0-15 µg/L | [14] |
| Urinary Coproporphyrin III | 0-49 µg/L | [14] |
| Urinary this compound/III Ratio | III > I (approx. 3-4:1) | [1] |
| Total Fecal Coproporphyrin | <200 mcg/24 hours | [15] |
| Disorder | Gene Defect | Urinary this compound | Urinary Coproporphyrin III | Urinary Total Coproporphyrin | Urinary this compound/III Ratio | Fecal Coproporphyrin |
| Dubin-Johnson Syndrome | ABCC2 (MRP2) | Markedly Increased (>80% of total)[1][2][3] | Decreased | Normal to slightly elevated[7] | Inverted (I > III)[1] | Normal |
| Rotor Syndrome | SLCO1B1 & SLCO1B3 (OATP1B1 & OATP1B3) | Markedly Increased (~65% of total)[7][8] | Increased | Markedly Increased (2-5x normal)[6][7] | Elevated I | Not typically reported as a primary diagnostic marker |
| Hereditary Coproporphyria | CPOX | May be elevated | Markedly Increased | Increased | III > I | Markedly Increased (predominantly III)[11][12] |
Experimental Protocols
Accurate diagnosis of these disorders relies on precise measurement of porphyrin isomers. The following outlines the principles of the key analytical methods employed.
High-Performance Liquid Chromatography (HPLC) for Urinary Porphyrin Analysis
Principle: This method separates different porphyrin isomers based on their physicochemical properties as they pass through a stationary phase (the HPLC column).
Methodology:
-
Sample Preparation: Urine samples are typically protected from light and may be acidified. Porphyrinogens are oxidized to their corresponding stable porphyrins.[16]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase C18 column. A gradient of two or more solvents (e.g., acetonitrile and an acetate buffer) is used to elute the different porphyrins at distinct times.[17]
-
Detection: As the porphyrins elute from the column, they are detected by a fluorescence detector. Porphyrins exhibit strong fluorescence at specific excitation and emission wavelengths (e.g., excitation at ~400 nm and emission at ~620 nm), allowing for sensitive and specific quantification.[17]
-
Quantification: The concentration of each porphyrin isomer is determined by comparing its peak area to that of a known standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Porphyrin Analysis
Principle: This highly sensitive and specific method combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.
Methodology:
-
Sample Preparation: A simple "dilute-and-shoot" method is often employed, where the urine sample is diluted with a solution (e.g., formic acid) to precipitate proteins, and the supernatant is directly injected into the LC-MS/MS system.[18]
-
Chromatographic Separation: Similar to HPLC, a reverse-phase column is used to separate the porphyrin isomers.
-
Mass Spectrometric Detection: As the isomers elute from the column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for each porphyrin, providing a high degree of specificity and reducing interferences.
-
Quantification: Concentrations are determined using an internal standard and a calibration curve.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in these genetic disorders.
References
- 1. Role of Multidrug-Resistance Protein 2 in coproporphyrin transport: results from experimental studies in bile fistula rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Dubin-Johnson Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coproporphyrin isomers in Dubin-Johnson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heme Synthesis [library.med.utah.edu]
- 7. lecturio.com [lecturio.com]
- 8. Rotor's syndrome. A distinct inheritable pathophysiologic entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complete OATP1B1 and OATP1B3 deficiency causes human Rotor syndrome by interrupting conjugated bilirubin reuptake into the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on coproporphyrin isomers in urine and feces in the porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hereditary coproporphyria: comparison of molecular and biochemical investigations in a large family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porphyrins Urine Test - UF Health [ufhealth.org]
- 14. labcorp.com [labcorp.com]
- 15. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 16. Quantification of urinary porphyrins by liquid chromatography after oxidation of porphyrinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Uroporphyrinogen-III Cosynthase in Isomer Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uroporphyrinogen-III cosynthase (UROS), also known as uroporphyrinogen-III synthase, is a pivotal enzyme in the heme biosynthetic pathway. It catalyzes the conversion of the linear tetrapyrrole hydroxymethylbilane (HMB) into the cyclic uroporphyrinogen III, the universal precursor to all tetrapyrroles in living organisms, including heme, chlorophyll, and vitamin B12. The key function of UROS is to ensure the correct, asymmetric arrangement of the D-pyrrole ring, leading to the formation of the physiologically active III-isomer. In the absence or deficiency of UROS, HMB spontaneously cyclizes to form the non-functional, symmetric uroporphyrinogen I isomer. This accumulation of uroporphyrinogen I and its oxidized product, uroporphyrin I, is the hallmark of the rare genetic disorder Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease. This technical guide provides an in-depth exploration of the role of UROS in isomer formation, detailing its mechanism of action, the kinetic parameters governing its function, and the profound pathological consequences of its deficiency. Furthermore, this guide presents detailed experimental protocols for the expression, purification, and activity assessment of UROS, as well as methods for the separation and quantification of uroporphyrinogen isomers, which are crucial for both basic research and the development of therapeutic strategies for CEP.
Introduction
The biosynthesis of heme is a highly conserved and essential metabolic pathway. The fourth step in this pathway is catalyzed by uroporphyrinogen-III cosynthase (UROS; EC 4.2.1.75).[1] This enzyme works in concert with hydroxymethylbilane synthase (HMBS), also known as porphobilinogen deaminase, which synthesizes the linear tetrapyrrole hydroxymethylbilane (HMB) from four molecules of porphobilinogen.[2] UROS then takes this linear substrate and masterfully orchestrates its cyclization, inverting the D-pyrrole ring to produce the asymmetric uroporphyrinogen III.[3] This stereospecific conversion is critical, as only the III-isomer can be further metabolized to produce heme and other vital tetrapyrroles.[4]
A deficiency in UROS activity, typically caused by mutations in the UROS gene, leads to the accumulation of HMB, which then non-enzymatically cyclizes to form the symmetric and non-functional uroporphyrinogen I isomer.[5][6] The accumulation of uroporphyrin I and its oxidized counterpart, coproporphyrin I, in erythrocytes, bone marrow, and other tissues results in the severe clinical manifestations of Congenital Erythropoietic Porphyria (CEP), including extreme photosensitivity, hemolytic anemia, and disfigurement.[1][7] The severity of CEP is directly correlated with the residual activity of the UROS enzyme.[8]
This guide will delve into the molecular intricacies of UROS function, providing a comprehensive overview for researchers and clinicians working on porphyrias and related metabolic disorders.
The Catalytic Mechanism of Uroporphyrinogen-III Cosynthase
The precise mechanism by which UROS catalyzes the intramolecular rearrangement and cyclization of HMB has been a subject of extensive research. The most widely accepted model involves a "spiro" intermediate.[9]
The proposed steps are as follows:
-
Binding of Hydroxymethylbilane (HMB): The linear HMB substrate binds to the active site of UROS. The active site is located in a cleft between the two α/β domains of the enzyme.[10][11]
-
Formation of a Spiro-Intermediate: The enzyme facilitates an intramolecular electrophilic attack from C-20 of the A-ring onto the D-ring. This results in the formation of a covalent bond between the A and D rings, creating a spirocyclic intermediate.[9] This key step involves the inversion of the D-ring.
-
Cleavage and Recyclization: The bond between the C-15 methylene bridge and the D-ring is cleaved, and a new bond is formed between the C-15 methylene bridge and the C-16 of the D-ring.[12] This recyclization step results in the formation of the uroporphyrinogen III macrocycle with the characteristic inverted D-ring.
-
Release of Uroporphyrinogen III: The final product, uroporphyrinogen III, is released from the enzyme.
In the absence of UROS, the linear HMB molecule spontaneously cyclizes without the inversion of the D-ring, leading to the formation of the symmetric uroporphyrinogen I isomer.[6]
Signaling Pathway Diagram
Caption: Simplified heme biosynthesis pathway highlighting the role of UROS.
Quantitative Data on UROS Function and Deficiency
The catalytic efficiency of UROS and the impact of mutations on its activity are critical for understanding the pathophysiology of CEP.
Table 1: Kinetic Parameters of Human Uroporphyrinogen-III Cosynthase
| Parameter | Value | Reference |
| K_m_ for Hydroxymethylbilane | 5-20 µM | [13] |
| 0.15 µM | [14] | |
| pH Optimum | 7.4 | [13] |
| 8.2 | [14] | |
| Specific Activity (Purified Enzyme) | >300,000 units/mg | [13] |
Note: A unit of UROS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of uroporphyrinogen III per hour under standard assay conditions.
Table 2: Genotype-Phenotype Correlation in Congenital Erythropoietic Porphyria (CEP)
| Genotype | Residual UROS Activity (% of Normal) | Phenotype Severity | Reference(s) |
| Wild-Type | 100% | Unaffected | N/A |
| C73R/C73R | <1% | Severe (often transfusion-dependent) | [8] |
| C73R/V99L | ~11% | Milder | [8] |
| V99L/V99L | ~19% | Mild | [8] |
| Compound Heterozygotes with one severe allele | Variable, but significantly reduced | Moderate to Severe | [8] |
Isomer Ratio in UROS Deficiency
In individuals with severe CEP due to profound UROS deficiency, the vast majority of urinary and erythrocytic porphyrins are of the type I isomer. While precise ratios vary depending on the specific mutation and residual enzyme activity, it is common to find that over 95% of the excreted uroporphyrin is uroporphyrin I.
Experimental Protocols
Expression and Purification of Recombinant Human UROS
This protocol describes the expression of His-tagged human UROS in E. coli and its purification using Immobilized Metal Affinity Chromatography (IMAC).
Logical Workflow for Recombinant UROS Production
Caption: Workflow for the expression and purification of recombinant UROS.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human UROS gene with an N-terminal His6-tag
-
LB Broth and LB agar plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.[15] Add protease inhibitors (e.g., PMSF) and lysozyme just before use.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose resin
-
Chromatography column
Procedure:
-
Transformation: Transform the E. coli expression strain with the UROS expression vector and select for positive colonies on antibiotic-containing LB agar plates.
-
Expression:
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Load the cleared lysate onto the equilibrated resin.
-
Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged UROS with Elution Buffer.
-
-
Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
Coupled-Enzyme Assay for UROS Activity
This assay measures the activity of UROS by coupling the reaction with the preceding enzyme in the pathway, HMBS.[16]
Experimental Workflow for Coupled-Enzyme Assay
Caption: Workflow for the coupled-enzyme assay of UROS activity.
Materials:
-
Porphobilinogen (PBG) solution
-
Purified or partially purified HMBS
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.4-8.2)
-
Sample containing UROS (e.g., purified enzyme, cell lysate)
-
Stopping solution (e.g., trichloroacetic acid or HCl)
-
Oxidizing agent (e.g., iodine)
-
HPLC system for porphyrin analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the Tris-HCl buffer, PBG solution, and HMBS. Pre-incubate at 37°C for a few minutes.
-
Initiate Reaction: Add the UROS-containing sample to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Oxidation: Oxidize the uroporphyrinogen products to their corresponding fluorescent uroporphyrins by adding an oxidizing agent and exposing to light.
-
Analysis: Analyze the sample by HPLC to separate and quantify the amounts of uroporphyrin I and uroporphyrin III formed.
-
Calculation: Calculate the UROS activity based on the amount of uroporphyrinogen III produced per unit time per amount of protein.
HPLC Separation of Uroporphyrinogen Isomers
This method allows for the separation and quantification of uroporphyrinogen I and III isomers after their oxidation to uroporphyrins.
Materials:
-
Reversed-phase C18 HPLC column (e.g., ODS-Hypersil, 5 µm)[17]
-
Fluorescence detector (Excitation: ~405 nm, Emission: ~620 nm)
Procedure:
-
Sample Preparation: Prepare the oxidized samples from the UROS activity assay.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the porphyrins using a gradient of increasing organic solvent (Mobile Phase B). A typical gradient might start with a low percentage of Mobile Phase B and gradually increase to elute the more hydrophobic porphyrins.
-
Detect the eluted porphyrins using a fluorescence detector.
-
-
Quantification: Identify and quantify the uroporphyrin I and III peaks by comparing their retention times and peak areas to those of known standards.
Conclusion
Uroporphyrinogen-III cosynthase plays an indispensable role in ensuring the correct isomeric structure of the first macrocyclic precursor in the biosynthesis of all tetrapyrroles. Its intricate catalytic mechanism, involving a spiro-intermediate, guarantees the formation of the physiologically crucial uroporphyrinogen III. The devastating consequences of UROS deficiency, as seen in Congenital Erythropoietic Porphyria, underscore the critical nature of this enzymatic step. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians. A thorough understanding of UROS function and dysfunction is paramount for the development of novel therapeutic interventions, such as enzyme replacement therapy, gene therapy, or pharmacological chaperones, aimed at alleviating the debilitating symptoms of CEP. Further research into the structure-function relationships of UROS and the molecular basis of its pathogenic mutations will continue to pave the way for innovative treatments for this and other related metabolic disorders.
References
- 1. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 2. Assay for erythrocyte uroporphyrinogen I synthase activity, with porphobilinogen as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uroporphyrinogen III synthase - Wikipedia [en.wikipedia.org]
- 4. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gels.yilimart.com [gels.yilimart.com]
- 6. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 7. Porphyria - Wikipedia [en.wikipedia.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of human uroporphyrinogen III synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of human uroporphyrinogen III synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. iba-lifesciences.com [iba-lifesciences.com]
- 16. Coupled-enzyme and direct assays for uroporphyrinogen III synthase activity in human erythrocytes and cultured lymphoblasts. Enzymatic diagnosis of heterozygotes and homozygotes with congenital erythropoietic porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography of uroporphyrinogen and coproporphyrinogen isomers with amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: LC-MS/MS Method for Coproporphyrin I Quantification in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
Coproporphyrin I (CP-I) is a crucial endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATP) 1B1 and 1B3.[1] Monitoring plasma concentrations of CP-I is a promising strategy in drug development to assess the potential for an investigational drug to cause transporter-mediated drug-drug interactions (DDIs), potentially reducing the need for extensive clinical DDI studies.[2][3] This document provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The method utilizes solid-phase extraction for sample cleanup and offers high sensitivity and reproducibility, making it suitable for clinical research and regulatory submissions.
Introduction
Organic anion-transporting polypeptides, specifically OATP1B1 and OATP1B3, are expressed on the sinusoidal membrane of hepatocytes and are critical for the uptake of numerous endogenous compounds and drugs from the blood into the liver.[1][4] Inhibition of these transporters by a new drug candidate can lead to elevated plasma concentrations of co-administered drugs (OATP substrates), increasing the risk of adverse effects.[5]
This compound, a byproduct of the heme synthesis pathway, has been identified as a sensitive and specific endogenous biomarker for OATP1B activity.[6] When an investigational drug inhibits OATP1B transporters, the hepatic uptake of CP-I is reduced, leading to an increase in its plasma concentration.[3] Studies have shown that CP-I is a superior biomarker to its isomer, Coproporphyrin III (CP-III), for assessing OATP1B1 inhibition.[5] Therefore, accurate and precise quantification of plasma CP-I is essential for evaluating the DDI potential of new chemical entities.
This application note details a validated LC-MS/MS method employing solid-phase extraction (SPE) that achieves a low limit of quantification, allowing for the reliable measurement of baseline and elevated CP-I levels in human plasma.[7]
OATP1B Inhibition and Biomarker Pathway
The inhibition of OATP1B transporters by an investigational drug blocks the normal cellular uptake of CP-I into hepatocytes. This leads to an accumulation of CP-I in the systemic circulation, which can be precisely measured by LC-MS/MS. The magnitude of the increase in plasma CP-I levels correlates with the degree of OATP1B inhibition.[6]
References
- 1. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Measurement of Coproporphyrin I in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is an endogenous molecule produced during heme biosynthesis. In recent years, plasma concentrations of CP-I have emerged as a sensitive and specific biomarker for the activity of hepatic organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[1][2][3][4] These transporters play a crucial role in the disposition of many drugs, and their inhibition can lead to significant drug-drug interactions (DDIs).[1] Monitoring plasma CP-I levels can therefore provide valuable insights into the potential for a new drug candidate to cause OATP-mediated DDIs, potentially streamlining the drug development process.[2][4] This document provides a detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity. Alternative methods such as HPLC with fluorescence detection and ELISA are also briefly discussed.
Signaling Pathway and Clinical Significance
This compound is an intermediate in the heme synthesis pathway. Under normal physiological conditions, it is cleared from the circulation primarily by the liver. OATP1B1 and OATP1B3 are key transporters responsible for the uptake of CP-I from the blood into hepatocytes. Inhibition of these transporters by drugs can lead to an accumulation of CP-I in the plasma. Therefore, elevated plasma CP-I concentrations can serve as an endogenous biomarker for the inhibition of OATP1B1/1B3 activity.[1] This relationship is critical in drug development for assessing the DDI potential of new chemical entities.
Caption: Inhibition of OATP1B transporters by a drug leads to increased plasma this compound levels.
Experimental Protocols
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methodologies reported for the sensitive quantification of this compound in human plasma.[1][5][6]
1. Materials and Reagents
-
This compound certified standard
-
Stable isotope-labeled internal standard (e.g., this compound-¹⁵N₄)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX 96-well plates)[1][6]
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE plate wells with 500 µL of methanol.
-
Equilibration: Equilibrate the wells with 2 x 500 µL of water.[6]
-
Loading: To 100-200 µL of human plasma, add the internal standard.[5][6] Load the mixture onto the conditioned and equilibrated SPE plate.
-
Washing: Wash the wells to remove interfering substances.
-
Elution: Elute the analytes (this compound and internal standard) from the SPE plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column is commonly used for separation (e.g., Ace Excel 2 C18 PFP, 3µm, 2.1×150mm).[1]
-
Mobile Phase A: 10mM ammonium formate with 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A gradient program should be optimized to ensure the separation of this compound from other endogenous components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 60°C) to improve peak shape.[1]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
Alternative Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For laboratories without access to LC-MS/MS, HPLC with fluorescence detection offers a viable alternative, though it may be less sensitive.
-
Sample Preparation: A one-step liquid-liquid extraction can be employed.[7]
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Fluorescence Detection: Excitation at approximately 400 nm and emission at around 620 nm. Porphyrins exhibit strong fluorescence, allowing for sensitive detection.[8]
-
Alternative Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits provide a high-throughput option for the quantification of this compound.
-
Principle: These are typically sandwich ELISAs where a plate is pre-coated with an antibody specific to human Coproporphyrin.[9]
-
Procedure:
-
Samples and standards are added to the wells, and the this compound present binds to the coated antibody.[9]
-
A biotinylated detection antibody is then added, followed by streptavidin-HRP.[9]
-
A substrate solution is added, and the color development is proportional to the amount of this compound.[9]
-
The reaction is stopped, and the absorbance is measured at 450 nm.[9]
-
Experimental Workflow
Caption: LC-MS/MS workflow for the quantification of this compound in human plasma.
Data Presentation
The performance of various published LC-MS/MS methods for the quantification of this compound in human plasma is summarized below.
| Parameter | Method 1[1] | Method 2[5][6] | Method 3 | Method 4[10][11] |
| Plasma Volume | 200 µL | 100 µL | 200 µL | 100 µL |
| LLOQ (ng/mL) | 0.02 | 0.01 | 0.01 | 0.01 |
| Calibration Range (ng/mL) | 0.02 - 100 | 0.01 - 50 | 0.01 - 5 | 0.01 - 50 |
| Inter-day Precision (%CV) | < 9% | 5.43 - 5.67% | Not Reported | 5.49 - 11.0% |
| Accuracy | 84.3 - 103.9% | 97.3 - 102.0% | Not Reported | 92.1 - 95.5% |
| Extraction Recovery | ~70% | Not Reported | Not Reported | Not Reported |
Discussion
The quantification of this compound in human plasma is a valuable tool in drug development for assessing the potential for OATP1B-mediated drug-drug interactions. The LC-MS/MS method detailed in this document provides the high sensitivity and specificity required for accurate measurement of the low endogenous concentrations of this biomarker.[5] The lower limit of quantification (LLOQ) for recent methods is as low as 0.01 ng/mL, which is sufficient for measuring baseline levels in healthy volunteers.[5][10]
When implementing this protocol, it is crucial to use a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction recovery and instrument response.[1] Additionally, as porphyrins can be light-sensitive, samples should be protected from light during collection, processing, and storage to ensure their stability.[1][7]
While HPLC with fluorescence detection and ELISA are viable alternatives, they may not offer the same level of sensitivity and specificity as LC-MS/MS. The choice of method will depend on the specific requirements of the study and the available instrumentation.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the measurement of this compound in human plasma. The LC-MS/MS method is recommended for its superior sensitivity and specificity. By accurately quantifying this endogenous biomarker, researchers and drug development professionals can gain critical insights into the OATP1B1/1B3 inhibitory potential of new drug candidates, facilitating informed decision-making throughout the drug development process.
References
- 1. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 3. aliribio.com [aliribio.com]
- 4. aliribio.com [aliribio.com]
- 5. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Solid Phase Extraction Protocol for Coproporphyrin I
Introduction
Coproporphyrin I (CP-I) is a significant endogenous biomarker for evaluating the activity of hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3.[1][2][3] Accurate quantification of CP-I in biological matrices such as plasma and urine is crucial for drug development and clinical studies to assess potential drug-drug interactions (DDIs).[1][3] Solid phase extraction (SPE) is a widely used technique for the sample preparation of CP-I, offering effective clean-up and concentration prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5] This application note provides a detailed protocol for the extraction of this compound from human plasma using a mixed-mode anion exchange solid phase extraction method.
Principle of the Method
This protocol utilizes a mixed-mode solid phase extraction cartridge, which combines both reversed-phase and anion exchange retention mechanisms.[5][6] This dual functionality allows for highly selective retention of acidic compounds like this compound, while enabling efficient removal of matrix interferences.[5][6] The sample is loaded under basic conditions to ensure the carboxyl groups of CP-I are ionized and retained by the anion exchange sorbent. A series of wash steps removes neutral and basic impurities. Finally, the analyte is eluted using an acidic organic solvent that neutralizes the anionic charge and disrupts the reversed-phase interaction.
Materials and Reagents
-
SPE Cartridge: Oasis MAX 96-well plate or individual cartridges (30 mg)[1][2]
-
Human Plasma (K2 EDTA)
-
This compound standard
-
Internal Standard (e.g., [¹⁵N₄]-CPIII)[2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide (NH₄OH)
-
Formic acid (HCOOH)
-
Water (LC-MS grade)
-
Positive pressure manifold or vacuum manifold
Experimental Protocol
Sample Pre-treatment
-
Thaw human plasma samples at room temperature.
-
For a 200 µL plasma sample, add 200 µL of 1.25% ammonium hydroxide containing the internal standard.[2]
-
Vortex the mixture to ensure homogeneity.
Solid Phase Extraction (SPE)
The SPE procedure consists of five main steps: conditioning, equilibration, loading, washing, and elution.
a) Conditioning:
-
Condition the SPE plate/cartridge with 500 µL of methanol.[2]
b) Equilibration:
-
Equilibrate the SPE plate/cartridge with 2 x 500 µL of water.[2]
c) Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned and equilibrated SPE plate/cartridge.
d) Washing:
-
Wash the plate/cartridge with 500 µL of a solution of 5% ammonium hydroxide in water.
-
Follow with a wash using 500 µL of methanol.
e) Elution:
-
Elute the this compound and the internal standard from the SPE plate/cartridge with 2 x 50 µL of a solution of 2% formic acid in methanol.
-
The eluate is then typically diluted or directly injected for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the solid phase extraction method for this compound as reported in various studies.
| Parameter | Value | Matrix | SPE Sorbent | Analytical Method | Reference |
| Extraction Recovery | ~70% | Human Plasma | Oasis MAX | LC-MS/MS | [1] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | Human Plasma | Oasis MAX | LC-MS/MS | [1] |
| Calibration Range | 0.02 - 100 ng/mL | Human Plasma | Oasis MAX | LC-MS/MS | [1] |
| Inter-day Precision (CV) | < 9% | Human Plasma | Oasis MAX | LC-MS/MS | [1] |
| Accuracy | 84.3 - 103.9% | Human Plasma | Oasis MAX | LC-MS/MS | [1] |
| LLOQ | 0.01 ng/mL | Human Plasma | Oasis MAX | UPLC-QTOF/MS | [4][5] |
| Calibration Range | 0.01 - 50 ng/mL | Human Plasma | Oasis MAX | UPLC-QTOF/MS | [4][5] |
Experimental Workflow Diagram
Caption: Workflow of the solid phase extraction protocol for this compound.
Conclusion
The described solid phase extraction protocol provides a robust and reliable method for the isolation and concentration of this compound from human plasma. The use of a mixed-mode sorbent ensures high selectivity and recovery, making it suitable for sensitive and accurate quantification by LC-MS/MS. This method is well-suited for clinical and pharmaceutical research applications focused on the assessment of OATP1B-mediated drug transport.
References
- 1. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aliribio.com [aliribio.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Coproporphyrin I as an Endogenous Biomarker for OATP1B Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic anion transporting polypeptides OATP1B1 and OATP1B3 are crucial transporters expressed on the sinusoidal membrane of hepatocytes, mediating the uptake of a wide range of endogenous compounds and xenobiotics from the blood into the liver. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetics and potential toxicity of co-administered drugs. Coproporphyrin I (CP-I), a byproduct of heme synthesis, has emerged as a highly sensitive and specific endogenous biomarker for assessing the in vivo activity of OATP1B transporters.[1][2][3] Monitoring changes in plasma concentrations of CP-I can provide valuable insights into the potential of an investigational drug to inhibit OATP1B and guide clinical DDI risk assessment.[4][5]
These application notes provide a comprehensive overview of the use of CP-I as an OATP1B biomarker, including quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The following tables summarize quantitative data from clinical and preclinical studies, demonstrating the impact of OATP1B inhibitors on the pharmacokinetics of CP-I and representative OATP1B substrate drugs.
Table 1: Effect of OATP1B Inhibitors on Plasma CP-I and Rosuvastatin Exposure in Cynomolgus Monkeys
| Inhibitor | Dose | Fold Increase in Plasma AUC of CP-I | Fold Increase in Plasma AUC of CP-III | Fold Increase in Plasma AUC of Rosuvastatin |
| Cyclosporin A | 100 mg/kg, oral | 2.6 | 5.2 | Increased |
| Rifampicin | 15 mg/kg, oral | 2.7 | 3.6 | Increased |
| Data from preclinical studies in cynomolgus monkeys.[1][6] |
Table 2: Effect of OATP1B Inhibition on Plasma CP-I and Statin Exposure in Humans
| Investigational Drug | Dose | % Increase in Rosuvastatin Cmax | % Increase in Rosuvastatin AUC | % Increase in Atorvastatin Cmax | % Increase in Atorvastatin AUC | Effect on CP-I Exposure |
| Cedirogant | 375 mg once daily | 141% | 55% | 40% | No effect | No increase |
| Data from a clinical study in healthy participants.[7][8] |
Table 3: Fold Increase in Plasma AUC of CP-I and CP-III after a Single Oral Dose of Rifampin (600 mg) in Different Ethnic Populations
| Ethnicity | Fold Increase in CP-I AUC(0-24h) | Fold Increase in CP-III AUC(0-24h) |
| Black | 2.8 | 2.6 |
| White | 3.7 | 3.1 |
| Hispanic | 3.6 | 2.4 |
| Data from a clinical study in healthy volunteers.[9] |
Experimental Protocols
In Vitro Assessment of OATP1B1 Inhibition using CP-I
This protocol describes a method for evaluating the inhibitory potential of a compound on OATP1B1-mediated transport of CP-I in a cell-based assay.
Materials:
-
HEK293 cells stably transfected with human OATP1B1 (hOATP1B1)
-
Parental HEK293 cells (Mock-HEK) as a negative control
-
This compound (CP-I)
-
Potent OATP1B1 inhibitor (e.g., Rifampicin) as a positive control
-
Test compound
-
Cell culture reagents
-
Fluorescence plate reader or LC-MS/MS instrumentation
Methodology:
-
Cell Culture: Culture hOATP1B1-HEK and Mock-HEK cells in appropriate cell culture medium until they reach a suitable confluency for the assay.
-
Assay Preparation: Seed the cells in 96-well plates. On the day of the experiment, wash the cells with a pre-warmed buffer.
-
Inhibition Assessment:
-
Prepare solutions of the test compound at various concentrations.
-
Prepare a solution of the positive control inhibitor (e.g., 100 µM Rifampicin).
-
Pre-incubate the cells with the test compound or positive control for a specified period.
-
-
CP-I Uptake:
-
Add a solution containing CP-I (e.g., 3 µM) to the wells and incubate for a defined time to allow for cellular uptake.
-
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification of Intracellular CP-I:
-
Fluorescence Method: Lyse the cells and measure the intracellular fluorescence of CP-I using a fluorescence plate reader.[10]
-
LC-MS/MS Method: Lyse the cells and quantify the intracellular concentration of CP-I using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Subtract the uptake in Mock-HEK cells from the uptake in hOATP1B1-HEK cells to determine the OATP1B1-specific uptake.
-
Calculate the percent inhibition of OATP1B1-mediated CP-I uptake by the test compound at each concentration.
-
Determine the IC50 value of the test compound.
-
In Vivo Assessment of OATP1B Inhibition in Clinical Studies
This protocol outlines a general procedure for evaluating the effect of an investigational drug on OATP1B activity by measuring plasma CP-I concentrations in human subjects.
Study Design:
-
A clinical study, often a single or multiple ascending dose study, in healthy volunteers.
-
The study design can be a crossover design where subjects receive the investigational drug and a placebo or baseline period.
Methodology:
-
Subject Enrollment: Recruit healthy volunteers who meet the inclusion and exclusion criteria of the study.
-
Baseline Sampling: Collect pre-dose blood samples to establish baseline plasma concentrations of CP-I.
-
Drug Administration: Administer the investigational drug to the subjects according to the study protocol.
-
Serial Blood Sampling: Collect blood samples at multiple time points after drug administration (e.g., over a 24-hour period).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.
-
Bioanalysis of CP-I:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for CP-I, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).
-
-
Data Interpretation:
Visualizations
Caption: OATP1B-mediated uptake of drugs and CP-I into hepatocytes.
Caption: Workflow for assessing OATP1B inhibition using CP-I.
Caption: Decision tree for OATP1B DDI risk assessment using CP-I.
References
- 1. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Drug-Drug Interactions Using Coproporphyrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is an endogenous biomarker that has gained significant traction in the assessment of drug-drug interactions (DDIs), particularly those involving the inhibition of hepatic organic anion transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). These transporters play a crucial role in the hepatic uptake and clearance of a wide range of drugs. Inhibition of OATP1B1/3 by a perpetrator drug can lead to elevated plasma concentrations of victim drugs, potentially causing toxicity. This document provides detailed application notes and protocols for utilizing CP-I to evaluate the DDI potential of investigational drugs.
Mechanism of Action
CP-I, a heme biosynthesis byproduct, is predominantly cleared from the blood by hepatic uptake mediated by OATP1B1 and OATP1B3. When a drug inhibits these transporters, the hepatic uptake of CP-I is reduced, leading to a measurable increase in its plasma concentration. This elevation in plasma CP-I serves as a sensitive and specific indicator of OATP1B1/3 inhibition.[1][2] Monitoring changes in CP-I levels can help in early clinical development to identify and characterize the DDI risk of a new molecular entity, potentially reducing the need for dedicated DDI studies with probe substrates.[3][4][5]
I. Quantitative Data Summary
The following tables summarize the baseline plasma concentrations of this compound in healthy volunteers and the impact of various OATP1B1/3 inhibitors on its plasma levels.
Table 1: Baseline Plasma Concentrations of this compound in Healthy Volunteers
| Population | Mean Baseline Concentration (ng/mL) | Standard Deviation (ng/mL) | Concentration Range (ng/mL) | Reference |
| Healthy Volunteers | 0.59 | 0.09 | - | [1] |
| Healthy Volunteers | - | - | 0.15 - 1.5 | [6][7][8] |
| Healthy Volunteers (Median) | 0.413 | - | 0.343 - 0.885 | [7] |
| Healthy Volunteers | 0.48 | 0.17 | - | [8] |
Table 2: Effect of OATP1B1/3 Inhibitors on this compound Pharmacokinetics
| Inhibitor Drug | Dose | CP-I Cmax Ratio (Inhibitor/Baseline) | CP-I AUC Ratio (Inhibitor/Baseline) | Classification of Inhibition | Reference |
| Glecaprevir/Pibrentasvir | 300/120 mg | Increased with GLE exposure | Increased with GLE exposure | Strong | [1] |
| Rifampicin | 600 mg | - | ~7.0 | Strong | [2] |
| Cyclosporin A | 100 mg/kg (in monkeys) | 3.3 | 2.6 | Strong | [5] |
| Atorvastatin | - | - | Similar to Atorvastatin AUC ratio | Moderate | [9] |
| Cedirogant | 375 mg | - | - | Moderate | [3] |
Cmax Ratio and AUC Ratio represent the fold-increase in the maximum plasma concentration and the area under the concentration-time curve, respectively, after administration of the inhibitor compared to baseline levels.
II. Experimental Protocols
A. Clinical Study Protocol for DDI Assessment
This protocol outlines the design of a clinical study to evaluate the effect of an investigational drug on CP-I levels.
1. Study Design:
-
Participants: Healthy adult volunteers.
-
Design: A single-sequence or crossover study design can be employed.
-
Phases:
-
Baseline Phase: Collection of blood samples to determine baseline CP-I concentrations.
-
Treatment Phase: Administration of the investigational drug (potential inhibitor).
-
Post-dose Phase: Serial blood sampling to measure changes in CP-I concentrations.
-
2. Blood Sampling:
-
Collect serial blood samples at pre-defined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Use K2EDTA-containing tubes for blood collection and protect samples from light.[10]
-
Process blood samples by centrifugation to separate plasma within 30 minutes of collection.
-
Store plasma samples at -80°C until analysis.[10]
3. Data Analysis:
-
Calculate the pharmacokinetic parameters for CP-I, including Cmax and AUC, for both baseline and treatment phases.
-
Determine the Cmax ratio and AUC ratio (Treatment/Baseline) to quantify the magnitude of OATP1B1/3 inhibition.
-
A CP-I Cmax ratio of less than 1.25 is generally associated with the absence of a significant OATP1B-mediated DDI.[3] A ratio below 2 suggests a weak interaction.[3]
B. Bioanalytical Protocol for this compound Quantification in Human Plasma by LC-MS/MS
This protocol describes a general method for the quantification of CP-I in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound dihydrochloride (analytical standard)
-
This compound-15N4 (stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
Methanol, Acetonitrile, Formic acid, Ammonium formate (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[11][12]
2. Sample Preparation (Solid-Phase Extraction):
-
To a 100-200 µL aliquot of human plasma, add the internal standard solution.[7][13]
-
Pre-treat the sample, for example, by adding phosphoric acid.[10]
-
Load the mixture onto a pre-conditioned SPE plate.
-
Wash the SPE plate with an appropriate solution (e.g., 5% ammonium hydroxide followed by methanol).[10]
-
Elute CP-I and the internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol-acetonitrile).[10]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Mass Spectrometry:
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of CP-I into a surrogate matrix (e.g., charcoal-stripped human plasma).
-
The calibration range typically spans from approximately 0.02 to 100 ng/mL.[11][12]
-
Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the assay.
III. Visualizations
Caption: Mechanism of CP-I increase due to OATP1B1/3 inhibition.
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B‐Mediated Drug–Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Clinical Applications of Urinary Coproporphyrin I Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I, a naturally occurring porphyrin isomer, is a byproduct of the heme biosynthesis pathway. Its urinary excretion levels serve as a critical biomarker in various clinical and research settings. This document provides detailed application notes and protocols for the analysis of urinary this compound, focusing on its utility in the diagnosis of inherited metabolic disorders, assessment of drug-induced liver injury (DILI), and as an endogenous probe for drug transporter activity.
Clinical Significance
Urinary this compound analysis is a valuable tool for:
-
Diagnosing and Differentiating Porphyrias: Elevated urinary this compound is a key diagnostic feature of specific hereditary disorders of heme synthesis.
-
Dubin-Johnson Syndrome: Characterized by a significant increase in the proportion of urinary coporphyrin I, typically accounting for over 80% of the total coproporphyrin, while the total coproporphyrin excretion remains near normal.[1][2][3]
-
Rotor Syndrome: In contrast to Dubin-Johnson syndrome, Rotor syndrome presents with a marked increase in total urinary coproporphyrin levels (250-500% of normal), with this compound comprising approximately 65% of the total.[4][5]
-
-
Biomarker for Drug Transporter Function: this compound is a substrate for the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and the canalicular efflux transporter Multidrug Resistance-Associated Protein 2 (MRP2).[6][7][8][9] Its urinary levels can therefore indicate the inhibition or altered function of these transporters, which is crucial in drug development for assessing potential drug-drug interactions.[10][11]
-
Assessing Drug-Induced Liver Injury (DILI): Changes in urinary this compound excretion can be an early indicator of cholestatic liver injury induced by certain drugs.[12][13] Monitoring these levels can aid in the early detection and management of DILI.
-
Evaluation of Toxic Exposure: Elevated urinary coproporphyrins can be associated with high-level exposure to heavy metals such as mercury, arsenic, and lead.[14]
Data Presentation
The following tables summarize quantitative data for urinary this compound in various clinical contexts.
Table 1: Reference Ranges for Urinary Coproporphyrins
| Analyte | Reference Range (24-hour urine) | Reference Range (spot urine) |
| Total Coproporphyrins (I + III) | 100-300 mcg/24 hours (150-460 µmol/24 hours)[15] | Varies with hydration, often normalized to creatinine. |
| This compound | - | - |
| This compound as % of Total | < 25%[1] | < 25% |
Table 2: Urinary this compound Levels in Specific Clinical Conditions
| Condition | Total Urinary Coproporphyrin | This compound (% of Total) |
| Normal | Normal[1] | < 25%[1] |
| Dubin-Johnson Syndrome | Normal to slightly elevated[1][16] | > 80%[1][4][17] |
| Rotor Syndrome | Markedly elevated (250-500% of normal)[4] | ~65%[4][18] |
| Drug-Induced Cholestasis | May be elevated[12] | Ratio of this compound to III may be inverted[12] |
| OATP1B1 Inhibition (e.g., by Rifampicin) | Increased plasma and urinary levels of this compound[11] | - |
Experimental Protocols
Protocol 1: Sample Collection and Handling
Proper sample collection and handling are critical for accurate porphyrin analysis due to their sensitivity to light and temperature.[19][20]
Materials:
-
Sterile, screw-top urine collection container (amber or wrapped in aluminum foil to protect from light)[21]
-
Refrigerator or freezer for storage
Procedure:
-
Patient Instructions: Instruct the patient to avoid alcohol for 24 hours prior to and during collection.[19]
-
Collection Method:
-
Spot Urine: A first-morning void is preferred. Collect a mid-stream sample in the light-protected container.[14][22]
-
24-Hour Urine:
-
Begin the collection in the morning by emptying the bladder and discarding the first urine. Record the start time.[15]
-
Add 5 grams of sodium carbonate to the collection container before starting to maintain a pH above 7.0.[19]
-
Collect all urine for the next 24 hours in the container.[15]
-
At the 24-hour mark, empty the bladder one last time and add this urine to the collection.
-
-
-
Storage and Transport:
Protocol 2: Quantification of Urinary this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of urinary coproporphyrin isomers using reverse-phase HPLC with fluorescence detection.[24][25][26][27]
Materials and Reagents:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
This compound and III standards
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate or formate buffer
-
Formic acid or acetic acid
-
Milli-Q or other high-purity water
-
Urine samples (collected and stored as per Protocol 1)
Sample Preparation:
-
Thaw frozen urine samples at room temperature in the dark.
-
Centrifuge the urine sample to remove any particulate matter.
-
Acidify the supernatant to a pH below 2.5 with hydrochloric or formic acid.[28]
-
Inject a defined volume of the prepared sample into the HPLC system.
HPLC Conditions (Example):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase A: 10% Acetonitrile in 1 M Ammonium Acetate buffer (pH adjusted to 5.2 with acetic acid)
-
Mobile Phase B: 90% Acetonitrile in 1 M Ammonium Acetate buffer (pH adjusted to 5.2 with acetic acid)
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B over a specified time to achieve separation of coproporphyrin isomers.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector set to an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 620 nm.[24]
Quantification:
-
Generate a standard curve using known concentrations of this compound and III standards.
-
Integrate the peak areas corresponding to this compound and III in the sample chromatograms.
-
Calculate the concentration of each isomer in the urine sample by comparing the peak areas to the standard curve.
-
Normalize the results to the creatinine concentration for spot urine samples.
Visualizations
Heme Biosynthesis Pathway
Caption: Simplified Heme Biosynthesis Pathway.
This compound Transport and Excretion
Caption: Hepatic Transport of this compound.
Experimental Workflow for Urinary this compound Analysis
Caption: Urinary this compound Analysis Workflow.
References
- 1. Dubin-Johnson Syndrome Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 2. Dubin–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 3. Dubin-Johnson Syndrome: Practice Essentials, Background, Pathophysiology and Etiology [emedicine.medscape.com]
- 4. lecturio.com [lecturio.com]
- 5. Rotor Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. URINARY COPROPORPHYRIN ISOMERS IN CONGENITAL AND ACQUIRED LIVER CHOLESTASIS | International Porphyria Network [new.porphyrianet.org]
- 13. Drug-induced Cholestasis: Mechanisms, Models, and Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound/Coproporphyrin III Ratio | Rupa Health [rupahealth.com]
- 15. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 16. Diagnostic and pathogenetic implications of urinary coproporphyrin excretion in the Dubin-Johnson syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Urinary coproporphyrins as a diagnostic biomarker of Dubin-Johnson syndrome in neonates: A diagnostic pathway is proposed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. remedypublications.com [remedypublications.com]
- 19. childrensmn.org [childrensmn.org]
- 20. mosaicdx.com [mosaicdx.com]
- 21. nhstayside.scot.nhs.uk [nhstayside.scot.nhs.uk]
- 22. porphyriafoundation.org [porphyriafoundation.org]
- 23. Test Details [utmb.edu]
- 24. Rapid analysis of porphyrins at low ng/l and microg/l levels in human urine by a gradient liquid chromatography method using octadecylsilica monolithic columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. shimadzu.com [shimadzu.com]
- 26. chromsystems.com [chromsystems.com]
- 27. On accuracy and precision of a HPLC method for measurement of urine porphyrin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. eaglebio.com [eaglebio.com]
Application Note: High-Sensitivity UPLC-QTOF/MS Assay for the Quantification of Coproporphyrin I in Human Plasma
Abstract
This application note describes a robust and highly sensitive method for the quantification of coproporphyrin I (CP-I) in human plasma using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). CP-I has emerged as a critical endogenous biomarker for assessing the activity of hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are crucial for drug uptake in the liver.[1][2][3][4] Inhibition of these transporters can lead to significant drug-drug interactions (DDIs).[5][6][7] This method provides the necessary sensitivity and specificity for clinical research applications, particularly in the context of drug development and safety assessment. The assay demonstrates excellent linearity, precision, and accuracy with a lower limit of quantification (LLOQ) of 0.01 ng/mL from a small plasma volume (100 µL).[1][2][3][8]
Introduction
This compound (CP-I) is an endogenous porphyrin that has been identified as a sensitive and specific biomarker for the in vivo activity of the hepatic uptake transporters OATP1B1 and OATP1B3.[5][9][10] These transporters play a pivotal role in the disposition of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.[5] Inhibition of OATP1B1 and OATP1B3 by investigational or co-administered drugs can alter the pharmacokinetics of OATP substrates, potentially leading to adverse drug reactions.[5][7]
Regulatory agencies are increasingly recommending the use of endogenous biomarkers like CP-I to evaluate the DDI potential of new drug candidates.[10] Monitoring changes in plasma concentrations of CP-I can provide valuable insights into the OATP1B inhibitory potential of a drug, guiding clinical DDI study design and risk assessment.[6] This UPLC-QTOF/MS method offers a significant improvement in sensitivity over previous assays, allowing for the reliable quantification of basal CP-I levels and subtle changes in response to OATP1B modulation from a minimal sample volume.[1][2]
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the isolation of CP-I from human plasma.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound and stable isotope-labeled internal standard (SIL-IS), this compound-¹⁵N₄
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Oasis MAX 96-well µElution plates or similar mixed-mode anion exchange sorbent[8][11]
-
96-well collection plates
-
Positive pressure manifold
Procedure:
-
Thaw plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution (this compound-¹⁵N₄).
-
Add 200 µL of 1.25% ammonium hydroxide solution and vortex to mix.[8]
-
Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load the entire pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.
-
Elute the analytes with 2 x 50 µL of 2% formic acid in acetonitrile into a 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Seal the plate and place it in the UPLC autosampler for analysis.
UPLC-QTOF/MS Method
Instrumentation:
-
Waters ACQUITY UPLC System or equivalent
-
Waters Xevo G2-XS QTOF Mass Spectrometer or equivalent with an electrospray ionization (ESI) source
UPLC Parameters:
-
Column: ACE Excel 2 C18 PFP, 3 µm, 2.1 x 150 mm[11]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[11]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 60°C[11]
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
QTOF/MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MS^E or Targeted MS/MS
-
Mass Transitions (m/z):
Data Presentation
The method was validated according to the US Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3]
Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)
| Parameter | This compound |
| Calibration Range | 0.01 - 50 ng/mL[1][2][4] |
| Correlation Coefficient (r²) | > 0.99[1] |
| LLOQ | 0.01 ng/mL[1][2][3] |
| LLOQ Precision (%CV) | < 15%[1] |
| LLOQ Accuracy (%) | 85 - 115%[1] |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) |
| Low QC | 0.03 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid QC | 1.0 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| High QC | 40 | < 10% | 90 - 110% | < 10% | 90 - 110% |
Data presented is representative of typical assay performance and is based on published literature.[1][2]
Visualizations
Caption: Experimental workflow for the UPLC-QTOF/MS analysis of this compound.
Caption: Role of OATP1B in this compound hepatic uptake and DDI mechanism.
Conclusion
This application note details a high-sensitivity UPLC-QTOF/MS method for the quantification of the endogenous biomarker this compound in human plasma. The assay is sensitive, specific, and requires a low sample volume, making it highly suitable for clinical studies evaluating the potential for OATP1B1/1B3-mediated drug-drug interactions. The reliable measurement of CP-I provides a powerful tool for drug development professionals to make informed decisions regarding the safety profile of new chemical entities.
References
- 1. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - ProQuest [proquest.com]
- 11. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing the Lower Limit of Quantification (LLOQ) of Coproporphyrin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coproporphyrin I (CP-I) is an endogenous biomarker receiving significant attention in clinical and pharmaceutical research. It is recognized as a sensitive and specific indicator for assessing the activity of hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3.[1][2][3] Monitoring CP-I levels is crucial for evaluating potential drug-drug interactions (DDIs) and predicting drug-induced liver injury (DILI).[1][4][5] Establishing a robust and reliable lower limit of quantification (LLOQ) for CP-I is a critical step in the validation of bioanalytical methods used in clinical studies. This document provides detailed application notes and protocols for the determination of the LLOQ for CP-I in human plasma and urine, adhering to regulatory guidelines.
Signaling Pathway and Clinical Relevance
Coproporphyrins are byproducts of the heme synthesis pathway. CP-I and its isomer, Coproporphyrin III (CP-III), are transported out of hepatocytes into the bile and blood. This process is mediated by transporters such as OATP1B1, OATP1B3, and Multidrug Resistance Protein 2 (MRP2).[3][6] Inhibition of these transporters by certain drugs can lead to an accumulation of CP-I in the plasma, making it a valuable biomarker for OATP1B-mediated DDIs.[7]
Caption: OATP1B-mediated transport of this compound.
Establishing the Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For biomarker assays, the acceptance criteria for precision and accuracy at the LLOQ are generally recommended to be within ±25%.[8] According to the US Food and Drug Administration (FDA) and other regulatory bodies, a full validation of the bioanalytical method is required to establish the LLOQ.[9][10]
Key Considerations for Endogenous Biomarkers
A significant challenge in quantifying endogenous biomarkers like CP-I is the absence of a true blank matrix.[11][12] Several strategies can be employed to overcome this, including:
-
Surrogate Matrix: Using a matrix that is free of the analyte, such as charcoal-stripped plasma or a synthetic matrix.[13]
-
Standard Addition Method: Spiking known concentrations of the analyte into the study samples and extrapolating to determine the endogenous concentration.
-
Surrogate Analyte: Using a stable isotope-labeled version of the analyte as an internal standard.
Experimental Protocols
The following protocols describe the determination of CP-I LLOQ using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a common and highly sensitive technique for this purpose.[14]
Sample Preparation (Solid-Phase Extraction)
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of CP-I from biological matrices.[3][15]
Materials:
-
Human plasma or urine samples
-
This compound certified reference standard
-
This compound stable isotope-labeled internal standard (e.g., CP-I-¹⁵N₄)
-
Mixed-mode anion exchange SPE cartridges
-
Methanol, Acetonitrile, Formic Acid, Ammonium Formate (LC-MS grade)
-
Deionized water
Protocol:
-
Sample Pre-treatment: Thaw plasma or urine samples at room temperature. For plasma, use 100 µL.[2][3] For urine, a similar volume can be used.
-
Spiking: Spike samples with the internal standard to a final concentration appropriate for the expected analytical range.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elution: Elute CP-I and the internal standard using an appropriate elution solvent (e.g., methanol with formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF)[2][3]
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., ACE Excel 2 C18 PFP, 3 µm, 2.1 × 150 mm)[15][16]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in water[15][16]
-
Gradient: A suitable gradient to separate CP-I from its isomers and other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize collision energy and other MS parameters for maximum sensitivity.
Caption: Workflow for LLOQ determination of this compound.
LLOQ Determination and Acceptance Criteria
Protocol:
-
Calibration Curve: Prepare a calibration curve using a surrogate matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of CP-I. The curve should consist of a blank, a zero sample (with internal standard), and at least six non-zero concentration levels.[10] The lowest concentration standard will be the proposed LLOQ.
-
LLOQ Sample Analysis: Prepare at least five replicates of the LLOQ sample.
-
Precision and Accuracy Assessment: Analyze the LLOQ replicates over at least three separate analytical runs.
-
Signal-to-Noise Ratio (S/N): While not always a strict requirement in recent guidelines if precision and accuracy are met, a signal-to-noise ratio of ≥ 5 is often considered as supporting evidence for the LLOQ.
-
Selectivity: Evaluate the selectivity of the method by analyzing at least six different lots of blank matrix to ensure no significant interference at the retention time of CP-I. The response of any interfering peak should be less than 20% of the response of the LLOQ.[10]
Data Presentation
The following tables summarize typical quantitative data for LLOQ determination of CP-I based on published methods.
Table 1: Example LLOQ Values for this compound in Human Plasma
| LLOQ Value | Analytical Method | Reference |
| 0.01 ng/mL | UPLC-QTOF/MS | [2][3] |
| 10 pg/mL | LC-MS/MS | |
| 0.02 ng/mL | LC-MS/MS | [15][16] |
| 0.05 ng/mL | LC-MS/MS | [3][15] |
| 0.1 ng/mL | LC-MS/MS | [2][3] |
Table 2: Example Precision and Accuracy Data for LLOQ Determination
| Parameter | Run 1 | Run 2 | Run 3 | Overall | Acceptance Criteria |
| Nominal LLOQ Conc. (ng/mL) | 0.01 | 0.01 | 0.01 | 0.01 | - |
| Mean Measured Conc. (ng/mL) | 0.0099 | 0.0102 | 0.0098 | 0.00997 | - |
| Accuracy (%) | 99.0% | 102.0% | 98.0% | 99.7% | 80-120% |
| Precision (CV%) | 3.5% | 4.2% | 3.8% | 3.8% | ≤20% |
Note: The data in Table 2 is illustrative and based on typical performance characteristics reported in the literature.[2][3]
Conclusion
Establishing a reliable and robust LLOQ for this compound is fundamental for its application as a clinical biomarker. The protocols and guidelines presented in this document, based on current scientific literature and regulatory standards, provide a comprehensive framework for researchers and drug development professionals. The use of sensitive LC-MS/MS methods combined with appropriate sample preparation techniques allows for the achievement of low LLOQ values, enabling the accurate quantification of CP-I in clinical studies. Adherence to the validation criteria for precision and accuracy is paramount to ensure the integrity and reliability of the bioanalytical data.
References
- 1. aliribio.com [aliribio.com]
- 2. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 5. PBPK Modeling of this compound as an Endogenous Biomarker for Drug Interactions Involving Inhibition of Hepatic OATP1B1 and OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gaining Mechanistic Insight Into this compound as Endogenous Biomarker for OATP1B‐Mediated Drug–Drug Interactions Using Population Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmoutsource.com [pharmoutsource.com]
Application Note: High-Throughput and Sensitive Analysis of Urinary Coproporphyrin I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coproporphyrin I (CP-I) is a porphyrin metabolite generated during the heme biosynthesis pathway.[1] Its quantification in urine is a critical tool in clinical diagnostics and pharmaceutical development. Elevated urinary levels of CP-I can be indicative of hereditary enzymatic disorders known as porphyrias, such as congenital erythropoietic porphyria.[1][2] Beyond rare genetic diseases, CP-I is an emerging biomarker for assessing drug-induced liver injury (DILI) and the activity of critical drug transporters.[3][4][5]
Specifically, the ratio of urinary this compound to its isomer, Coproporphyrin III (CP-III), can serve as an endogenous surrogate marker for the function of hepatic transporters like the multidrug resistance-associated protein 2 (MRP2/ABCC2).[6] Furthermore, CP-I is recognized as a substrate for organic anion transporting polypeptides (OATPs), and its disposition can be altered by drugs that inhibit these transporters.[7] Therefore, accurate and reliable measurement of urinary CP-I is essential for diagnosing diseases, monitoring liver health, and investigating potential drug-drug interactions during drug development.
This application note provides detailed protocols for urine sample preparation for CP-I analysis using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Pathway and Excretion
This compound is synthesized from uroporphyrinogen I in the heme synthesis pathway. It is subsequently eliminated from the body primarily through biliary and renal excretion. In the kidney, transporters located on the basolateral and apical membranes of the proximal tubule cells, such as the Organic Cation Transporter 2 (OCT2) and Multidrug and Toxin Extrusion Protein 1 (MATE1), play a crucial role in secreting organic cations and other compounds into the urine.[8][9] The interaction of drugs with these transporters can affect CP-I clearance, making it a valuable biomarker for transporter-mediated drug interactions.[10][11]
Caption: Heme synthesis pathway and renal excretion of this compound.
Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the integrity of the analyte and the accuracy of results.
-
Collection: A random or first-morning void urine sample is recommended.[12][13] 24-hour urine collections are also suitable.[14]
-
Preservation: Urine samples must be protected from light at all times to prevent photodegradation of porphyrins.[2][15] Use amber collection containers or wrap standard containers in aluminum foil.[13][15]
-
Storage: Immediately after collection, samples should be refrigerated. For long-term storage, samples should be frozen at -20°C or -80°C.[15] Porphyrins in urine are stable for up to 4 days when refrigerated and for at least one month when frozen.[15]
-
Additives: For 24-hour collections, adding 5 grams of sodium carbonate to the collection container is recommended to preserve ALA and PBG, which are often analyzed alongside porphyrins.[13]
Experimental Protocols
Two common and effective methods for preparing urine samples for CP-I analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for quantifying coproporphyrins in urine by UHPLC-MS/MS.[16]
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., this compound-¹⁵N₄)
-
Ethyl acetate
-
Acetonitrile (ACN)
-
Deionized water
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
-
UHPLC-MS/MS system
Procedure:
-
Pipette 200 µL of urine into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 500 ng/mL CP-I-¹⁵N₄).
-
Vortex the mixture for 1 minute at room temperature.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex again for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer (supernatant) to a new clean tube.
-
Dry the extracted sample under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 acetonitrile:water.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers excellent sample cleanup and concentration.[17] This is a general protocol using a reverse-phase (C18) cartridge.[18]
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
SPE Cartridge (e.g., C18, octadecylsilane bonded silica)
-
Methanol
-
Deionized water
-
0.1% Formic acid in water
-
Elution solvent (e.g., 90:10 Methanol:Water with 0.1% Formic Acid)
-
SPE manifold
-
Collection tubes (amber or wrapped in foil)
-
Nitrogen evaporator
-
UHPLC-MS/MS system
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Acidify a 1 mL aliquot of the supernatant with an equal volume of glacial acetic acid or 6.0 M formic acid.[19][20] Add the internal standard.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water through the sorbent. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow with a second wash using 2 mL of 10% methanol in water.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute the porphyrins from the cartridge using 1-2 mL of the elution solvent into a clean collection tube.
-
Evaporation & Reconstitution: Dry the eluate under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of mobile phase or a 50:50 acetonitrile:water mixture.
-
Transfer to an autosampler vial for analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Data Presentation: Method Performance
The choice of sample preparation method can impact recovery, sensitivity, and linearity. The following table summarizes performance characteristics reported in the literature for different methods.
| Method | Analyte(s) | Matrix | Recovery (%) | Linearity Range | LLOQ | Citation |
| LLE-UHPLC-MS/MS | CP-I, CP-III | Urine | CP-I: 52 - 69.7 | 1 - 100 ng/mL | Not specified | [16] |
| Dilution-HPLC | CP-I, CP-III | Urine | 96.7 - 106 | 10 - 2000 µg/L | 10 µg/L | [20] |
| SPE-LC-MS/MS | CP-I, CP-III | Plasma | Not specified | 10 - 5000 pg/mL | 10 pg/mL | |
| SPE-UPLC-QTOF/MS | CP-I, CP-III | Plasma | Not specified | 0.01 - 50 ng/mL | 0.01 ng/mL | [21] |
Instrumentation and Analysis
Analysis is typically performed using a UHPLC or HPLC system coupled to a tandem mass spectrometer (MS/MS).[19]
| Parameter | Typical Conditions | Citation |
| Column | Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18, 1.7 µm) | [16] |
| Mobile Phase A | Water with 0.1% Formic Acid | [16] |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | [16] |
| Gradient | Gradient elution starting with high aqueous phase, ramping to high organic phase | [16] |
| Detection | Tandem Mass Spectrometry (MS/MS) | [16] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [19] |
| MRM Transitions | CP-I/CP-III: m/z 655.3 → 596.3 |
Conclusion
The accurate quantification of urinary this compound is a valuable tool for both clinical diagnostics and drug development research. The choice between a simple dilution, Liquid-Liquid Extraction, or Solid-Phase Extraction protocol depends on the required sensitivity, sample throughput, and degree of matrix interference that can be tolerated. LLE provides a balance of cleanup and ease of use, while SPE offers the most rigorous cleanup and potential for higher concentration factors, leading to lower limits of quantification.[16][17] For all methods, careful sample collection and handling, particularly protection from light, are crucial for obtaining reliable and reproducible results.[2][15]
References
- 1. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 3. URINARY COPROPORPHYRIN ISOMERS IN CONGENITAL AND ACQUIRED LIVER CHOLESTASIS | International Porphyria Network [new.porphyrianet.org]
- 4. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 6. Urinary this compound/(I + III) ratio as a surrogate for MRP2 or other transporter activities involved in methotrexate clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. Organic Cation Transporter OCTs (SLC22) and MATEs (SLC47) in the Human Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of the Organic Cation Transporters MATE1 and MATE2K and Functional Overlap with OCT1 and OCT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential contribution of organic cation transporters, OCT2 and MATE1, in platinum agent-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of organic cation transporter OCT2 and multidrug and toxin extrusion proteins MATE1 and MATE2-K for transport and drug interactions of the antiviral lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound/Coproporphyrin III Ratio | Rupa Health [rupahealth.com]
- 13. porphyriafoundation.org [porphyriafoundation.org]
- 14. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 15. Porphyrins, Fractionation and Quantitation, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 16. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phenomenex.blog [phenomenex.blog]
- 18. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. Liquid-chromatographic separation and determination of coproporphyrins I and III in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coproporphyrin I as a Biomarker in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function. As renal function declines, the accumulation of uremic toxins can lead to various systemic complications.[1][2][3] Early and accurate assessment of kidney function and the impact of its decline on drug metabolism and transport is crucial for patient management and drug development. Coproporphyrin I (CP-I), an endogenous porphyrin, has emerged as a promising biomarker for evaluating the function of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B, which is involved in the clearance of many drugs.[4][5][6][7] In patients with CKD, plasma levels of CP-I are often elevated, reflecting reduced OATP1B activity and altered elimination pathways.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a biomarker in CKD studies.
Data Presentation
The following tables summarize quantitative data on the impact of CKD on this compound levels and associated parameters.
Table 1: Impact of Chronic Kidney Disease on this compound Pharmacokinetics
| Parameter | Healthy Subjects | Mild CKD | Moderate-to-Severe CKD | Severe CKD | Reference |
| Plasma CP-I Baseline Exposure | Lower | Increased | Significantly Increased | Highest | [4][5] |
| OATP1B-mediated Hepatic Uptake Clearance (CLactive) | Normal | 29% decrease | 39% decrease | Not specified | [4][5] |
| Renal Clearance (CLR) of CP-I | Normal | Proportional decline with GFR | Proportional decline with GFR | Almost complete decline | [4][5] |
| Fraction of CP-I Unbound in Plasma (fu,p) | Normal | Similar to healthy | Similar to healthy | 13% increase | [4][5][6] |
| Endogenous Synthesis of CP-I (ksyn) | Normal | Not specified | Not specified | 27% decrease | [4][5] |
CKD stages are categorized based on estimated glomerular filtration rate (eGFR).[6]
Table 2: Normal and Pathological Ranges of this compound
| Sample Type | Normal Range | Note | Reference |
| Urine | 100-300 mcg/24 hours (total coproporphyrins) | Varies with analytical method | [8] |
| Feces | <200 mcg/24 hours (total coproporphyrins) | [8] | |
| Whole Blood | <60 mcg/dL (total porphyrins) | [8] |
Signaling Pathways and Logical Relationships
The accumulation of this compound in CKD is primarily linked to alterations in its transport and clearance mechanisms, particularly involving the OATP1B transporter in the liver.
Caption: Relationship between CKD, uremic toxins, OATP1B function, and this compound levels.
Experimental Protocols
1. Protocol for Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from validated bioanalytical methods for monitoring OATP1B1/1B3 inhibition.[7][9]
a. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human serum or plasma, add 200 µL of 1.25% ammonium hydroxide containing an internal standard (e.g., [¹⁵N₄]-CP-III).
-
Vortex the mixture.
-
Perform solid-phase extraction (SPE) using a mixed-mode anion exchange 96-well plate (e.g., Oasis® MAX).
-
Wash the SPE plate with an appropriate buffer to remove interfering substances.
-
Elute the analytes using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase C18 column (e.g., Ace Excel 2 C18 PFP, 3 μm, 2.1 × 150 mm) maintained at 60 °C.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Develop a suitable gradient to separate CP-I and its isomers.
-
Mass Spectrometry: Use a tandem mass spectrometer in positive ion mode.
-
Mass Transitions:
-
This compound and III: m/z 655.3 → 596.3
-
Internal Standard (¹⁵N₄-CP-III): m/z 659.3 → 600.3
-
-
Quantification: The lower limit of quantification (LLOQ) should be around 20 pg/mL. Calibration curves are typically linear in the range of 0.02–100 ng/mL.
2. Protocol for Quantification of this compound and III in Urine by HPLC with Fluorescence Detection
This method is suitable for determining the ratio of urinary coproporphyrin isomers.[10]
a. Sample Preparation
-
Collect a 24-hour urine sample, keeping it cool during the collection period.[8]
-
Measure the total volume of the 24-hour urine collection.
-
Centrifuge an aliquot of the urine sample to remove any sediment.
-
The supernatant can be directly injected or subjected to an extraction procedure if necessary to concentrate the sample and remove interfering substances. A simple ether extraction can be used to isolate coproporphyrins.[11]
b. HPLC Conditions
-
Chromatographic Column: A reverse-phase C18 column (e.g., Symmetry® C18, 5 µm, 4.8 mm x 250 mm).
-
Mobile Phase: A mixture of acetonitrile and 0.015 M acetate buffer (pH 4.0).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 624 nm.
-
Quantification: The method should be validated over a concentration range of approximately 10-400 nmol/L for CP-I. The LLOQ is typically around 7 nmol/L for CP-I.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study investigating this compound as a CKD biomarker.
Caption: Workflow for studying this compound as a biomarker in Chronic Kidney Disease.
Conclusion
This compound is a valuable endogenous biomarker for assessing the impact of CKD on OATP1B transporter function. Monitoring plasma and/or urine levels of CP-I can provide crucial insights into altered drug clearance pathways in patients with renal impairment. The protocols and data presented here offer a framework for researchers and drug development professionals to incorporate the measurement of this compound into their CKD studies, ultimately aiding in the development of safer and more effective therapeutic strategies for this patient population. Mechanistic modeling supports that the decrease in OATP1B function in CKD can be used to inform pharmacokinetic modeling of drug-drug interactions.[6]
References
- 1. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uremic Toxins and Protein-Bound Therapeutics in AKI and CKD: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aliribio.com [aliribio.com]
- 8. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple method for the separation and quantification of urinary porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring OATP1B1 Inhibition with Plasma Coproporphyrin I Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic anion transporting polypeptide 1B1 (OATP1B1) is a crucial uptake transporter located on the sinusoidal membrane of hepatocytes, playing a significant role in the hepatic clearance of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs such as statins.[1][2] Inhibition of OATP1B1 can lead to clinically significant drug-drug interactions (DDIs), resulting in increased systemic exposure of substrate drugs and potential toxicity.[2][3] Regulatory agencies such as the FDA and EMA recommend in vitro and, if necessary, clinical assessment of the DDI potential of investigational drugs as inhibitors of OATP1B1.[3]
Coproporphyrin I (CP-I), an endogenous porphyrin, has emerged as a sensitive and specific biomarker for assessing OATP1B1 activity in vivo.[3][4] Under normal physiological conditions, OATP1B1 mediates the uptake of CP-I from the blood into the liver.[3] Inhibition of OATP1B1 leads to a rapid and measurable increase in plasma CP-I concentrations, providing a real-time assessment of OATP1B1 inhibition.[3][4] The use of an endogenous biomarker like CP-I offers a significant advantage in early clinical drug development, as it allows for the assessment of OATP1B1 inhibition without the need to co-administer a probe drug, thereby simplifying clinical trial design and reducing patient burden.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing plasma CP-I levels to monitor OATP1B1 inhibition, intended for researchers, scientists, and drug development professionals.
Signaling Pathway and Mechanism of Action
The mechanism underlying the use of CP-I as a biomarker for OATP1B1 inhibition is straightforward. OATP1B1, encoded by the SLCO1B1 gene, is a key transporter responsible for the uptake of CP-I from the bloodstream into hepatocytes.[3] Once inside the liver, CP-I is primarily eliminated through biliary excretion. When a drug inhibits OATP1B1, the hepatic uptake of CP-I is reduced, leading to its accumulation in the systemic circulation and a subsequent increase in its plasma concentration.[3] This direct relationship allows for the use of plasma CP-I levels as a surrogate marker for OATP1B1 function.
Quantitative Data on CP-I Increase with OATP1B1 Inhibitors
Several clinical studies have demonstrated a significant increase in plasma CP-I concentrations following the administration of known OATP1B1 inhibitors. The magnitude of this increase correlates with the inhibitory potency of the drug. The table below summarizes data from various studies, showcasing the fold-increase in CP-I Area Under the Curve (AUC) or maximum concentration (Cmax) in the presence of different inhibitors.
| OATP1B1 Inhibitor | Dose | Fold Increase in CP-I AUC (Ratio) | Fold Increase in CP-I Cmax (Ratio) | Reference |
| Glecaprevir/Pibrentasvir | 300 mg/120 mg | Increased with increasing GLE exposures | Increased with increasing GLE exposures | [3][4] |
| Cyclosporin A | 100 mg/kg (oral, monkeys) | 2.6 | 5.2 | [5] |
| Rifampicin | 15 mg/kg (oral, monkeys) | 2.7 | 3.6 | [5] |
| Cedirogant | 375 mg once daily | No significant increase | No significant increase | [6] |
| Rosuvastatin (with Cedirogant) | - | 1.55 | 2.41 | [6] |
| Atorvastatin (with Cedirogant) | - | No significant effect | 1.40 | [6] |
Note: The data presented are for illustrative purposes and the magnitude of CP-I increase can vary depending on the study design, patient population, and analytical methods used.
Experimental Protocols
Clinical Study Protocol for Assessing OATP1B1 Inhibition Using CP-I
This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on OATP1B1 activity by measuring plasma CP-I levels.
1.1. Study Design:
-
A single-center, open-label, one-sequence crossover study is a common design.[7]
-
Healthy volunteers are typically enrolled to minimize variability.[7]
-
The study consists of a baseline (control) period and a treatment period.
1.2. Subject Selection:
-
Inclusion criteria: Healthy adult males and/or females, within a specified age and BMI range.
-
Exclusion criteria: History of liver or kidney disease, use of medications known to interact with OATP1B1, consumption of grapefruit or other substances known to affect drug metabolism.[3]
1.3. Study Procedure:
-
Baseline Period:
-
Subjects are admitted to the clinical research unit.
-
A baseline blood sample is collected for measurement of endogenous CP-I levels.
-
Serial blood samples are collected over a 24-hour period to establish the baseline pharmacokinetic profile of CP-I.
-
-
Washout Period:
-
A sufficient washout period is implemented between the baseline and treatment periods to ensure the complete elimination of any administered substances.[7]
-
-
Treatment Period:
-
Subjects are administered the investigational drug at the desired dose.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose) for the measurement of both the investigational drug and CP-I concentrations.[3]
-
1.4. Sample Handling and Processing:
-
Blood samples are collected in K2EDTA tubes.[3]
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
Plasma samples are stored frozen at -80°C until analysis.[8]
1.5. Data Analysis:
-
Pharmacokinetic parameters for CP-I (e.g., AUC₀₋₂₄, Cmax) are calculated for both the baseline and treatment periods using non-compartmental analysis.
-
The geometric mean ratios of AUC and Cmax (treatment vs. baseline) and their 90% confidence intervals are calculated to assess the magnitude of OATP1B1 inhibition.
-
A statistically significant increase in the geometric mean ratio of CP-I exposure is indicative of OATP1B1 inhibition.
Protocol for LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a detailed method for the sensitive and specific quantification of CP-I in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
2.1. Materials and Reagents:
-
This compound (CP-I) analytical standard
-
This compound-¹⁵N₄ (CP-I-¹⁵N₄) as an internal standard (IS)
-
Acetonitrile, methanol, formic acid, ammonium formate (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX) or protein precipitation plates
2.2. Sample Preparation (Solid-Phase Extraction - SPE): [11][12]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS working solution (e.g., 10 ng/mL CP-I-¹⁵N₄ in 50% methanol).
-
Add 100 µL of 4% phosphoric acid and vortex to mix.
-
Condition the SPE plate wells with 500 µL of methanol followed by 500 µL of water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the wells with 500 µL of 5% ammonium hydroxide followed by 500 µL of methanol.
-
Elute the analytes with 2 x 50 µL of 2% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A).
2.3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS):
2.4. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of CP-I into a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve (e.g., 0.05 to 50 ng/mL).[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Conclusion
Monitoring plasma CP-I levels is a robust and sensitive method for assessing OATP1B1-mediated DDIs in a clinical setting.[13] This approach provides valuable information early in the drug development process, helping to de-risk compounds and inform the design of later-stage clinical trials.[13] The detailed protocols provided in these application notes offer a framework for researchers to implement this important biomarker strategy in their own studies. Adherence to validated analytical methods and well-designed clinical protocols is essential for generating reliable and interpretable data.
References
- 1. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Studies on Drug–Drug Interactions Involving Metabolism and Transport: Methodology, Pitfalls, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 10. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of Coproporphyrin I in Nonalcoholic Steatohepatitis (NASH) Research
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The diagnosis and monitoring of NASH traditionally rely on liver biopsy, an invasive and costly procedure with potential complications and sampling variability.[2][3] This has driven a critical need for reliable, non-invasive biomarkers to diagnose NASH, stratify patients, and monitor disease progression and therapeutic response in clinical trials.[2][3] Coproporphyrin I (CP-I), an endogenous molecule, has emerged as a promising biomarker for assessing liver function, particularly the activity of specific hepatic transporters that are dysregulated in NASH.[4][5]
Scientific Principle: CP-I as a Biomarker for Hepatic Transporter Function
CP-I is an endogenous substrate of the hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are responsible for uptake from the blood into hepatocytes, and the multidrug resistance-associated proteins (MRP) 2 and 3, which handle efflux into the bile and blood, respectively.[4][6] In NASH, the expression and function of this OATP-MRP axis are significantly altered.[4][7] Gene expression and functional studies have shown that in NASH patients and preclinical models, the hepatic uptake function of OATPs is often decreased, while the efflux function of MRP3 and MRP4 can be increased.[4]
This dysregulation impairs the liver's ability to clear CP-I from the blood. Reduced OATP1B activity leads to lower hepatic uptake, causing CP-I to accumulate in the plasma. Consequently, plasma CP-I concentrations can serve as a sensitive, endogenous biomarker reflecting functional changes in these critical hepatic transporters, providing a window into the pathophysiology of NASH.[4][8]
Applications in NASH Research
-
Non-invasive Assessment of Liver Transporter Dysfunction : Monitoring plasma CP-I levels provides a functional readout of OATP1B activity, which is altered in NASH. This can help characterize the disease state without a biopsy.[4][7]
-
Preclinical Model Evaluation : In various rodent models of NASH, plasma CP-I concentrations were significantly increased, correlating with disease severity. This makes CP-I a valuable translational biomarker for evaluating novel therapeutics in preclinical studies.[4]
-
Drug Development and Drug-Drug Interaction (DDI) Assessment : Many investigational drugs are substrates or inhibitors of OATP1B transporters.[9] Measuring changes in endogenous CP-I levels after administering a new drug can assess its potential to inhibit OATP1B, thereby predicting potential DDI risks without the need for dedicated clinical DDI studies using probe substrates.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating this compound as a biomarker.
Table 1: CP-I Plasma Concentration Changes in Preclinical NASH Models
| Animal Model | Diet/Induction Method | Fold Increase in Plasma CP-I (vs. Control) | Reference |
| Mouse | Bile Duct Ligation | Up to 60-fold | [4] |
| Mouse | Choline-Deficient, Amino Acid-Defined, High-Fat Diet (CDAHFD) | > 3-fold | [4] |
| Mouse (Oatp1a/1b knockout) | Gene Knockout | 7.1 to 18.4-fold | [9] |
Table 2: Impact of OATP1B Inhibition/Genotype on Human Plasma CP-I Levels
| Condition | Method of OATP1B Alteration | Impact on Plasma CP-I | Reference |
| Healthy Volunteers | Administration of Rifampin (600 mg), an OATP1B inhibitor | 2.8 to 3.7-fold increase in AUC₀₋₂₄ₕ | [11] |
| Healthy Volunteers | SLCO1B1 c.521TT genotype (poor OATP1B1 function) | 68% higher fasting concentration vs. normal function | [8] |
| Clinical Study | Co-administration of Cedirogant (OATP1B inhibitor) with Rosuvastatin | 141% increase in Rosuvastatin Cₘₐₓ, 55% increase in AUC | [10] |
Experimental Protocols
Protocol 1: Quantification of Plasma CP-I in Human Subjects
Objective: To measure endogenous CP-I concentrations in plasma from NASH patients and healthy controls.
Methodology:
-
Sample Collection: Collect whole blood (approximately 5 mL) into K₂EDTA-containing tubes from subjects after an overnight fast. Protect samples from light immediately.
-
Plasma Preparation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Sample Storage: Transfer the resulting plasma into amber-colored, cryo-safe tubes and store immediately at -80°C until analysis. Light protection is critical as porphyrins are light-sensitive.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard (e.g., ¹³C-labeled CP-I).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[5][12]
-
Chromatography: Employ a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for CP-I and its internal standard.
-
-
Data Analysis:
-
Quantify CP-I concentrations by constructing a calibration curve using standards of known concentrations.
-
Normalize the response of the CP-I analyte to the response of the internal standard.
-
Perform statistical analysis (e.g., t-test or Mann-Whitney U test) to compare CP-I levels between NASH and control groups.
-
Protocol 2: In Vitro OATP1B1 Inhibition Assay Using CP-I Fluorescence
Objective: To assess the potential of a test compound to inhibit OATP1B1-mediated uptake of CP-I in a cell-based assay. This protocol is based on a novel fluorescence-based method.[12]
Methodology:
-
Cell Culture: Culture HEK293 cells stably overexpressing the OATP1B1 transporter (and a corresponding mock-transfected control cell line) in appropriate media at 37°C and 5% CO₂.
-
Assay Preparation:
-
Seed the cells into 96-well plates and allow them to adhere and form a confluent monolayer.
-
On the day of the experiment, wash the cells twice with a pre-warmed buffer solution (e.g., Hank's Balanced Salt Solution).
-
-
Inhibition Assay:
-
Prepare solutions of the test compound at various concentrations in the assay buffer. Also prepare a positive control inhibitor (e.g., rifampin) and a vehicle control.
-
Pre-incubate the cells with the test compound solutions, positive control, or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a pre-warmed solution of CP-I (e.g., 1-5 µM final concentration) to all wells.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by rapidly aspirating the CP-I solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the intracellular CP-I concentration by detecting its fluorescence using a plate reader (Excitation ~400 nm, Emission ~620 nm).[12]
-
-
Data Analysis:
-
Subtract the fluorescence signal from the mock-transfected cells (background) from the OATP1B1-expressing cells to determine OATP1B1-specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of CP-I uptake) by fitting the data to a four-parameter logistic curve.[12]
-
Visualizations: Pathways and Workflows
Caption: CP-I transport in healthy vs. NASH liver.
Caption: Workflow for a clinical study using CP-I.
Caption: Logic for using CP-I to assess DDI risk.
References
- 1. State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohepatitis [e-enm.org]
- 2. Advances in non-invasive biomarkers for the diagnosis and monitoring of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Transporter Activity Changes in Nonalcoholic Steatohepatitis: Assessment with Plasma this compound and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aliribio.com [aliribio.com]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transporter-mediated Alterations in Patients with NASH Increase Systemic and Hepatic Exposure to an OATP and MRP2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coproporphyrin I Sample Integrity
This technical support center provides guidance on the stability and proper storage conditions for Coproporphyrin I (CP-I) samples. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound samples?
A1: The two most critical factors affecting CP-I stability are exposure to light and improper storage temperature. CP-I is a photosensitive molecule, and exposure to light can lead to significant degradation.[1][2][3][4][5] Temperature also plays a crucial role in long-term stability.
Q2: What is the recommended procedure for collecting and handling blood samples for CP-I analysis?
A2: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., sodium or lithium heparin, or EDTA).[6] It is imperative to protect the samples from light immediately after collection using amber tubes or by wrapping them in aluminum foil. Plasma should be separated from whole blood by centrifugation as soon as possible. All processing steps should be performed under yellow light or minimized light exposure.[1]
Q3: How should I store plasma or serum samples for CP-I analysis?
A3: For long-term storage, plasma and serum samples should be kept frozen at -80°C, where they have been shown to be stable for at least 180 days when protected from light.[7][8] For short-term storage, refrigeration at 4°C is acceptable. It is crucial to avoid repeated freeze-thaw cycles, although CP-I in plasma has been shown to be stable for at least three cycles.[7][8]
Q4: What are the storage requirements for urine samples?
A4: Urine samples for CP-I analysis must be protected from light and refrigerated (4°C) during and after collection.[3] For longer-term storage, freezing at -20°C or -80°C is recommended.[3] Storage at room temperature is unacceptable.[3][6] Some protocols may recommend the addition of a preservative like sodium carbonate to maintain an alkaline pH.[3]
Q5: How stable is this compound in processed samples, for example, in an autosampler?
A5: Processed CP-I samples in a light-protected autosampler are stable for at least 24 to 48 hours.[1][7][8] This provides a sufficient window for analysis using methods like LC-MS/MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable CP-I levels | Sample degradation due to light exposure. | Ensure samples are collected and processed under light-protected conditions (amber tubes, foil wrapping, yellow light).[1][2][3] |
| Improper storage temperature. | Verify that samples were stored at the correct temperature (frozen for long-term, refrigerated for short-term).[3][7][8] | |
| Multiple freeze-thaw cycles. | Aliquot samples after the initial processing to avoid repeated freezing and thawing of the bulk sample. | |
| High variability between replicate samples | Inconsistent light exposure during handling. | Standardize sample handling procedures to ensure uniform and minimal light exposure for all samples. |
| Temperature fluctuations in storage. | Use a calibrated and monitored freezer/refrigerator for sample storage. | |
| Unexpectedly high CP-I levels | Contamination of the sample. | Review collection and processing procedures to identify and eliminate potential sources of contamination. |
| Patient-related factors (e.g., medication). | Note any medications the patient is taking, as some can influence OATP transporter function and affect CP-I levels.[9] |
Quantitative Data Summary
The stability of this compound in human plasma under various conditions is summarized below.
Table 1: Long-Term Stability of this compound in Human Plasma Stored in the Dark
| Storage Temperature | Duration (Days) | Stability |
| Room Temperature | Up to 180 | Stable[7][8] |
| 4°C | Up to 180 | Stable[7][8] |
| -20°C | Up to 180 | Stable[7][8] |
| -80°C | Up to 180 | Stable[1][7][8] |
Table 2: Short-Term Stability of this compound in Human Plasma
| Condition | Duration | Stability |
| Benchtop (Room Temperature, Lighted) | Up to 4 hours | Acceptable[7][8] |
| Freeze-Thaw Cycles | 3 cycles | Stable[7][8] |
| Autosampler (Light Protected) | 24 - 48 hours | Stable[1][7][8] |
Experimental Protocols
Methodology for Stability Assessment of this compound in Plasma
This protocol outlines a general procedure for evaluating the stability of CP-I in plasma samples.
-
Sample Preparation:
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Spike a known concentration of CP-I standard into blank human plasma.
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Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Storage Conditions:
-
Long-Term Stability: Aliquot QC samples and store them in the dark at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., freeze at -80°C and thaw at room temperature for three cycles).
-
Photostability: Expose QC samples to ambient laboratory light for different durations (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) at room temperature.
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the concentration of CP-I in the test samples against a freshly prepared calibration curve.
-
Determine the percentage of degradation by comparing the mean concentration of the stored samples to the mean concentration of freshly prepared samples. The accuracy should typically be within ±15% of the nominal concentration.[8]
-
Visualizations
This compound as a Biomarker for OATP1B-Mediated Drug-Drug Interactions
This compound is an endogenous biomarker for the hepatic organic anion transporting polypeptides OATP1B1 and OATP1B3.[11] These transporters are crucial for the uptake of many drugs into the liver. Inhibition of OATP1B transporters by a perpetrator drug can lead to increased plasma concentrations of victim drugs, potentially causing adverse effects. Monitoring CP-I levels can help assess the risk of such drug-drug interactions (DDIs).[12]
Experimental Workflow for this compound Sample Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. wardelab.com [wardelab.com]
- 7. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aliribio.com [aliribio.com]
- 11. aliribio.com [aliribio.com]
- 12. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photodegradation of Coproporphyrin I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of Coproporphyrin I during sample handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My this compound sample shows significantly lower concentration than expected after processing. What could be the cause?
A1: The most likely cause is photodegradation due to exposure to light. This compound is a photosensitive molecule and can degrade rapidly when exposed to ambient laboratory lighting. It has been observed that without light protection, a significant loss of this compound can occur. For instance, one study demonstrated that after five freeze-thaw cycles without light protection, 60-80% of the coproporphyrins degraded[1].
Troubleshooting Steps:
-
Review your sample handling procedure: Identify all steps where the sample was exposed to light. This includes sample collection, thawing, centrifugation, extraction, and analysis.
-
Implement light protection measures: In all future experiments, ensure that samples are protected from light at all stages. Use amber tubes, wrap containers in aluminum foil, and work under subdued or specific "safe" lighting conditions (see FAQ 2).
-
Control for freeze-thaw cycles: Minimize the number of freeze-thaw cycles. If multiple aliquots are needed, prepare them immediately after sample collection.
Q2: I am using a fluorescence-based detection method and observe a weaker signal than anticipated from my this compound sample. Is this also due to photodegradation?
A2: While photodegradation is a primary suspect, another possibility is fluorescence quenching. Quenching is a process that decreases the fluorescence intensity of a substance. It can be caused by a variety of factors, including the presence of other molecules in the sample that can interact with the excited state of this compound.
Troubleshooting Steps:
-
Rule out photodegradation: First, ensure that all light protection measures have been strictly followed.
-
Check for potential quenchers: Review the composition of your sample matrix. Heme-containing proteins and other porphyrins can act as quenchers.
-
Sample dilution: Try diluting your sample. If the fluorescence intensity increases upon dilution (up to a certain point), it may indicate self-quenching due to high concentrations of this compound leading to the formation of non-fluorescent aggregates.
-
Blank measurements: Analyze a blank sample containing all matrix components except this compound to assess background fluorescence and potential quenching effects from the matrix itself.
Q3: My this compound sample appears to have precipitated out of solution. What could be the reason and how can I resolve this?
A3: Porphyrins can aggregate and precipitate, especially in aqueous solutions and at certain pH values. The solubility of porphyrins is influenced by the pH of the solution and the presence of other molecules.
Troubleshooting Steps:
-
Check the pH of your solution: The solubility of this compound can be pH-dependent. Adjusting the pH may help to redissolve the precipitate.
-
Consider the solvent: The choice of solvent can significantly impact solubility. This compound is generally more soluble in organic solvents or aqueous solutions with appropriate pH and additives.
-
Sonication: Gentle sonication can help to break up aggregates and redissolve precipitated material.
-
Addition of a co-solvent or surfactant: In some cases, adding a small amount of a co-solvent or a non-ionic surfactant can improve solubility and prevent aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound samples to prevent degradation?
A1: To ensure long-term stability, this compound samples should be stored protected from light at low temperatures. Specific recommendations may vary depending on the sample matrix (e.g., plasma, urine, or a purified solution).
| Storage Condition | Plasma/Serum | Urine |
| Short-term (up to 48 hours) | 4°C, protected from light | 4°C, protected from light |
| Long-term | -80°C, protected from light | -20°C or -80°C, protected from light |
Q2: What type of lighting should be used in the laboratory when handling this compound samples?
A2: Standard fluorescent room lighting should be avoided as it can cause rapid photodegradation. It is recommended to work under yellow light or red incandescent illumination, as these wavelengths are less likely to be absorbed by porphyrins and cause degradation[2]. If specialized lighting is not available, work in a dimly lit area and minimize the duration of light exposure.
Q3: How quickly does this compound degrade under normal laboratory light?
A3: The rate of degradation depends on the light intensity and the sample matrix. In one study, the photostability of this compound in human plasma under benchtop lighted conditions was found to be acceptable for up to 4 hours[3]. However, it is a best practice to minimize light exposure at all times. For comparison, protoporphyrin has been reported to have a half-life of less than 30 minutes under standard fluorescent lighting[2].
Q4: Are there any chemical stabilizers that can be added to my samples to prevent photodegradation?
A4: While the primary method of preventing photodegradation is light exclusion, certain antioxidants or stabilizers might offer some protection. The photodegradation of porphyrins is often mediated by reactive oxygen species (ROS)[4][5]. Therefore, the addition of ROS scavengers could theoretically reduce degradation. However, the compatibility of such additives with your downstream analytical methods must be carefully considered and validated.
Quantitative Data on this compound Stability
The following table summarizes available data on the stability of this compound under different conditions.
| Condition | Matrix | Duration | Stability/Degradation |
| 5 Freeze-Thaw Cycles (without light protection) | Surrogate Plasma | N/A | >60-80% degradation[1] |
| Benchtop Light Exposure | Human Plasma | Up to 4 hours | Acceptable stability[3] |
| Standard Fluorescent Lighting | Plasma | Hours | Uroporphyrin-coproporphyrin mixtures are more photostable than protoporphyrin, with half-lives in terms of hours[2] |
| Autosampler (protected from light) | Processed Samples | 48 hours | Stable[1] |
Experimental Protocol: Assessing Photostability of this compound
This protocol provides a general framework for assessing the photostability of this compound in a specific solution or biological matrix.
1. Materials:
-
This compound stock solution
-
Solvent or biological matrix of interest
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Light source with known spectral output and intensity (e.g., fluorescent lamp, UV lamp)
-
Light-blocking material (e.g., aluminum foil)
-
Amber and clear vials/tubes
-
Analytical instrument for quantifying this compound (e.g., HPLC with fluorescence detection, LC-MS)
2. Sample Preparation:
-
Prepare a series of identical aliquots of this compound in your matrix of interest. The concentration should be within the linear range of your analytical method.
-
Divide the aliquots into two groups: "light-exposed" and "dark control".
-
Place the "light-exposed" samples in clear vials.
-
Wrap the "dark control" samples completely in aluminum foil or place them in amber vials to protect them from light.
3. Light Exposure:
-
Place both the "light-exposed" and "dark control" samples at a fixed distance from the light source.
-
Expose the samples for a series of time points (e.g., 0, 1, 2, 4, 8, 24 hours). The "dark control" samples should be kept at the same temperature as the light-exposed samples for the same duration.
4. Sample Analysis:
-
At each time point, remove one "light-exposed" and one "dark control" aliquot.
-
Immediately analyze the concentration of this compound in each sample using a validated analytical method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control groups, relative to the concentration at time zero.
-
Plot the percentage of remaining this compound against time for both groups.
-
The degradation due to light can be determined by comparing the degradation profile of the light-exposed samples to that of the dark controls.
Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Mechanism of this compound photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rates of plasma porphyrin disappearance in fluorescent vs. red incandescent light exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00092G [pubs.rsc.org]
Technical Support Center: Overcoming Matrix Effects in Coproporphyrin I Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of Coproporphyrin I (CP-I).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow.
Question: Why am I observing a lower-than-expected signal for this compound?
Answer: A lower-than-expected signal, often referred to as ion suppression, is a common manifestation of matrix effects in LC-MS/MS analysis.[1][2][3][4] It occurs when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of CP-I in the mass spectrometer's ion source.[1][5] This leads to a reduced detector response and can negatively impact the accuracy, precision, and sensitivity of the assay.[3][6] Phospholipids are often a major cause of ion suppression in plasma samples.[1]
To confirm if you are experiencing ion suppression, you can perform a post-column infusion experiment. This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7]
Question: My results are inconsistent across different sample batches. What could be the cause?
Answer: Inconsistent results across different batches can be a strong indicator of variable matrix effects. The composition of biological matrices can differ between individuals and collection times, leading to varying degrees of ion suppression or enhancement.[7] To mitigate this, the use of a stable-isotope labeled internal standard (SIL-IS), such as this compound-15N4, is highly recommended.[8][9][10][11] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and improving the reproducibility of the assay.[1][6]
Question: How can I differentiate between low recovery and ion suppression?
Answer: It is crucial to distinguish between poor recovery during sample preparation and ion suppression during analysis. The post-extraction spike method is a quantitative approach to assess the magnitude of the matrix effect.[1][6][7] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[7] A significant difference in signal indicates the presence of matrix effects. Recovery, on the other hand, is determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample.
Frequently Asked Questions (FAQs)
What is this compound and why is it an important biomarker?
This compound (CP-I) is an endogenous porphyrin that has emerged as a sensitive and specific biomarker for the activity of hepatic organic anion transporting polypeptides (OATP) 1B1 and 1B3.[8][9][12][13] These transporters play a crucial role in the uptake of many drugs into the liver.[8][9] By measuring changes in plasma concentrations of CP-I, researchers can assess the potential for drug-drug interactions (DDIs) mediated by OATP1B inhibition.[12][14][15][16] This can help in early clinical development to predict and avoid adverse drug reactions.[12][15]
What are the typical concentration ranges of this compound in human plasma?
The plasma concentrations of CP-I in healthy individuals are typically low, generally ranging from approximately 0.15 to 1.5 ng/mL.[8][9] Due to these low endogenous levels, highly sensitive and robust analytical methods are required for accurate quantification.
What are the most effective strategies to minimize matrix effects in CP-I analysis?
A multi-faceted approach is often the most effective:
-
Sample Preparation: Efficient sample clean-up is paramount. Solid-phase extraction (SPE), particularly with mixed-mode anion exchange sorbents, has proven effective in removing interfering matrix components for CP-I analysis.[9][11][13]
-
Chromatography: Optimizing the liquid chromatography method to separate CP-I from co-eluting matrix components can significantly reduce ion suppression.[6]
-
Internal Standard: The use of a stable-isotope labeled internal standard (e.g., CP-I-15N4) is the most recognized technique to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[6][10][11]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects.[7]
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the impact of matrix effects and the effectiveness of mitigation strategies in CP-I analysis.
Table 1: Matrix Effect and Recovery of this compound in Human Plasma
| Analyte | QC Level | Matrix Effect (%)[8][9] | Matrix Effect Corrected by IS (%)[8][9] | Recovery (%)[8][9] | Recovery Corrected by IS (%)[8][9] |
| CP-I | Low | 92.3 | 83.6 | 27.0 | 85.7 |
| CP-I | Mid | 156.2 | 119.1 | 76.1 | 111.0 |
| CP-I | High | 118.9 | 103.5 | 65.4 | 102.3 |
IS: Internal Standard
Table 2: Comparison of LC-MS/MS Methods for this compound Quantification in Human Plasma
| Method Reference | Sample Volume (µL) | LLOQ (ng/mL) | Extraction Method |
| Njumbe Ediage et al.[8][9] | 200 | 0.02 | SPE |
| Kandoussi et al.[9] | 100 | 0.05 | Not specified |
| King-Ahmad et al.[8][9] | 200 | 0.1 | Not specified |
| Suzuki et al.[8][9] | 100 | 0.01 | SPE |
LLOQ: Lower Limit of Quantification; SPE: Solid-Phase Extraction
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a synthesized example based on common practices for CP-I extraction.[9][11][13]
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add the stable-isotope labeled internal standard (e.g., CP-I-15N4).
-
Acidify the sample, for instance with phosphoric acid, to ensure the carboxyl groups of CP-I are protonated.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode anion exchange SPE plate (e.g., Oasis MAX).
-
Condition the wells sequentially with methanol and then water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE plate.
-
-
Washing Steps:
-
Wash the wells with an aqueous solution (e.g., 5% ammonium hydroxide) to remove neutral and basic interferences.
-
Follow with a wash using an organic solvent (e.g., methanol) to remove lipids and other non-polar interferences.
-
-
Elution:
-
Elute the CP-I and the internal standard using a small volume of an acidic organic solvent (e.g., methanol with formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low CP-I signal.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. aliribio.com [aliribio.com]
- 13. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Freeze-Thaw Stability of Coproporphyrin I in Plasma
For researchers, scientists, and drug development professionals, ensuring the integrity of biomarkers in plasma samples is paramount for accurate bioanalysis. This guide provides detailed information on the freeze-thaw stability of Coproporphyrin I (CP-I), a critical endogenous biomarker for assessing the function of hepatic organic anion transporting polypeptides (OATPs).
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in plasma during repeated freeze-thaw cycles?
A1: When properly protected from light, this compound in plasma is stable for at least three freeze-thaw cycles. Studies have shown that after three cycles, the accuracy of CP-I measurement remains within 94.1% to 112.6% of the initial concentration[1][2]. However, stability can be compromised with an increasing number of cycles, and significant degradation can occur if samples are not protected from light.
Q2: What is the most critical factor affecting the stability of this compound during freeze-thaw cycles?
A2: Light exposure is the most critical factor. This compound is a photosensitive molecule. One study demonstrated that after five freeze-thaw cycles without light protection, a staggering 60-80% of coproporphyrins degraded[3]. In contrast, samples that were protected from light during the same number of cycles remained stable, with concentrations within 10-15% of the freshly prepared standards[3].
Q3: My this compound recovery is low after a single freeze-thaw cycle. What could be the cause?
A3: A significant decrease in recovery after just one cycle could be indicative of several factors. One study on plasma porphyrins from patients with erythropoietic protoporphyria showed a 33% decrease after one freeze-thaw cycle, suggesting that the initial stability can be influenced by the specific matrix and potential underlying conditions of the sample source. Other potential causes include inadvertent light exposure during handling, improper thawing technique (e.g., prolonged thawing at room temperature), or issues with the analytical method itself.
Q4: Are there any regulatory guidelines I should follow for freeze-thaw stability testing?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which include protocols for assessing freeze-thaw stability[4][5][6]. These guidelines recommend a minimum of three freeze-thaw cycles for stability testing, with the concentration of the analyte in the quality control (QC) samples remaining within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Consistently low recovery of CP-I across all freeze-thaw cycles | 1. Photodegradation: Samples were exposed to light during collection, processing, or thawing. 2. Suboptimal Storage: Samples were not stored at a sufficiently low temperature (e.g., -80°C is recommended for long-term stability). 3. Analytical Method Issues: Problems with extraction efficiency, instrument sensitivity, or matrix effects. | 1. Implement a strict light-protection protocol (see Experimental Protocols section). Use amber tubes and conduct all manipulations under yellow or red light. 2. Ensure consistent and appropriate freezer temperature. 3. Re-validate the analytical method, paying close attention to recovery and matrix effect experiments. |
| Recovery decreases significantly with each additional freeze-thaw cycle | 1. Cumulative Degradation: Even with light protection, some minimal degradation may occur with each cycle. 2. Ice Crystal Formation: Repeated freezing and thawing can lead to the formation of ice crystals that may denature proteins to which CP-I might be bound, affecting its stability and extraction. | 1. Limit the number of freeze-thaw cycles to the absolute minimum required for the study. Ideally, aliquot samples upon initial processing to avoid repeated thawing of the entire sample. 2. Flash-freeze samples in liquid nitrogen before transferring to -80°C to minimize ice crystal formation. Thaw samples rapidly in a water bath at room temperature. |
| High variability in recovery between replicate samples | 1. Inconsistent Handling: Differences in light exposure or thawing time between replicates. 2. Non-homogenous Sample: The sample was not properly mixed after thawing. | 1. Standardize the handling procedure for all samples to ensure uniformity. 2. Gently vortex or invert the sample tube several times after thawing and before taking an aliquot for analysis. |
Data Presentation: Freeze-Thaw Stability of this compound in Plasma
The following table summarizes the expected stability of this compound in plasma under different freeze-thaw conditions.
| Number of Freeze-Thaw Cycles | Condition | Mean Recovery / Accuracy (%) | Reference(s) |
| 1 | Light Protected | Not explicitly reported, but expected to be >90% | Inferred from 3-cycle data |
| 2 | Light Protected | Not explicitly reported, but expected to be >90% | Inferred from 3-cycle data |
| 3 | Light Protected | 94.1 - 112.6 | [1][2] |
| 4 | Light Protected | Not explicitly reported, but a slight decrease from 3 cycles may be anticipated | |
| 5 | Light Protected | 85 - 90 | [3] |
| 5 | Exposed to Light | 20 - 40 | [3] |
Note: The stability data for 1, 2, and 4 cycles under light-protected conditions are not explicitly available in the reviewed literature and are estimated based on the stability observed at 3 and 5 cycles. It is highly recommended to perform an in-house validation for the specific number of freeze-thaw cycles anticipated in your study.
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability of this compound in Plasma
This protocol is based on guidelines from the FDA and EMA for bioanalytical method validation.
1. Preparation of Quality Control (QC) Samples:
-
Use a pooled batch of the appropriate blank plasma matrix (e.g., human plasma with K2EDTA).
-
Spike the blank plasma with known concentrations of this compound to prepare low, medium, and high concentration QC samples.
-
Prepare a sufficient number of aliquots for each QC level to cover all planned freeze-thaw cycles and time points.
2. Freeze-Thaw Cycles:
-
Freeze the QC sample aliquots at -80°C for at least 12 hours.
-
For each cycle, remove the required number of aliquots from the freezer and allow them to thaw completely unassisted at room temperature, protected from light.
-
Once completely thawed, gently mix the samples.
-
Refreeze the samples at -80°C for at least 12 hours.
-
Repeat this process for the desired number of cycles (a minimum of three is recommended).
3. Sample Analysis:
-
After the final thaw of each cycle, analyze the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
The analysis should be performed alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone any freeze-thaw cycles (baseline).
4. Data Evaluation:
-
Calculate the mean concentration and accuracy (% recovery) for the QC samples at each freeze-thaw cycle.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration for the analyte to be considered stable.
Protocol for Light Protection of this compound Samples
1. Sample Collection and Initial Processing:
-
Collect blood samples in tubes protected from light (e.g., amber tubes).
-
If amber tubes are not available, wrap standard tubes in aluminum foil immediately after collection.
-
Centrifuge the samples to separate plasma in a centrifuge with the lights off or with the rotor lid on.
-
Conduct all subsequent aliquoting and handling steps under yellow or red light conditions to minimize exposure to wavelengths that can cause photodegradation.
2. Storage:
-
Store plasma aliquots in amber cryovials or standard cryovials placed in light-blocking freezer boxes.
3. Thawing and Sample Preparation for Analysis:
-
Thaw samples in a light-protected environment (e.g., cover the sample rack with aluminum foil).
-
Perform all sample preparation steps, such as protein precipitation or solid-phase extraction, under yellow or red light.
-
If using an autosampler, ensure that the sample compartment is light-protected.
Visualizations
References
- 1. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. capa.org.tw [capa.org.tw]
Technical Support Center: Troubleshooting Coproporphyrin I Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of coproporphyrin I from biological samples.
FAQs & Troubleshooting Guides
This section is designed to help you identify and resolve issues related to low recovery of this compound during both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Question: Why is my this compound recovery low when using Solid-Phase Extraction (SPE)?
Answer: Low recovery of this compound during SPE can stem from several factors throughout the extraction process. Systematically evaluating each step is crucial for identifying the root cause. Here are some common issues and their solutions:
-
Inadequate Sorbent Selection: The choice of sorbent is critical for effective retention of this compound.
-
Problem: The sorbent may not have the appropriate chemistry to retain the analyte. For instance, a highly polar analyte will not be well-retained on a nonpolar C18 sorbent.
-
Solution: Select a sorbent with a suitable retention mechanism. For acidic compounds like this compound, a mixed-mode sorbent with both reversed-phase and anion-exchange properties, such as Oasis MAX, can be effective.[1]
-
-
Improper Cartridge Conditioning and Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent and poor recovery.
-
Problem: The sorbent is not adequately wetted, or the equilibration solvent is not compatible with the sample matrix, leading to premature analyte breakthrough.
-
Solution: Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solvent similar in composition to the sample load solution. This ensures the sorbent is ready for optimal interaction with the analyte.
-
-
Incorrect Sample pH: The pH of the sample plays a crucial role in the retention of ionizable compounds like this compound.
-
Problem: If the pH of the sample is not optimized, this compound may be in a charged state that is not well-retained by the sorbent.
-
Solution: Adjust the pH of the sample to ensure this compound is in a state that maximizes its affinity for the sorbent. For anion-exchange sorbents, a pH that ensures the carboxylic acid groups of this compound are deprotonated (negatively charged) is typically required.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.
-
Problem: The elution solvent lacks the necessary polarity or pH to disrupt the interaction between the analyte and the sorbent.
-
Solution: Increase the strength of the elution solvent. This can be achieved by increasing the percentage of organic solvent or by modifying the pH of the eluent to neutralize the charge of the analyte, thereby reducing its retention.
-
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte loss during the loading step.
-
Problem: The amount of analyte and other matrix components in the sample exceeds the sorbent's capacity.
-
Solution: Reduce the sample volume or dilute the sample before loading. Alternatively, use an SPE cartridge with a larger sorbent mass.
-
-
Analyte Degradation: Coproporphyrins are known to be sensitive to light.
-
Problem: Exposure of samples to light during preparation and extraction can lead to photodegradation of this compound.
-
Solution: Protect samples from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.
-
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: What are the common reasons for low this compound recovery with Liquid-Liquid Extraction (LLE)?
Answer: Low recovery in LLE is often related to the partitioning behavior of the analyte between the two immiscible liquid phases. Here are key factors to consider:
-
Suboptimal Solvent System: The choice of extraction solvent is paramount for achieving high recovery.
-
Problem: The selected organic solvent may have poor affinity for this compound, resulting in incomplete extraction from the aqueous sample.
-
Solution: Select an organic solvent that has a high partition coefficient for this compound. The polarity of the solvent should be matched to the analyte. For porphyrins, solvent mixtures are often employed to optimize recovery. One study reported a recovery of approximately 50% for coproporphyrins from plasma using a mixture of dimethylsulfoxide and trichloroacetic acid.[2] Another method using diethyl ether for extraction from urine reported recoveries of 87.8 +/- 3.2% for this compound.
-
-
Incorrect Aqueous Phase pH: The pH of the aqueous sample significantly influences the extraction efficiency of ionizable compounds.
-
Problem: If the pH of the aqueous phase is not optimal, this compound may be in its ionized form, which is more soluble in the aqueous phase and thus poorly extracted into the organic phase.
-
Solution: Adjust the pH of the aqueous sample to suppress the ionization of the carboxylic acid groups of this compound, making it more neutral and more soluble in the organic solvent. For acidic compounds, this generally means acidifying the sample.
-
-
Emulsion Formation: The formation of an emulsion at the interface of the two liquid phases can trap the analyte and lead to poor recovery and reproducibility.[3]
-
Problem: Vigorous shaking or the presence of endogenous surfactants in the sample matrix can lead to the formation of a stable emulsion.
-
Solution:
-
-
Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of the analyte-containing phase.
-
Problem: The two phases have not fully separated before the organic layer is collected.
-
Solution: Allow sufficient time for the phases to separate. Centrifugation can also be used to ensure a clean separation.
-
-
Analyte Adsorption: this compound can adsorb to the surfaces of glassware and plasticware.
-
Problem: Loss of analyte due to non-specific binding to labware.
-
Solution: Silanize glassware to reduce active sites for adsorption. Rinsing the extraction vessel with the extraction solvent can also help recover adsorbed analyte.
-
Data Presentation
The following tables summarize quantitative data on the recovery of this compound under different extraction conditions.
Table 1: Reported Recovery of this compound using Solid-Phase Extraction (SPE)
| Biological Matrix | SPE Sorbent | Reported Recovery (%) | Reference |
| Human Plasma | Mixed-Mode Anion Exchange (e.g., Oasis MAX) | ~70% | [5] |
| Human Plasma | Not Specified | 97.3% - 109.8% | [6] |
Table 2: Reported Recovery of Porphyrins using Liquid-Liquid Extraction (LLE)
| Analyte | Biological Matrix | LLE Solvent System | Reported Recovery (%) | Reference |
| Coproporphyrins | Plasma | Dimethylsulfoxide / 15% Trichloroacetic Acid | ~50% | [2] |
| This compound | Urine | Diethyl Ether | 87.8 ± 3.2% |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound from biological samples.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications. It is based on methods utilizing mixed-mode anion exchange cartridges.[5][7]
Materials:
-
SPE cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange sorbent)
-
Human plasma sample
-
Internal standard (e.g., ¹⁵N₄-labeled this compound)
-
4% Phosphoric acid in water
-
Methanol
-
Acetonitrile
-
Elution solvent (e.g., 2% formic acid in acetonitrile/methanol)
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard.
-
Add 400 µL of 4% phosphoric acid in water and vortex to mix. This step precipitates proteins and adjusts the pH.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water. Do not allow the sorbent to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridges with 1 mL of water to remove any unbound matrix components.
-
Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of the elution solvent (e.g., 2% formic acid in acetonitrile/methanol).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is based on a method for the extraction of porphyrins from urine and may require optimization.[8]
Materials:
-
Urine sample
-
Internal standard
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydroxylamine hydrochloride solution (50 g/L)
-
Sodium hydroxide (NaOH) solution (e.g., 7.5 M)
-
Hydrochloric acid (HCl) solution (e.g., 6 M)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To a volume of urine equivalent to 1 mg of creatinine, add the internal standard.
-
Add 1 g of NaCl and 500 µL of the hydroxylamine hydrochloride solution.
-
Adjust the pH of the mixture to 14 with the NaOH solution.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Acidify the mixture with the HCl solution.
-
-
Extraction:
-
Add 6 mL of ethyl acetate to the prepared urine sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at a sufficient speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step two more times with fresh ethyl acetate, combining the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to troubleshooting this compound extraction.
Caption: Troubleshooting Workflow for Low SPE Recovery.
Caption: Troubleshooting Workflow for Low LLE Recovery.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of coproporphyrin-I and 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid in human plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Improving precision and accuracy in Coproporphyrin I assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the precision and accuracy of their Coproporphyrin I (CPI) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (CPI) is a porphyrin metabolite that originates from the heme synthesis pathway.[1][2][3] It has emerged as a sensitive and specific endogenous biomarker for the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[4][5][6][7][8][9] Measuring CPI levels in plasma or urine can help assess the potential for drug-drug interactions (DDIs) mediated by these transporters, potentially reducing the need for extensive clinical DDI studies.[4][8][10][11][12][13]
Q2: What are the typical concentration ranges of CPI in human plasma and urine?
In healthy individuals, plasma CPI concentrations are relatively low, typically ranging from 0.15 to 1.5 ng/mL.[14] Urine concentrations are generally higher, ranging from 5 to 95 ng/mL.[1]
Q3: What are the key pre-analytical factors that can affect the accuracy of CPI measurements?
Due to the photosensitivity of coproporphyrins, it is crucial to protect samples from light during collection, processing, and storage to prevent degradation.[10][14][15] After five freeze-thaw cycles without light protection, a degradation of 60-80% of coproporphyrins has been observed.[15] Samples should be processed on ice and under yellow light.[15] Long-term stability is achieved when plasma and serum samples are stored at -80°C.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during CPI analysis, providing potential causes and solutions.
Problem 1: Poor Precision and/or Accuracy in QC Samples
| Potential Cause | Recommended Solution |
| Sample Degradation | Coproporphyrins are light-sensitive.[10][14][15] Protect samples from light at all stages (collection, handling, storage). Process samples on ice and under yellow light.[15] Limit freeze-thaw cycles.[15] |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for extraction procedures (liquid-liquid or solid-phase extraction). Use an automated liquid handling system if available for high-throughput analysis.[10] |
| Matrix Effects | Use a stable isotope-labeled internal standard (e.g., CP-I-¹⁵N₄) to compensate for matrix effects.[1][7][15] Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.[14] |
| Instrumental Variability | Calibrate the mass spectrometer regularly. Ensure the LC system is providing consistent flow and retention times. |
Problem 2: High Background or Interfering Peaks
| Potential Cause | Recommended Solution |
| Isobaric Interference | Optimize chromatographic separation to resolve CPI from interfering compounds. Use of high-resolution mass spectrometry can also help distinguish between CPI and isobaric interferences.[15] Using 13.25 M formic acid as a working solution for internal standards has been shown to avoid isobaric interference.[1][3][16] |
| Carryover | Inject blank samples after high-concentration samples to check for carryover.[14] Implement a robust wash procedure for the injector and column between samples, such as washing with 50% acetonitrile.[1] |
| Contaminated Reagents or Glassware | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all glassware is thoroughly cleaned. |
Problem 3: Low Signal or Inability to Reach Required LLOQ
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction method (e.g., choice of solvent for LLE, sorbent for SPE) to maximize recovery.[10] Ensure the pH of the sample is appropriate for the chosen extraction method. |
| Ion Suppression | Modify the mobile phase composition to reduce ion suppression.[17] Ensure adequate chromatographic separation from co-eluting, suppressing compounds. |
| Suboptimal MS Parameters | Optimize mass spectrometer parameters such as spray voltage, gas flows, and collision energy for maximum sensitivity for CPI and its internal standard. |
Quantitative Assay Performance Data
The following tables summarize typical performance characteristics of validated LC-MS/MS assays for this compound.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 0.02 - 100 | 0.02 | > 0.988 | [5][10] |
| Human Plasma | 0.01 - 50 | 0.01 | > 0.993 | [6][14] |
| Human Plasma | 0.05 - 10 | - | ≥ 0.95 | [15] |
| Human Urine | 1 - 100 | 1 | > 0.996 | [1][3] |
Table 2: Precision and Accuracy
| Matrix | Concentration | Within-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Precision (%CV) | Between-Run Accuracy (%) | Reference |
| Human Plasma | LLOQ | 2.06 - 2.33 | 94.0 - 103.0 | 3.99 | 99.0 | [6][14] |
| Human Plasma | QC Samples | 1.60 - 5.04 | 91.7 - 113.3 | < 9 | 84.3 - 103.9 | [5][10] |
| Human Urine | QC Samples | < 9.899 | 94.35 - 109.1 | < 9.899 | 94.35 - 109.1 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
To a 250 µL aliquot of light-protected serum or plasma, add 10 µL of internal standard (e.g., 100 nM ¹⁵N₄-CP-I in methanol).[15]
-
Add 2 mL of saline (0.9% NaCl) and 4 mL of ethyl acetate.[15]
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is an example of typical LC-MS/MS conditions.
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound assay results.
Caption: General experimental workflow for this compound analysis.
References
- 1. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aliribio.com [aliribio.com]
- 5. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aliribio.com [aliribio.com]
- 9. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aliribio.com [aliribio.com]
- 13. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isobaric interference in Coproporphyrin I measurement
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical challenges in measuring Coproporphyrin I (CP-I), focusing on the common issue of isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of this compound measurement?
A1: Isobaric interference occurs when two or more different molecules have the same nominal mass, making them indistinguishable by a mass spectrometer based on their mass-to-charge ratio (m/z) alone. In the analysis of this compound, the most significant isobaric interferent is its own constitutional isomer, Coproporphyrin III (CP-III).[1][2] Both CP-I and CP-III have the same chemical formula and molecular weight, leading to identical m/z values in mass spectrometry.[1]
Q2: Why is it critical to separate this compound from Coproporphyrin III?
A2: Separating CP-I and CP-III is crucial because they serve as important endogenous biomarkers for the function of hepatic organic anion-transporting polypeptides (OATP1B1 and OATP1B3).[3][4][5] These transporters are key in drug uptake and disposition.[3] Monitoring the plasma concentrations of both isomers can help predict potential drug-drug interactions (DDIs).[5][6] Furthermore, the ratio of urinary CP-I to total coproporphyrin (I+III) is a key diagnostic marker for hereditary conditions like Dubin-Johnson syndrome.[7][8]
Q3: Can mass spectrometry (MS/MS) alone differentiate between CP-I and CP-III?
A3: No, tandem mass spectrometry (MS/MS) alone cannot distinguish between the constitutional isomers CP-I and CP-III.[2] This is because they not only have the same parent mass but also produce the same fragmentation patterns upon collision-induced dissociation.[2] Therefore, chromatographic separation prior to mass analysis is essential for accurate quantification of each isomer.
Q4: What is the primary analytical technique for accurately measuring CP-I and CP-III?
A4: The standard and most reliable method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][9] This technique uses the liquid chromatography (HPLC or UHPLC) stage to physically separate the isomers before they enter the mass spectrometer for highly sensitive and specific detection.[7][10][11]
Q5: What are the typical biological matrices and expected concentration ranges for CP-I and CP-III?
A5: CP-I and CP-III are typically measured in human plasma and urine.[7] In healthy individuals, plasma concentrations for CP-I are approximately 0.15 to 1.5 ng/mL, while CP-III levels are lower, ranging from 0.025 to 0.15 ng/mL. In urine from healthy adults, concentrations can range from 5–35 ng/mL for CP-I and 1–35 ng/mL for CP-III.[12]
Troubleshooting Guide
Problem: Poor or no chromatographic separation between CP-I and CP-III peaks.
-
Possible Cause: Sub-optimal Liquid Chromatography (LC) conditions. The separation of these isomers is highly dependent on the LC method.
-
Solution:
-
Column Selection: A high-resolution reversed-phase column is critical. C18 columns are commonly used and effective.[3][7] For challenging separations, consider a column with alternative selectivity, such as a C18 with a pentafluorophenyl (PFP) phase.[13]
-
Mobile Phase Optimization: The composition of the mobile phase is crucial. Most successful methods use a gradient elution.
-
Gradient Adjustment: A shallow, slow gradient often provides the best resolution between the two isomers. Experiment with the gradient slope and duration to maximize the separation window.
-
Temperature Control: Column temperature affects viscosity and retention. Maintaining a constant, elevated temperature (e.g., 40-60°C) can improve peak shape and separation efficiency.[3][13]
-
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause: Inefficient sample extraction, matrix effects causing ion suppression, or sub-optimal MS parameters.
-
Solution:
-
Optimize Sample Preparation: The goal is to remove interfering substances from the matrix (plasma or urine) and concentrate the analytes.
-
Mitigate Matrix Effects: Matrix effects, where co-eluting compounds suppress the ionization of the target analytes, are a common issue.[16] The use of stable isotope-labeled (SIL) internal standards for both CP-I and CP-III is the best way to correct for this.[1][12]
-
Tune Mass Spectrometer: Ensure that source parameters (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., collision energy) are optimized for the common m/z 655.3 → 596.3 transition used for both isomers.[13]
-
Problem: High variability and poor reproducibility in quantitative results.
-
Possible Cause: Inconsistent sample handling, sample degradation, or absence of appropriate internal standards.
-
Solution:
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is critical for robust and accurate quantification. Use a SIL-IS for each analyte (e.g., CP-I-¹⁵N₄ and CP-III-d₈).[1][12] This corrects for variability in sample preparation, injection volume, and matrix effects.
-
Control for Analyte Stability: Porphyrins can be sensitive to light.[3] Particularly, CP-III has been shown to be unstable under benchtop light conditions.[3] Protect samples from light by using amber vials and minimizing exposure.
-
Validate Storage Conditions: Ensure that sample stability is confirmed for the storage conditions used in your laboratory (e.g., freeze-thaw cycles, long-term storage at -20°C or -80°C).[3][7]
-
Data and Methodologies
Summary of Published LC-MS/MS Method Performance
The following table summarizes the performance characteristics of various validated methods for the quantification of CP-I and CP-III.
| Reference | Matrix | LLOQ (ng/mL) | Calibration Range (ng/mL) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| Njumbe Ediage et al. (2018)[13] | Human Plasma | 0.02 | 0.02 - 100 | <9% | 84.3 - 103.9% |
| Ius et al. (2009) | Human Urine | CP-I: ~0.0046CP-III: ~0.0066 | CP-I: ~0.0066 - 0.26CP-III: ~0.019 - 0.37 | <5% | 95 - 99% |
| Yoshida et al. (2021) | Human Plasma | 0.01 | 0.01 - 50 | LLOQ: 3.99%QCs: 1.60 - 5.04% | LLOQ: 99.0%QCs: 91.7 - 113.3% |
| Liu et al. (2021)[12] | Human Urine | 1 | 1 - 100 | <15% | Within ±15% |
LLOQ converted from nmol/L to ng/mL for Ius et al. for comparison, using MW of 654.7 g/mol .
Key Experimental Protocols
Example Protocol: LC-MS/MS Analysis of CP-I and CP-III in Human Plasma
This protocol is a synthesized example based on methodologies described in the literature.[3][13][14]
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add the stable isotope-labeled internal standards for CP-I and CP-III.
-
Pre-treat the sample (e.g., protein precipitation with acetonitrile).
-
Load the supernatant onto a mixed-mode anion exchange SPE plate.
-
Wash the plate to remove interferences (e.g., with an ammonium formate buffer followed by methanol).
-
Elute the analytes using an acidic organic solvent (e.g., 5% formic acid in acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: ACQUITY UPLC HSS T3 Column (1.8 µm, 2.1 × 150 mm).[3][14]
-
Mobile Phase B: Acetonitrile.[13]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 50% B (shallow gradient for isomer separation)
-
15-16 min: 50% to 95% B (column wash)
-
16-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
-
Mass Spectrometry (MS) Conditions:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aliribio.com [aliribio.com]
- 6. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary this compound/(I + III) ratio as a surrogate for MRP2 or other transporter activities involved in methotrexate clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aliribio.com [aliribio.com]
- 10. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of porphyrin isomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate internal standards for Coproporphyrin I analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals with the selection and use of internal standards for the analysis of Coproporphyrin I (CP-I).
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial in this compound analysis?
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest (this compound) that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary role is to compensate for variability that can occur during various stages of the analytical workflow, such as sample preparation, extraction, injection volume differences, and instrument response fluctuations.[1][2] By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved.[1]
Q2: What are the types of internal standards, and which is recommended for this compound analysis?
There are two main types of internal standards used in bioanalytical assays:
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Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[1] SIL internal standards are molecules where one or more atoms of the analyte have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] For CP-I analysis, This compound-¹⁵N₄ is a commonly used and highly recommended SIL internal standard.[3][4][5] Because they are nearly identical to CP-I in chemical and physical properties, they co-elute during chromatography and experience the same degree of matrix effects and ionization suppression or enhancement, providing the most accurate compensation for variability.[1]
Q3: How do I select an appropriate internal standard for my this compound assay?
The ideal internal standard should have physicochemical properties very similar to the analyte.[6] Key considerations include:
-
Structural Similarity: The IS should be as structurally similar to CP-I as possible to ensure similar extraction recovery and chromatographic behavior. A SIL of CP-I is the best choice.[7]
-
Co-elution: The IS should ideally co-elute with the analyte to effectively compensate for matrix effects.[8]
-
Mass Spectrometric Distinction: The mass-to-charge ratio (m/z) of the IS must be different enough from CP-I to be distinguished by the mass spectrometer.[7]
-
Purity: The IS should be of high purity to avoid interference with the analyte quantification.[9]
-
Stability: The IS must be stable throughout the entire analytical process.[7]
Q4: My internal standard response is highly variable between samples. What are the potential causes and solutions?
Excessive variability in the internal standard response can indicate issues with the bioanalytical method.[1] Common causes and troubleshooting steps are outlined in the troubleshooting guide below.
Troubleshooting Guide: Internal Standard Variability
High variability in the internal standard (IS) response can compromise the accuracy and precision of your this compound quantification. This guide provides a systematic approach to troubleshooting common issues.[6]
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution errors during IS spiking.[6] | Ensure pipettes are calibrated and use a consistent, validated procedure for adding the IS to all samples.[6] |
| Incomplete mixing of the IS with the sample matrix.[6] | Vortex or mix samples thoroughly after adding the IS to ensure homogeneity.[6] | |
| Variable extraction recovery.[1] | Optimize the extraction procedure (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) to ensure consistent recovery for both CP-I and the IS. The IS should be added at the earliest stage of sample preparation. | |
| Matrix Effects | Ion suppression or enhancement due to co-eluting matrix components.[6][10] | Improve chromatographic separation to resolve CP-I and the IS from interfering matrix components.[6] If matrix effects persist, using a stable isotope-labeled IS like CP-I-¹⁵N₄ is the best practice to mitigate these effects.[8] |
| Instrumental Issues | Inconsistent injection volume.[1] | Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged.[6] |
| Fluctuations in the mass spectrometer source conditions (e.g., temperature, gas flow).[6] | Allow the instrument to stabilize before starting the run and monitor system suitability throughout the analysis.[6] | |
| Contamination in the LC-MS system. | Flush the system with appropriate solvents to remove any buildup of contaminants.[6] |
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a synthesized example based on common practices reported in the literature.[11][12][13]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 4 ng/mL this compound-¹⁵N₄).[5]
-
Vortex mix the samples.
-
Perform a solid-supported liquid extraction or a mixed-mode anion exchange SPE.[5][11]
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in an appropriate volume of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A suitable gradient from low to high organic phase to ensure separation of CP-I from other endogenous components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 60°C.[12]
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer is typically used.[13]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Calibration Curve
-
Prepare a series of calibration standards by spiking known concentrations of CP-I into a surrogate matrix (e.g., 2% human serum albumin or stripped plasma).[4]
-
The calibration range is typically from 0.02 to 100 ng/mL.[11][12]
Diagrams
Heme Biosynthesis Pathway and this compound Formation
This compound is a metabolic byproduct of the heme synthesis pathway.[15] It is formed from the spontaneous oxidation of coproporphyrinogen I.[15] This pathway is relevant as CP-I levels can be indicative of certain diseases or drug-induced effects on this pathway.[16][17]
Caption: Simplified heme biosynthesis pathway showing the formation of this compound.
Internal Standard Workflow for this compound Analysis
This workflow illustrates the critical steps where an internal standard is utilized in a typical bioanalytical method for CP-I quantification.
Caption: Workflow demonstrating the use of an internal standard in this compound analysis.
Decision Tree for Troubleshooting Internal Standard Issues
This logical diagram provides a step-by-step guide for identifying the root cause of internal standard variability.
Caption: A decision tree for troubleshooting internal standard variability.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. cerilliant.com [cerilliant.com]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hmdb.ca [hmdb.ca]
- 16. This compound - Urinalysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. medchemexpress.com [medchemexpress.com]
Long-term stability of Coproporphyrin I at different temperatures
This technical support center provides guidance on the long-term stability of Coproporphyrin I at various temperatures, addressing common issues encountered during experimental procedures.
Troubleshooting Guide
Q1: I observed a significant decrease in this compound concentration in my plasma samples after storage and multiple freeze-thaw cycles. What could be the cause?
A1: Significant degradation of this compound can occur if samples are not adequately protected from light.[1][2] Studies have shown that with exposure to light, more than 60-80% of coproporphyrins can degrade after five freeze-thaw cycles.[1] To mitigate this, it is crucial to handle all samples under yellow light or in light-protected tubes, especially during processing and thawing.[1] For long-term storage, maintaining samples at -80°C is recommended for optimal stability.[1][3]
Q2: My this compound stock solution shows precipitation after being stored at -20°C. Is it still usable?
A2: If precipitation occurs in your stock solution, it is recommended to aid dissolution by warming the solution and/or sonicating it. However, it is important to ensure the compound has not degraded. For in vivo experiments, it is always best to prepare fresh working solutions on the day of use.[3] For stock solutions, storage at -80°C provides better long-term stability than -20°C.[3]
Q3: I left my plasma samples on the benchtop at room temperature for a few hours before processing. Will this affect my this compound measurements?
A3: The stability of this compound at room temperature is highly dependent on light exposure. If the samples were exposed to light, degradation could be significant. Photostability tests have shown that this compound in human plasma is acceptable for up to 4 hours under lighted benchtop conditions.[4] However, to ensure the integrity of your results, it is best practice to process samples on ice and under yellow light.[1] If samples are kept in the dark, the stability at room temperature is considerably longer.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For long-term stability of this compound in plasma and serum, storage at -80°C is recommended.[1] Studies have demonstrated long-term stability at this temperature.[1] A stock solution of this compound is stable for up to 6 months when stored at -80°C.[3]
Q2: How stable is this compound at different temperatures?
A2: The stability of this compound is temperature and light-dependent. At -80°C, it exhibits long-term stability in plasma and as a stock solution.[1][3] At -20°C, a stock solution is stable for up to one month, while in plasma it has been shown to be stable for up to 180 days.[3][4][5] At 4°C and room temperature, stability is maintained for extended periods if protected from light.[4][5] However, exposure to light at room temperature leads to rapid degradation.[4]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be photosensitive.[1][6] It is crucial to protect samples from light during collection, processing, and storage to prevent degradation.[1][2] All procedures should ideally be carried out under yellow light or with the use of light-blocking containers.[1]
Q4: How many freeze-thaw cycles can this compound withstand?
A4: this compound has been shown to be stable through at least three freeze-thaw cycles when protected from light.[4] However, repeated freeze-thaw cycles in the presence of light can lead to significant degradation.[1]
Data Presentation
Table 1: Long-Term Stability of this compound in Human Plasma (in the dark)
| Storage Temperature | 1 Day | 8 Days | 15 Days | 30 Days | 90 Days | 180 Days |
| Room Temperature | Stable | Stable | Stable | Stable | Degraded | Degraded |
| 4°C | Stable | Stable | Stable | Stable | Stable | Stable |
| -20°C | Stable | Stable | Stable | Stable | Stable | Stable |
| -80°C | Stable | Stable | Stable | Stable | Stable | Stable |
Data summarized from a study by Lee et al. (2024). "Stable" indicates that the concentration remained within an acceptable range of the initial measurement, while "Degraded" indicates a significant loss of concentration.[4][5]
Table 2: Photostability of this compound in Human Plasma at Room Temperature
| Exposure Time | Residual Ratio (%) |
| 0.5 hours | ~100% |
| 1 hour | ~100% |
| 2 hours | ~100% |
| 4 hours | ~90% |
| 8 hours | ~70% |
| 12 hours | ~50% |
| 24 hours | ~20% |
Data summarized from a study by Lee et al. (2024). The residual ratio represents the percentage of the initial this compound concentration remaining at each time point.[4][5]
Table 3: Stability of this compound Stock Solution
| Storage Temperature | Storage Period |
| -80°C | 6 months |
| -20°C | 1 month |
Data from MedchemExpress product information.[3]
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
-
Sample Preparation: Spike blank human plasma with a known concentration of this compound.
-
Aliquoting: Prepare multiple aliquots of the spiked plasma in light-protected tubes.
-
Storage: Store the aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) in the dark.
-
Time Points: At specified time points (e.g., 1, 8, 15, 30, 90, and 180 days), retrieve a set of aliquots from each storage condition.
-
Analysis: Thaw the samples and analyze the concentration of this compound using a validated analytical method, such as UPLC-QTOF/MS.[4]
-
Data Evaluation: Compare the measured concentrations at each time point to the initial concentration to determine the stability.
Protocol 2: Assessment of Photostability
-
Sample Preparation: Spike blank human plasma with a known concentration of this compound.
-
Aliquoting: Place aliquots of the spiked plasma in transparent tubes.
-
Exposure: Expose the tubes to ambient light at room temperature for various durations (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: At each time point, immediately analyze the concentration of this compound.[4]
-
Data Evaluation: Calculate the residual ratio of this compound at each time point relative to the initial concentration.
Mandatory Visualization
Caption: Workflow for Assessing this compound Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Critical Path: A Technical Guide to Shipping Coproporphyrin I Samples
Technical Support Center
For researchers, scientists, and professionals in drug development, the integrity of biological samples is paramount to the accuracy of experimental results. This guide provides best practices, troubleshooting advice, and detailed protocols for the proper shipping of Coproporphyrin I samples to a reference laboratory, ensuring sample stability and reliable analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when shipping this compound samples?
A1: The single most critical factor is protecting the sample from light.[1][2] Coproporphyrins are photosensitive molecules, and exposure to light can lead to their degradation, resulting in falsely low measurements.[1][2] All samples must be collected in opaque containers or wrapped securely in aluminum foil immediately after collection.[3][4]
Q2: What type of sample is typically used for this compound analysis?
A2: this compound can be measured in several biological matrices, including urine, plasma, and feces.[3][5] Urine is the most common sample type for porphyrin analysis.[3] Both spot urine samples (preferably a first-morning void) and 24-hour urine collections are acceptable.[3]
Q3: How should I store the samples before shipping?
A3: Immediately after collection and light protection, samples should be refrigerated at 4°C or frozen.[1][2][3] Porphyrins in urine, feces, and whole blood are stable for up to four days if stored protected from light at 4°C and for up to two days at room temperature.[6] For longer storage before shipping, freezing is recommended.[3]
Q4: Can I ship samples at ambient temperature?
A4: Shipping at ambient temperature is generally discouraged for urine and plasma samples.[1] Transit time at ambient temperatures should not exceed 24 hours.[1] However, whole blood samples for certain erythrocyte tests can sometimes be shipped at ambient temperature or with a refrigerant pack.[3] It is always best to confirm specific requirements with the receiving reference laboratory.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low this compound levels | Sample was exposed to light. | Always use opaque containers or wrap samples in aluminum foil immediately after collection. Ensure labels are placed on the container itself, not on the foil.[3] |
| Sample was stored at room temperature for an extended period. | Refrigerate samples at 4°C promptly after collection and ship with cold packs or on dry ice to maintain temperature.[1][2] Transit at ambient temperature should be less than 24 hours.[1] | |
| Sample rejected by the lab | Improper labeling. | Ensure each sample is clearly and securely labeled with the patient's name, date of birth, sample type, and collection date and time before wrapping or freezing.[3][7] |
| Leaking container. | Use robust, unbreakable plastic containers with secure screw caps.[3] When freezing samples, do not fill containers more than two-thirds full to prevent breakage or leakage due to expansion.[3] | |
| Hemolyzed plasma sample. | When collecting blood, use appropriate venipuncture techniques to minimize hemolysis. Centrifuge the sample to separate plasma and inspect for any reddish discoloration before freezing and shipping.[8] | |
| Delayed shipment | Shipping on a Thursday or Friday. | To avoid potential delays over a weekend, it is best practice to ship samples early in the week (Monday-Wednesday).[9] |
Data Summary: Sample Storage and Shipping Conditions
| Sample Type | Preservative | Light Protection | Storage Temperature | Shipping Temperature | Maximum Stability |
| Spot Urine | None recommended.[3] | Mandatory (dark container or aluminum foil).[3][4] | Refrigerate (4°C) or Freeze.[2][3] | Refrigerated (cold packs) or Frozen (dry ice).[3][4] | 4 days at 4°C (light protected); 2 days at room temperature (light protected).[6] |
| 24-Hour Urine | 5g Sodium Carbonate (added before collection).[3] | Mandatory (dark container or aluminum foil).[3] | Refrigerate (4°C) during and after collection, then freeze aliquot.[3] | Frozen (dry ice).[3] | N/A |
| Plasma | Heparin (green top tube) or EDTA (purple top tube).[3][8] | Mandatory (transfer to opaque tube or wrap).[8] | Refrigerate (4°C) or Freeze.[8] | Refrigerated (cold packs) or Frozen (dry ice).[8] | Stable when light protected and refrigerated or frozen.[8] |
| Whole Blood | Heparin (green top tube) or EDTA (purple top tube).[3] | Recommended. | Ambient or Refrigerated (do not freeze).[3] | Ambient or Refrigerated (cold packs).[3] | Must arrive at the lab within 48 hours if not frozen.[7][10] |
| Feces | None. | Recommended. | Freeze.[11] | Frozen (dry ice).[3][11] | N/A |
Experimental Protocol: Urine Sample Collection and Shipment
This protocol outlines the steps for collecting, preparing, and shipping a random spot urine sample for this compound analysis.
Materials:
-
Sterile, screw-cap urine collection cup
-
Opaque, screw-cap plastic transport tube (50 mL)
-
Aluminum foil
-
Permanent marker and appropriate labels
-
Styrofoam insulated shipping container
-
Dry ice or frozen refrigerant packs
Procedure:
-
Labeling: Before collection, label the opaque transport tube with the patient's full name, date of birth, and the date and time of collection. Labels should be applied directly to the tube.[3]
-
Collection: Collect a first-morning, mid-stream urine sample in the sterile collection cup.
-
Aliquoting: Carefully pour a portion of the collected urine into the pre-labeled opaque transport tube. Do not fill the tube more than two-thirds full, especially if it will be frozen.[3]
-
Light Protection: If using a translucent tube, immediately wrap the tube securely in aluminum foil.[3]
-
Storage: Place the sample in a refrigerator at 4°C or a freezer immediately after collection.
-
Packaging for Shipment:
-
Place absorbent material in the bottom of the insulated shipping container.
-
Position the frozen or refrigerated sample tube inside the container, ensuring it is upright and stable.
-
If shipping frozen, add a sufficient amount of dry ice (typically 5-10 pounds) to keep the sample frozen for the duration of the transit.[3] Ensure the styrofoam container is not airtight to allow for the release of carbon dioxide gas.
-
If shipping refrigerated, place frozen refrigerant packs around the sample.
-
Fill any remaining space with packing material to prevent movement during transit.
-
-
Shipping: Ship the package for overnight delivery, avoiding shipment late in the week to prevent weekend delays.[9] Include a completed test requisition form with the shipment.
Workflow for Shipping this compound Samples
Caption: Key steps for this compound sample shipment.
References
- 1. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 3. porphyriafoundation.org [porphyriafoundation.org]
- 4. Porphyria Testing and Diagnosis for Healthcare Providers — United Porphyrias Association [porphyria.org]
- 5. researchgate.net [researchgate.net]
- 6. spmi.pt [spmi.pt]
- 7. Guidelines for the collection and despatch of samples for Porphyrin Analysis | Porphyria for Professionals [porphyria.uct.ac.za]
- 8. Test Details [utmb.edu]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Guidelines for the Collection and Despatch of Samples for Porphyria Analysis | Porphyria for Patients [porphyria.uct.ac.za]
- 11. Porphyrin tests [testguide.adhb.govt.nz]
Validation & Comparative
A Researcher's Guide to Validated Bioanalytical Assays for Coproporphyrin I and III
For researchers and drug development professionals, the accurate quantification of coproporphyrin I (CP I) and coproporphyrin III (CP III) is crucial for assessing the activity of hepatic transporters, particularly the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[1][2] This guide provides a comprehensive comparison of the most common bioanalytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Performance Comparison of Bioanalytical Methods
The choice of a bioanalytical assay depends on several factors, including the required sensitivity, the sample matrix, and the desired throughput. The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-FLD methods based on published, validated assays. An ELISA kit is also included for comparison, although its utility is limited by its inability to differentiate between the crucial I and III isomers.
| Feature | LC-MS/MS | HPLC with Fluorescence Detection | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by native fluorescence. | Immunoassay based on antibody-antigen recognition. |
| Specificity | High; can readily distinguish between CP I and CP III isomers. | High; can resolve CP I and CP III isomers.[3] | Low; typically measures total coproporphyrin. |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.05 ng/mL (plasma)[4][5] | ~4.4 ng/mL for CP I, ~0.94 ng/mL for CP III (urine) | ~0.29 ng/mL (total coproporphyrin) |
| Dynamic Range | 0.01 - 100 ng/mL (plasma)[4] | 4.6 - 262 ng/mL for CP I, 6.5 - 366 ng/mL for CP III (urine) | 0.5 - 200 ng/mL (total coproporphyrin) |
| Precision (%CV) | < 15% | < 5%[3] | Intra-assay: < 8%, Inter-assay: < 10% |
| Accuracy | 85-115% | 95-99%[3] | Not specified |
| Sample Throughput | High; amenable to automation.[1] | Moderate. | High. |
| Sample Matrix | Plasma, Urine[1] | Urine[3][6] | Serum, plasma, cell culture supernates, cell lysates, tissue homogenates. |
| Key Advantage | Highest sensitivity and specificity. | Robust and widely available. | High throughput and simple workflow. |
| Key Disadvantage | Requires specialized equipment and expertise. | Lower sensitivity compared to LC-MS/MS. | Inability to differentiate isomers. |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in the bioanalysis of coproporphyrins and their biological context, the following diagrams are provided.
A typical workflow for a validated bioanalytical assay.
Simplified heme synthesis pathway highlighting this compound and III.
Detailed Experimental Protocols
The following are generalized protocols for the LC-MS/MS and HPLC-FLD methods, based on common practices in published, validated assays.
LC-MS/MS Method for this compound and III in Human Plasma
This method is adapted from highly sensitive, validated assays for the quantification of CP I and CP III in human plasma.[4][5]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard solution (containing stable isotope-labeled CP I and CP III).
-
Pre-treat the sample by adding a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol with formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Approximately 0.4-0.6 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for CP I, CP III, and their respective internal standards.
-
3. Calibration and Quality Control
-
A calibration curve is prepared by spiking known concentrations of CP I and CP III into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
HPLC with Fluorescence Detection Method for this compound and III in Human Urine
This protocol is based on established methods for the analysis of porphyrins in urine.[3][6]
1. Sample Preparation
-
Adjust the pH of the urine sample to approximately 3-4 with hydrochloric acid.
-
Centrifuge the sample to remove any precipitate.
-
The supernatant can often be directly injected, or a pre-concentration/clean-up step using a C18 SPE cartridge can be employed for improved sensitivity.
2. HPLC-FLD Analysis
-
High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, for example, starting with a higher aqueous phase (e.g., 10% acetonitrile in ammonium acetate buffer) and ramping up to a higher organic phase (e.g., 90% acetonitrile).
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: Approximately 400-405 nm.
-
Emission Wavelength: Approximately 620-625 nm.
-
3. Calibration and Quality Control
-
Calibration standards are prepared in a synthetic urine matrix or a similar surrogate.
-
QC samples are prepared and analyzed with each batch to validate the performance of the assay.
Conclusion
For researchers requiring high sensitivity and specificity for the distinct quantification of this compound and III, particularly in plasma, LC-MS/MS is the method of choice. HPLC with fluorescence detection offers a robust and reliable alternative, especially for urine samples, although with slightly lower sensitivity. While ELISA kits provide a high-throughput option for screening total coproporphyrin levels, their inability to differentiate between the isomers limits their application in studies where the ratio of CP I to CP III is the critical endpoint. The selection of the most appropriate assay will ultimately be guided by the specific research question, the available instrumentation, and the required analytical performance.
References
- 1. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 3. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Comparing Coproporphyrin I and III as OATP1B1 Biomarkers: A Guide for Researchers
An Objective Comparison of Performance with Supporting Experimental Data
The accurate assessment of organic anion-transporting polypeptide 1B1 (OATP1B1) activity is crucial in drug development to predict and avoid clinically significant drug-drug interactions (DDIs).[1][2][3] Endogenous biomarkers offer a promising avenue for evaluating OATP1B1 inhibition without the need for dedicated clinical DDI studies using probe substrates.[1] Among the potential candidates, coproporphyrin I (CPI) and coproporphyrin III (CPIII), metabolites of heme synthesis, have emerged as key biomarkers.[4][5] This guide provides a comprehensive comparison of CPI and CPIII as OATP1B1 biomarkers, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Quantitative Performance Comparison
Multiple studies have demonstrated that while both CPI and CPIII are substrates of OATP1B1, CPI consistently outperforms CPIII as a sensitive and specific biomarker for OATP1B1 inhibition.[1][6][7]
A study in 356 healthy volunteers stratified by OATP1B1 function based on SLCO1B1 haplotypes found that fasting plasma CPI concentration was 68% higher in the poor OATP1B1 function group compared to the normal function group, while CPIII concentration was only 27% higher.[6][8] The ability of CPI and CPIII to detect poor OATP1B1 function was quantified using the area under the receiver operating characteristic curve (AUROC) and the area under the precision-recall curve (AUPRC).
| Biomarker | AUROC (95% CI) | AUPRC (95% CI) |
| This compound (CPI) | 0.888 (0.851, 0.919)[6][8] | 0.388 (0.197, 0.689)[6][8] |
| Coproporphyrin III (CPIII) | 0.731 (0.682, 0.776)[6][8] | 0.0798 (0.0485, 0.203)[6][8] |
These data clearly indicate the superior performance of CPI in distinguishing individuals with poor OATP1B1 function.[6]
Further evidence comes from a clinical study with glecaprevir/pibrentasvir, a known OATP1B1/1B3 inhibitor.[1][7] In this study, increases in CPI peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) ratios correlated with increasing glecaprevir exposure.[1][7][9] In contrast, only a modest correlation was observed for CPIII Cmax ratio, and no correlation was found for its AUC ratio.[1][7][9] A significant correlation was found between CPI Cmax and glecaprevir Cmax (R² = 0.65; P < 0.001).[1][7]
Studies with the strong OATP1B inhibitor rifampicin also highlight the differential response of CPI and CPIII. In one study, rifampicin administration markedly increased the Cmax of CPI and CPIII by 5.7- and 5.4-fold, respectively.[10] Another study in various ethnic groups showed that after a 600 mg oral dose of rifampin, the AUC(0-24h) of CPI increased by 2.8- to 3.7-fold, while CPIII increased by 2.4- to 3.1-fold.[11]
The selectivity of CPI and CPIII has also been investigated. Both are substrates of OATP1B1, OATP1B3, and the multidrug resistance-associated proteins (MRP) 2 and 3.[12] However, in vivo evidence strongly suggests that CPI is a more selective biomarker for OATP1B1 activity.[13][14]
Experimental Protocols
The following sections detail the methodologies for key experiments involving the assessment of CPI and CPIII as OATP1B1 biomarkers.
This protocol outlines a typical design for a clinical study to evaluate the effect of an investigational drug on OATP1B1 activity using endogenous biomarkers.
-
Subject Recruitment: Enroll healthy volunteers.[10][11] Genotyping for relevant SLCO1B1 variants (e.g., *5 and *15) can be performed to assess the influence of genetic polymorphisms.[10]
-
Study Design: An open-label, multi-period study design is often employed.[10]
-
Period 1 (Baseline): Collect predose blood and/or urine samples to establish baseline concentrations of CPI and CPIII.[10]
-
Period 2 (Inhibitor Administration): Administer the OATP1B1 inhibitor (e.g., rifampicin, glecaprevir).[1][10]
-
Period 3 (Washout/Follow-up): Collect post-dose samples to monitor the return to baseline levels.
-
-
Sample Collection:
-
Plasma: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., predose, and at various intervals post-dose).[1] Centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.
-
Urine: Collect urine samples over specific intervals (e.g., 0-12h, 12-24h).[5] Measure the volume and store aliquots at -80°C.
-
-
Bioanalysis of CPI and CPIII:
-
Quantify the concentrations of CPI and CPIII in plasma and urine samples using a validated ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS/MS) method.[1][4][5]
-
Use stable isotope-labeled internal standards (e.g., CP-I-¹⁵N₄ and CP-III-¹⁵N₄) for accurate quantification.[1][4]
-
Prepare calibration standards and quality control samples in a matrix matching the study samples (e.g., charcoal-stripped human plasma).[1]
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters such as Cmax and AUC for CPI and CPIII.
-
Compare the post-dose parameters to the baseline values to determine the fold-change in exposure.
-
Perform statistical analysis to assess the significance of the observed changes.
-
This protocol is used to determine if CPI and CPIII are substrates of specific transporters like OATP1B1 and OATP1B3.
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells that are stably transfected to express a single transporter (e.g., hOATP1B1, hOATP1B3) and control (mock-transfected) cells.[2][15]
-
Uptake Experiment:
-
Plate the cells in appropriate culture plates.
-
Wash the cells with a pre-warmed buffer.
-
Incubate the cells with a solution containing CPI or CPIII at a specific concentration (e.g., 3 µM) for a defined period.[15]
-
To confirm transporter-mediated uptake, perform parallel incubations in the presence of a known inhibitor (e.g., 100 µM rifampicin).[15]
-
-
Sample Analysis:
-
After incubation, wash the cells to remove extracellular substrate.
-
Lyse the cells to release the intracellular contents.
-
Quantify the intracellular concentration of CPI or CPIII using LC-MS/MS.
-
-
Data Analysis:
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and biological pathways.
Caption: Experimental workflow for assessing OATP1B1 inhibition using CPI and CPIII.
Caption: Hepatic transport of this compound and III.
Conclusion
The available evidence strongly supports the use of coproporphyrins as endogenous biomarkers for OATP1B1 activity.[2][10] A comprehensive analysis of clinical and preclinical data indicates that This compound is a more sensitive and specific biomarker for OATP1B1 inhibition than Coproporphyrin III .[1][6][7] Monitoring plasma concentrations of CPI in early-phase clinical trials can provide valuable insights into the potential for an investigational drug to cause OATP1B-mediated DDIs, potentially reducing the need for dedicated DDI studies.[13][16] The methodologies outlined in this guide provide a framework for researchers to robustly evaluate OATP1B1 activity and de-risk drug candidates during development.
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of OATP1B1 endogenous metabolites this compound and III in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coproporphyrins in Plasma and Urine Can Be Appropriate Clinical Biomarkers to Recapitulate Drug-Drug Interactions Mediated by Organic Anion Transporting Polypeptide Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Investigation of Coproporphyrins as Sensitive Biomarkers to Predict Mild to Strong OATP1B-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Coproporphyrin I Measurement Methods for Researchers and Drug Development Professionals
An objective analysis of analytical techniques for the quantification of Coproporphyrin I, a key endogenous biomarker for assessing the activity of hepatic organic anion-transporting polypeptides (OATPs).
This compound (CPI) has emerged as a crucial endogenous biomarker for evaluating the function of OATP1B1 and OATP1B3, transporters that play a significant role in drug metabolism and disposition.[1][2][3] Accurate and reliable measurement of CPI in biological matrices is therefore paramount in drug development and clinical research to assess potential drug-drug interactions (DDIs).[2][3][4] This guide provides a comparative overview of the most prevalent analytical methods used for CPI quantification, with a focus on their performance characteristics and experimental protocols to aid researchers in selecting the most appropriate method for their needs.
The primary methods for CPI analysis are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) or fluorescence detection.[5] Recent advancements have seen the widespread adoption of Ultra-Performance Liquid Chromatography (UPLC) and tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[6][7][8][9]
Performance Comparison of CPI Measurement Methods
The following table summarizes the quantitative performance of various analytical methods for this compound measurement based on published validation data.
| Method | Matrix | Lower Limit of Quantification (LLOQ) | Calibration Range | Precision (CV%) | Accuracy (%) |
| LC-MS/MS | Human Plasma | 10.0 pg/mL | 10.0 – 5000 pg/mL | < 9% (Inter-day)[7] | 84.3–103.9% (Inter-day)[7] |
| UPLC-QTOF/MS | Human Plasma | 0.01 ng/mL (10 pg/mL)[6][8][9] | 0.01 – 50 ng/mL[6][8][9] | Within-run: 2.06–5.04%; Run-to-run: 3.99%[6] | Within-run: 91.7–113.3%; Run-to-run: 99.0%[6] |
| UHPLC-MS/MS | Human Plasma | 0.02 ng/mL (20 pg/mL)[7] | 0.02 – 100 ng/mL[7] | < 9% (Inter-day)[7] | 84.3–103.9% (Inter-day)[7] |
| HPLC with Fluorescence Detection | Urine | 7 nmol/L | 10 – 400 nmol/L | < 5% (Inter- and Intra-day)[5] | 95–99% (Inter- and Intra-day)[5] |
Experimental Protocols
This section provides an overview of the typical experimental methodologies for the quantification of CPI.
LC-MS/MS and UPLC-MS/MS Methods
These methods are the most frequently employed for CPI analysis in plasma due to their high sensitivity and selectivity.
-
Sample Preparation: A common step involves solid-phase extraction (SPE) to isolate CPI and its isomers from the plasma matrix.[6][7][8] Some protocols may also utilize liquid-liquid extraction. The use of stable isotope-labeled internal standards (e.g., CP-I-¹⁵N₄) is crucial for accurate quantification.
-
Chromatographic Separation: Reversed-phase chromatography is typically used to separate CPI from its isomer, Coproporphyrin III (CP-III), and other endogenous components. Columns such as Acquity UPLC BEH C18 are often employed. Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is standard.
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) positive mode. The mass transition for CPI is typically m/z 655.3 → 596.3.[7]
HPLC with Fluorescence Detection
This method is a viable alternative, particularly for urine samples, and relies on the native fluorescence of porphyrins.
-
Sample Preparation: For urine samples, sample preparation can be as simple as adjusting the pH and centrifugation prior to injection.[10]
-
Chromatographic Separation: Similar to LC-MS/MS, reversed-phase HPLC with a C18 column is used for separation.[5] A gradient mobile phase of acetonitrile and an acetate buffer is a common choice.[5]
-
Fluorescence Detection: The separated porphyrins are detected by a fluorescence detector. The excitation wavelength is typically around 365-400 nm, and the emission wavelength is around 620-624 nm.[5][10]
Method Validation Workflow
The validation of a bioanalytical method for CPI measurement is a critical step to ensure reliable data. The following diagram illustrates a typical workflow for method validation as guided by regulatory bodies like the US Food and Drug Administration (FDA).[6][8][9]
Signaling Pathways and Logical Relationships
The measurement of CPI is intrinsically linked to the function of OATP1B transporters, which are involved in the uptake of various substances, including drugs, into the liver. Inhibition of these transporters can lead to an increase in the plasma concentration of their substrates, including CPI. This relationship is a cornerstone of using CPI as a biomarker for DDI studies.
References
- 1. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 2. aliribio.com [aliribio.com]
- 3. aliribio.com [aliribio.com]
- 4. A fully automated and validated human plasma LC-MS/MS assay for endogenous OATP biomarkers coproporphyrin-I and coproporphyrin-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. listarfish.it [listarfish.it]
Choosing the Right Tool: A Comparative Guide to Coproporphyrin I and Pitavastatin as OATP1B Probe Substrates
An objective comparison for researchers, scientists, and drug development professionals on the performance of coproporphyrin I and pitavastatin for assessing OATP1B transporter activity.
The organic anion-transporting polypeptide 1B1 (OATP1B1) is a critical transporter in the liver, mediating the uptake of numerous endogenous compounds and xenobiotics, including many clinically important drugs.[1][2] Assessing the potential for drug-drug interactions (DDIs) involving OATP1B1 is a key consideration in drug development.[3] This guide provides a detailed comparison of two commonly used probe substrates for evaluating OATP1B1 activity: the endogenous biomarker this compound (CPI) and the exogenous drug pitavastatin.
Performance Comparison: Quantitative Insights
Clinical studies have directly compared the sensitivity of this compound and pitavastatin in response to OATP1B inhibition. A key study involving the administration of an OATP1B inhibitor, RO7049389, to healthy participants revealed a greater increase in plasma concentrations of CPI compared to pitavastatin, suggesting a higher sensitivity of CPI as a biomarker for OATP1B inhibition.[4]
| Probe Substrate | Fold Increase in AUC (0-12h) after OATP1B Inhibition [90% CI] | Reference |
| This compound | 3.00 [2.35-3.82] | [4] |
| Pitavastatin | 1.95 [1.58-2.41] | [4] |
AUC: Area under the plasma concentration-time curve; CI: Confidence Interval. Data from a clinical study with the OATP1B inhibitor RO7049389.
These findings are significant as they indicate that CPI may be a more sensitive tool for detecting OATP1B-mediated DDIs.[4] Furthermore, studies with other OATP1B inhibitors like rifampicin have consistently shown marked increases in the plasma exposure of both pitavastatin and coproporphyrins.[5][6][7] While both are effective probes, the endogenous nature of CPI offers the advantage of assessing OATP1B1 activity without the need to administer an external probe drug, simplifying clinical study design.[8]
Logical Workflow for Assessing OATP1B1-Mediated Drug-Drug Interactions
The process of evaluating the potential for a new molecular entity (NME) to inhibit OATP1B1 involves a series of in vitro and in vivo assessments. The following diagram illustrates a typical workflow.
Signaling Pathway: OATP1B1-Mediated Hepatic Uptake and Inhibition
OATP1B1 is located on the sinusoidal membrane of hepatocytes and facilitates the uptake of substrates from the blood into the liver. Inhibition of this transporter by a drug can lead to increased plasma concentrations of co-administered OATP1B1 substrates, potentially causing adverse effects.
Experimental Protocols
Clinical Study Protocol for OATP1B1 Inhibition Assessment
The following provides a generalized protocol based on clinical studies evaluating OATP1B1 inhibition.[4][5][6]
1. Subject Recruitment:
-
Enroll healthy volunteers who have provided informed consent.
-
Screen subjects based on inclusion and exclusion criteria, including age, weight, and medical history.[6]
2. Study Design:
-
Employ a randomized, crossover design.
-
Period 1 (Baseline):
-
Washout Period:
-
A sufficient time is allowed for the complete elimination of the probe substrate.
-
-
Period 2 (Inhibition):
-
Administer the investigational drug (potential OATP1B1 inhibitor) for a specified duration to reach steady-state concentrations.[4]
-
On the final day of inhibitor administration, co-administer the same single dose of the OATP1B1 probe substrate or collect blood samples for endogenous CPI measurement.[4][5][6]
-
Collect serial blood samples over the same time course as in Period 1.
-
3. Sample Collection and Analysis:
-
Collect blood samples in appropriate tubes (e.g., containing EDTA as an anticoagulant).
-
Centrifuge the samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of the probe substrate (pitavastatin or this compound) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), for the probe substrate in the absence and presence of the inhibitor.
-
Determine the geometric mean ratios of AUC and Cmax (with inhibitor/without inhibitor) to assess the magnitude of the drug-drug interaction.
In Vitro OATP1B1 Inhibition Assay
This protocol outlines a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a compound against OATP1B1-mediated transport.[9]
1. Cell Culture:
-
Use human embryonic kidney (HEK293) cells stably overexpressing the OATP1B1 transporter.[3][9]
-
Culture the cells in appropriate medium and conditions.
-
Seed the cells in 24-well plates and allow them to grow to confluence.[9]
2. Transport Inhibition Assay:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitor compound for a specified time at 37°C.
-
Initiate the uptake by adding a solution containing the OATP1B1 probe substrate (e.g., radiolabeled estradiol-17β-glucuronide or fluorescent this compound) and the inhibitor.[1][9]
-
After a short incubation period (e.g., 2-5 minutes), stop the transport by adding ice-cold buffer and washing the cells rapidly.[9]
-
Lyse the cells and measure the intracellular concentration of the probe substrate using an appropriate detection method (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement for fluorescent substrates).[1]
3. Data Analysis:
-
Plot the percentage of inhibition of probe substrate uptake against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
Both this compound and pitavastatin are valuable probes for assessing OATP1B1 activity. The choice between them may depend on the specific context of the study.
-
This compound offers the advantage of being an endogenous biomarker, which can simplify clinical DDI studies by eliminating the need to administer an exogenous probe.[8] Clinical data suggest it is a highly sensitive marker for OATP1B inhibition.[4]
-
Pitavastatin is a well-characterized exogenous probe that has been shown to be a sensitive and selective substrate for OATP1B.[5][6] Its use is well-established in clinical DDI studies.
For early-stage clinical investigations and for studies where minimizing subject burden is a priority, monitoring changes in endogenous this compound levels is an attractive and sensitive approach. For definitive clinical DDI studies intended for regulatory submission, the use of a well-validated exogenous probe like pitavastatin remains a robust and accepted method. Ultimately, the selection of the appropriate probe should be based on a thorough consideration of the study objectives, regulatory requirements, and practical considerations.
References
- 1. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further Evaluation of Coproporphyrins as Clinical Endogenous Markers for OATP1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitavastatin is a more sensitive and selective organic anion-transporting polypeptide 1B clinical probe than rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further Studies to Support the Use of this compound and III as Novel Clinical Biomarkers for Evaluating the Potential for Organic Anion Transporting Polypeptide 1B1 and OATP1B3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of Plasma Coproporphyrin I Levels with OATP1B1 Genotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the correlation between plasma coproporphyrin I (CP-I) levels and the genotype of the organic anion transporting polypeptide 1B1 (OATP1B1). OATP1B1, encoded by the SLCO1B1 gene, is a crucial transporter protein expressed on the basolateral membrane of hepatocytes, responsible for the uptake of a wide range of endogenous compounds and drugs from the blood into the liver.[1][2] Genetic polymorphisms in SLCO1B1 can significantly alter transporter function, impacting drug disposition and leading to adverse events.[2][3] Plasma CP-I has emerged as a sensitive and specific endogenous biomarker for phenotyping OATP1B1 activity.[4][5][6] This guide summarizes key experimental data, details relevant methodologies, and provides visual workflows to facilitate a comprehensive understanding of this important biomarker-genotype relationship.
Data Presentation: Quantitative Correlation
The concentration of plasma CP-I is significantly influenced by SLCO1B1 genotype. Reduced-function alleles, such as SLCO1B1c.521T>C (present in the *15 allele), are associated with decreased OATP1B1 transport activity and consequently, higher plasma concentrations of CP-I.[4][7][8]
Table 1: Plasma this compound Concentrations by SLCO1B1 Genotype in a Japanese Population
| SLCO1B1 Genotype | Number of Subjects (n) | Mean Plasma CP-I (ng/mL) | Standard Deviation (SD) |
| 1b/1b (Wild Type) | 103 | 0.45 | 0.12 |
| 1a/1b | 122 | 0.47 | 0.16 |
| 1a/1a | 40 | 0.47 | 0.20 |
| 1b/15 | 74 | 0.50 | 0.15 |
| 1a/15 | 41 | 0.54 | 0.14 |
| 15/15 | 11 | 0.74 | 0.31 |
*Data sourced from a study on 391 subjects from the Japanese general population, demonstrating a significant ascending rank order of plasma CP-I concentrations with the presence of the reduced-function 15 allele (P < 0.0001).[4]
Table 2: Performance Comparison of Endogenous OATP1B1 Biomarkers
This compound has been compared with other potential endogenous biomarkers for OATP1B1 activity. Studies indicate that while CP-I is a strong biomarker, others like glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) may offer even greater sensitivity for detecting poor OATP1B1 function.[7][9] CP-I consistently outperforms its isomer, coproporphyrin III (CP-III), in this regard.[7][9][10][11]
| Biomarker | Area Under the Precision-Recall Curve (AUPRC) | 95% Confidence Interval (AUPRC) | Area Under the Receiver Operating Characteristic Curve (AUROC) | 95% Confidence Interval (AUROC) |
| This compound (CP-I) | 0.388 | 0.197, 0.689 | 0.888 | 0.851, 0.919 |
| Coproporphyrin III (CP-III) | 0.0798 | 0.0485, 0.203 | 0.731 | 0.682, 0.776 |
Data from a study evaluating biomarker performance in detecting poor OATP1B1 function, defined by decreased function SLCO1B1 haplotypes (5 and 15).[7][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the CP-I and OATP1B1 genotype correlation.
1. Measurement of Plasma this compound
The quantification of CP-I in human plasma is typically performed using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).[5][12]
-
Sample Preparation:
-
A small volume of human plasma (e.g., 100 µL) is used for the assay.[12][13][14]
-
An internal standard (e.g., CP-I-¹⁵N₄) is added to the plasma sample.
-
Proteins are precipitated using an organic solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is subjected to solid-phase extraction (SPE) for purification and concentration of the analytes.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a UPLC system.
-
Analytes are separated on a suitable analytical column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the UPLC is introduced into a tandem mass spectrometer.
-
Detection is performed using electrospray ionization (ESI) in positive ion mode.
-
Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for CP-I and its internal standard.
-
The lower limit of quantification (LLOQ) for sensitive methods can be as low as 0.01 ng/mL for CP-I.[13][14]
-
2. OATP1B1 (SLCO1B1) Genotyping
Genotyping of key SLCO1B1 polymorphisms, such as c.521T>C (rs4149056), is essential for establishing the correlation. TaqMan SNP genotyping assays are a common and reliable method.[15][16]
-
DNA Extraction:
-
Genomic DNA is extracted from whole blood samples collected from study participants. Standard commercial kits are typically used for this purpose.
-
-
PCR Amplification and Allelic Discrimination:
-
A TaqMan SNP Genotyping Assay, which includes specific primers and fluorescently labeled probes for the different alleles (e.g., for c.521T and c.521C), is used.[15]
-
The polymerase chain reaction (PCR) is performed on a real-time PCR instrument. The reaction mixture contains the extracted genomic DNA, TaqMan Genotyping Master Mix, and the specific assay primers and probes.[15]
-
The PCR protocol typically involves an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[15]
-
During the PCR, the probes bind to their target sequences, and the 5' nuclease activity of the polymerase cleaves the probe, releasing the reporter dye and generating a fluorescent signal.
-
The instrument detects the fluorescence from each reporter dye, and the software analyzes the data to determine the genotype of each sample (e.g., TT, TC, or CC).[15]
-
Visualizations: Pathways and Workflows
Caption: OATP1B1-mediated uptake of CP-I and the impact of genotype.
Caption: Experimental workflow for correlating CP-I with OATP1B1 genotype.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. bioivt.com [bioivt.com]
- 3. Genotyping of the OATP1B1 c. 521 T>C Polymorphism from the Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Specimens: an Optimized Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substantially Increased Plasma Coproporphyrin-I Concentrations Associated With OATP1B1*15 Allele in Japanese General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship of hemoglobin level and plasma coproporphyrin‐I concentrations as an endogenous probe for phenotyping OATP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBPK Model of this compound: Evaluation of the Impact of SLCO1B1 Genotype, Ethnicity, and Sex on its Inter‐Individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Anion Transporter Polypeptide 1B1 Polymorphism Modulates the Extent of Drug–Drug Interaction and Associated Biomarker Levels in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Coproporphyrin I Reference Intervals in Healthy Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of reference intervals for Coproporphyrin I (CP I) in healthy individuals, offering a valuable resource for clinical research, drug development, and toxicological studies. Understanding the baseline levels of this endogenous biomarker is critical for interpreting changes that may arise from disease states or drug-induced modulation of hepatic transporters, such as Organic Anion Transporting Polypeptides (OATPs). This document summarizes quantitative data, details experimental protocols for measurement, and visually represents key workflows and comparisons.
Data Presentation: Reference Intervals for this compound
The following tables summarize the reference intervals for this compound in urine and plasma of healthy adult and pediatric populations, as determined by various analytical methods.
Table 1: Urinary this compound Reference Intervals in Healthy Adults
| Population | Sample Type | Analytical Method | Reference Interval | Units |
| Adults | 24-hour Urine | Not Specified | 0 - 24[1] | μg/24 hours |
| Adults (Male) | 24-hour Urine | HPLC | ≤ 230[2] | nmol/24 hours |
| Adults (Female) | 24-hour Urine | HPLC | ≤ 168[2] | nmol/24 hours |
| Adults | 24-hour Urine | HPLC | ≤ 221 (95% CI: 195-320)[3] | nmol/day |
| Adults | Random or 24-hour Urine | HPLC | ≤ 22 (95% CI: 19-34)[3] | μmol/mol creatinine |
| Adults | 24-hour Urine | Not Specified | 100 - 300 (for Total this compound + III)[4] | mcg/24 hours |
| Adults | 24-hour Urine | Not Specified | 150 - 460 (for Total this compound + III)[4] | μmol/24 hours |
Table 2: Urinary this compound Reference Intervals in Healthy Pediatric Populations
| Age Group | Sample Type | Analytical Method | Key Findings |
| Newborns | Random Urine | HPLC | Highest concentration of this compound observed in this period[5]. |
| 0.5 - 16 years | Random Urine | HPLC | Age-dependent reference ranges were established, showing unique age dependencies for this compound[5]. |
| 8 - 18 years | Random Urine | HPLC | Unadjusted concentrations (μg/L) remain relatively constant, while creatinine-adjusted concentrations (μg/g) decline significantly with age. Boys have significantly higher levels than girls[6]. |
| 1 day - 15 years | Random Urine | HPLC | The ratio of this compound to total Coproporphyrin (I + III) varies widely in infants younger than 6 months and is lowest at 1-2 years of age[7]. |
Experimental Protocols
Accurate determination of this compound levels is highly dependent on the experimental methodology. Below are detailed protocols for the two most common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification of urinary porphyrins.
1. Sample Collection and Preparation:
-
24-Hour Urine Collection: Instruct the patient to void and discard the first morning urine on day one. All subsequent urine for the next 24 hours is collected in a light-protected container, often with a preservative such as sodium carbonate (5 grams for adults, 1 gram for pediatrics)[2][4]. The container should be refrigerated during collection.
-
Random Urine Collection: A single urine sample is collected, preferably a second morning void.
-
Preparation: The collected urine is well-mixed, and the total volume of a 24-hour collection is recorded. An aliquot is taken for analysis. For some methods, the pH is adjusted to below 2.5 with hydrochloric acid, and the sample is centrifuged before injection into the HPLC system[8].
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used[9].
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., acetate buffer, pH 4) and an organic solvent like acetonitrile[9].
-
Detection: Fluorescence detection is the gold standard due to the native fluorescence of porphyrins. The excitation wavelength is typically around 400-405 nm, and the emission wavelength is around 620-624 nm[9].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound, particularly in plasma.
1. Sample Collection and Preparation:
-
Plasma: Blood is collected in tubes containing an anticoagulant (e.g., K2EDTA). The sample is centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Urine: Collection is similar to that for HPLC analysis.
-
Extraction:
-
Solid Phase Extraction (SPE): This is a common method for plasma samples. A mixed-mode anion exchange sorbent can be used for cleanup and concentration of this compound and III[10].
-
Liquid-Liquid Extraction: This technique can also be employed for sample preparation[11].
-
Direct Injection: Some methods for urine analysis allow for direct injection after simple dilution and acidification, which significantly reduces sample preparation time[12].
-
2. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column is often used to achieve rapid and efficient separation[10][13].
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification. The mass transitions for this compound are monitored to ensure specificity[10].
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship for comparing this compound reference intervals.
References
- 1. labcorp.com [labcorp.com]
- 2. Porphyrins, Quantitative, Urine | MLabs [mlabs.umich.edu]
- 3. Reference intervals for 24-hour and random urine porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/coproporphyrin III fraction measurement | Allina Health [account.allinahealth.org]
- 5. Age-dependent reference values of urinary porphyrins in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. URINARY PORPHYRIN EXCRETION IN NORMAL CHILDREN AND ADOLESCENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developmental characteristics of urinary this compound/(I + III) ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. listarfish.it [listarfish.it]
- 9. Quantification of coproporphyrin isomers I and III in urine by HPLC and determination of their ratio for investigations of multidrug resistance protein 2 (MRP2) function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
A Comparative Analysis of Coproporphyrin I in Plasma Versus Urine as a Biomarker for OATP1B Activity
An essential guide for researchers, scientists, and drug development professionals on the differential utility of plasma and urine Coproporphyrin I (CPI) in assessing hepatic transporter function.
This compound (CPI), an endogenous byproduct of heme synthesis, has emerged as a sensitive and specific biomarker for the activity of hepatic organic anion transporting polypeptides 1B1 and 1B3 (OATP1B).[1][2][3][4] The inhibition of these transporters is a significant cause of drug-drug interactions (DDIs), making early assessment of a new drug candidate's potential to inhibit OATP1B a critical step in drug development.[2][3][5] While plasma CPI is the more established biomarker, urinary CPI is also utilized, and understanding the comparative value of each matrix is crucial for designing informative clinical studies. This guide provides a comprehensive comparison of CPI in plasma versus urine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying physiological and experimental workflows.
Quantitative Comparison of Plasma and Urine CPI
The decision to use plasma or urine CPI as a biomarker often depends on the specific context of the clinical study. Plasma CPI levels are a direct reflection of systemic exposure and are highly sensitive to changes in hepatic OATP1B function.[6][7] Urinary CPI excretion, on the other hand, provides insight into the renal clearance of the biomarker, which can be particularly relevant when studying the effects of renal impairment or drugs that affect renal transporters.
Below is a summary of findings from clinical studies that have measured CPI in both plasma and urine, particularly in the context of OATP1B inhibition with drugs like rifampicin (RIF), a known OATP1B inhibitor.
| Condition | Matrix | Parameter | Baseline Value (approx.) | Change with OATP1B Inhibition (RIF) | Key Findings & Citations |
| Healthy Volunteers | Plasma | Concentration (nM) | 0.91 ± 0.21 | 5.7-fold increase in Cmax | Plasma CPI is a highly sensitive indicator of OATP1B inhibition.[8][9] |
| Healthy Volunteers | Urine | Excretion | Not consistently reported | Increased excretion following plasma increase | Urinary CPI excretion rises as systemic exposure increases.[2][4] |
| Cynomolgus Monkeys | Plasma | AUC | Not specified | 2.7-fold increase | Preclinical models support the utility of plasma CPI.[2][4] |
| Cynomolgus Monkeys | Urine | Excretion | Not specified | 1.6 to 4.3-fold increase | Demonstrates the relationship between systemic exposure and urinary excretion in preclinical species.[2][4] |
| Chronic Kidney Disease (CKD) | Plasma | Concentration | Increased baseline vs. healthy | Higher AUC ratio with inhibitor vs. healthy | Reduced renal clearance in CKD leads to higher baseline plasma CPI and a greater reliance on hepatic clearance.[10][11] |
| Chronic Kidney Disease (CKD) | Urine | Excretion | Reduced | Not the primary focus of studies | In CKD, the urine/plasma ratio of porphyrin precursors is relatively low, indicating reduced renal excretion.[12] |
Physiological Disposition of this compound
The levels of CPI in plasma and urine are governed by its synthesis and subsequent elimination pathways. A significant portion of CPI elimination is mediated by the liver, with a smaller fraction cleared by the kidneys. This distribution is central to its utility as a biomarker for hepatic transporter function.
Experimental Protocols
Accurate quantification of CPI in biological matrices is critical for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[13][14]
General Experimental Workflow
A typical clinical study to evaluate the effect of a drug on OATP1B activity using CPI as a biomarker would follow the workflow outlined below.
Sample Preparation and LC-MS/MS Analysis
1. Sample Collection and Storage:
-
Plasma: Whole blood is collected in K2EDTA tubes and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
-
Urine: Urine samples are collected over a defined period and an aliquot is stored at -80°C.
2. Sample Extraction:
-
Solid Phase Extraction (SPE): This is a common method for extracting CPI from both plasma and urine.[14] A mixed-mode anion exchange sorbent can be used for effective cleanup.
-
Liquid-Liquid Extraction (LLE): An alternative extraction method.
3. LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography is typically used, for example, with a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[14]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: For CPI: m/z 655.3 → 596.3. For a stable isotope-labeled internal standard (e.g., CPI-¹⁵N₄): m/z 659.3 → 600.3.[14]
-
4. Method Validation:
-
The analytical method should be validated according to regulatory guidelines (e.g., FDA), assessing parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.[15][16]
Conclusion: Plasma vs. Urine CPI in Drug Development
Both plasma and urine can serve as valuable matrices for the measurement of CPI as an endogenous biomarker for OATP1B activity.[8][9]
-
Plasma CPI is the more established and sensitive biomarker for detecting OATP1B inhibition. Changes in plasma CPI concentrations, particularly the area under the curve (AUC) and maximum concentration (Cmax), show a strong correlation with the degree of OATP1B inhibition by perpetrator drugs.[1][5] For routine assessment of DDI potential in early phase clinical trials, plasma CPI is the preferred matrix.
-
Urine CPI provides complementary information, primarily reflecting the renal clearance of the biomarker. An increase in urinary CPI excretion is generally observed following an increase in plasma concentrations.[2][4] The analysis of urine CPI can be particularly insightful in studies involving patients with renal impairment, where the contribution of renal clearance to overall CPI disposition is altered.[10][11] It can also be useful in mechanistic studies aiming to fully characterize the disposition of CPI.
References
- 1. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coproporphyrins in Plasma and Urine Can Be Appropriate Clinical Biomarkers to Recapitulate Drug-Drug Interactions Mediated by Organic Anion Transporting Polypeptide Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias: Improvement in Routine Diagnosis and in the Monitoring of Kidney Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LCMSMS Analysis Of this compound And Coproporphyrin III In Human Plasma [bioprocessonline.com]
- 14. Development of an LC-MS method to quantify this compound and III as endogenous biomarkers for drug transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ultra-Sensitive Quantification of Coproporphyrin-I and -III in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Coproporphyrin I for OATP1B Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are crucial for the hepatic uptake of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs like statins.[1][2][3] Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in increased systemic exposure of substrate drugs and potential toxicity.[2][4][5] Therefore, accurate assessment of the inhibitory potential of new chemical entities on OATP1B transporters is a critical step in drug development.[4][5][6]
Coproporphyrin I (CPI), a byproduct of heme synthesis, has emerged as a promising endogenous biomarker for evaluating OATP1B activity.[7][8][9] This guide provides a comprehensive comparison of CPI with other potential biomarkers for OATP1B inhibition, supported by experimental data and detailed protocols.
Comparative Analysis of OATP1B Biomarkers
The ideal biomarker for OATP1B inhibition should be sensitive, specific, and demonstrate a clear dose-dependent response to inhibitors. While several endogenous molecules have been investigated, CPI has shown considerable promise.[10][11]
This compound (CPI):
-
Mechanism: CPI is a substrate of both OATP1B1 and OATP1B3.[4] Inhibition of these transporters leads to a measurable increase in plasma concentrations of CPI.[4]
-
Specificity: Studies have shown that CPI is a more selective biomarker for OATP1B1 inhibition compared to its isomer, Coproporphyrin III (CPIII).[6][12] The use of CPI can help in delineating the mechanisms of complex DDIs involving multiple transporters.[13][14]
-
Sensitivity: Plasma levels of CPI have been shown to increase in a dose-dependent manner with the administration of OATP1B inhibitors like rifampicin.[10] A CPI maximum concentration (Cmax) ratio of less than 1.25 is associated with the absence of OATP1B-mediated DDIs.[8]
Alternative Biomarkers:
-
Coproporphyrin III (CPIII): While also transported by OATPs, CPIII has shown a weaker correlation with OATP1B1 inhibition compared to CPI, making it a less reliable biomarker.[6][15]
-
Bilirubin: Both unconjugated and conjugated bilirubin are substrates of OATP1B1 and OATP1B3. While their levels can increase upon OATP1B inhibition, bilirubin metabolism is complex and influenced by various other factors, potentially confounding the interpretation of results.[12]
-
Bile Acids: Certain bile acids, such as glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) and glycodeoxycholate 3-O-glucuronide (GDCA-3G), are substrates of OATP1B1.[15] However, their utility as specific biomarkers is still under investigation, as their concentrations can be affected by other transporters and metabolic pathways.
Data Presentation: Quantitative Comparison of Biomarkers
The following table summarizes the performance of various biomarkers in assessing OATP1B inhibition based on published and illustrative data.
| Biomarker | Transporter Specificity | Fold-Change with Strong Inhibition (e.g., Rifampicin 600 mg) | Fold-Change with Weak Inhibition | Key Advantages | Key Limitations |
| This compound (CPI) | OATP1B1 > OATP1B3 | ~3.0 - 4.6 [16] | ~1.5 - 2.0 | High sensitivity and specificity for OATP1B1, clear dose-response. [10][11] | Baseline levels can be influenced by genetic factors and disease states like CKD. [7] |
| Coproporphyrin III (CPIII) | OATP1B1, OATP1B3 | ~2.0 - 3.0 | ~1.2 - 1.5 | Transported by OATPs. | Lower sensitivity and specificity compared to CPI.[6][15] |
| Total Bilirubin | OATP1B1, OATP1B3, MRP2 | ~1.5 - 2.5 | ~1.1 - 1.3 | Readily measured. | Lack of specificity, influenced by multiple pathways.[12] |
| GCDCA-3G | OATP1B1 | Variable | Variable | Potential for high sensitivity. | Limited clinical validation, potential for inter-individual variability.[15] |
Experimental Protocols
Accurate assessment of biomarker specificity relies on robust experimental design. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro OATP1B1/1B3 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for OATP1B1 and OATP1B3.
-
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human OATP1B1 or OATP1B3.[4][17]
-
Inhibition Assay:
-
Seed cells in 24- or 96-well plates and grow to confluence.[17][18][19]
-
Pre-incubate cells with varying concentrations of the test compound for a specified time (e.g., 10-60 minutes).[20]
-
Initiate uptake by adding a solution containing a known OATP1B substrate (e.g., [3H]-estradiol-17β-glucuronide for OATP1B1, [3H]-cholecystokinin-8 for OATP1B3) and the test compound.[20]
-
After a short incubation period (e.g., 2-5 minutes), stop the uptake by adding ice-cold buffer and wash the cells.[18]
-
Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting or fluorescence.
-
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Clinical Study Protocol for Assessing OATP1B Inhibition using CPI
-
Objective: To evaluate the effect of an investigational drug on the pharmacokinetics of CPI in healthy volunteers.
-
Study Design: A single-sequence, open-label study.
-
Methodology:
-
Baseline Period: Collect pre-dose blood samples to establish baseline plasma concentrations of CPI.
-
Treatment Period: Administer the investigational drug at the desired dose.
-
Post-dose Sampling: Collect serial blood samples at specified time points after administration of the investigational drug.
-
Bioanalysis: Analyze plasma samples for CPI concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters for CPI, including Cmax and area under the concentration-time curve (AUC), both at baseline and after treatment.
-
Data Interpretation: An increase in the Cmax and/or AUC of CPI following administration of the investigational drug indicates inhibition of OATP1B transporters.[8] A Cmax ratio (post-dose/baseline) of less than 1.25 suggests a low likelihood of a clinically significant DDI.[16]
-
Visualizations
Caption: OATP1B-mediated uptake and inhibition pathway.
Caption: Workflow for assessing OATP1B inhibition.
Conclusion
This compound has demonstrated significant utility as a sensitive and specific endogenous biomarker for the assessment of OATP1B-mediated drug-drug interactions.[8][13] Its ability to provide a quantitative measure of OATP1B inhibition in a clinical setting can help to de-risk drug candidates early in development and guide the design of dedicated DDI studies.[10][11] While alternative biomarkers exist, CPI currently offers the most robust and clinically validated approach for specifically assessing OATP1B inhibition. Continued research and standardization of protocols will further enhance the application of CPI in drug development and regulatory decision-making.
References
- 1. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]
- 3. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as an Endogenous Biomarker to Detect Reduced OATP1B Activity and Shift in Elimination Route in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. certara.com [certara.com]
- 10. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Coproporphyrin-I as a Selective OATP1B Biomarker Can Be Used to Delineate the Mechanisms of Complex Drug-Drug Interactions: Cedirogant Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transport Mechanisms of Coproporphyrin I: A Comparative Guide to OATP1B1 and OATP1B3
For researchers, scientists, and professionals in drug development, understanding the intricate transport mechanisms of endogenous molecules like Coproporphyrin I is crucial. This guide provides a comprehensive comparison of the in vitro transport of this compound mediated by two key hepatic uptake transporters: Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. The data presented herein, supported by detailed experimental protocols and visualizations, offers a valuable resource for assessing potential drug-drug interactions and the role of these transporters in clinical pharmacology.
This compound, an endogenous biomarker, has garnered significant attention for its utility in evaluating the in vivo activity of OATP1B transporters.[1][2] The hepatic uptake of this compound is predominantly mediated by OATP1B1 and OATP1B3, which are expressed on the basolateral membrane of hepatocytes.[3] Inactivating mutations in the genes encoding both OATP1B1 and OATP1B3 are associated with Rotor syndrome, a condition characterized by elevated urinary excretion of coproporphyrins I and III.[4][5] This clinical observation underscores the critical role of these transporters in coproporphyrin disposition.
Comparative Analysis of In Vitro Transport Kinetics
The affinity of this compound for OATP1B1 and OATP1B3 has been characterized in various in vitro systems, yielding key kinetic parameters. While both transporters facilitate the uptake of this compound, studies consistently demonstrate a higher affinity of the substrate for OATP1B1 compared to OATP1B3.
| Transporter | Substrate | Cell Line | Km (µM) | Reference |
| OATP1B1 | This compound | CHO | 0.49 | [4] |
| OATP1B1 | This compound | Transfected Cells | 0.13 | [5][6] |
| OATP1B3 | This compound | HEK | 0.86 | [4] |
| OATP1B3 | This compound | Transfected Cells | 3.25 | [5] |
| OATP1B3 | This compound | Not Specified | 3.95 | [6] |
Km (Michaelis-Menten constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.
The data clearly indicates that OATP1B1 possesses a significantly higher affinity for this compound than OATP1B3, as evidenced by the lower Km values. This suggests that at physiological concentrations, OATP1B1 is likely the primary transporter responsible for the hepatic uptake of this compound.[6]
In contrast to OATP1B1 and OATP1B3, other transporters such as OCT1, OCT2, OAT1, OAT3, and NTCP have been shown to be negative for coproporphyrin transport.[5] While OATP2B1 has been found to transport Coproporphyrin III, its role in this compound transport is less defined.[5]
Inhibition of this compound Transport
The transport of this compound by OATP1B1 and OATP1B3 can be inhibited by various compounds, a critical consideration in predicting drug-drug interactions.
| Transporter | Inhibitor | Substrate | IC50 (µM) | Reference |
| OATP1B1 | Rifamycin SV | This compound/III | Sub-micromolar | [4] |
| OATP1B3 | Rifamycin SV | This compound/III | Sub-micromolar | [4] |
| OATP1B1 | Atazanavir | This compound/III | 5-10 fold less potent than Rifamycin SV | [4] |
| OATP1B3 | Atazanavir | This compound/III | 5-10 fold less potent than Rifamycin SV | [4] |
| OATP1B1 | Rifampicin | This compound/III | - | [5] |
| OATP1B3 | Rifampicin | This compound/III | - | [5] |
| OATP1B1 | Nilotinib | This compound | 1.0 ± 0.5 | [1] |
| OATP1B1 | Tivozanib | This compound | 4.0 ± 2.0 | [1] |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Rifamycin SV and rifampicin are potent inhibitors of both OATP1B1 and OATP1B3-mediated this compound transport.[4][5] Several tyrosine kinase inhibitors, such as nilotinib and tivozanib, have also been identified as OATP1B1 inhibitors using this compound as a probe substrate.[1]
Experimental Methodologies
The following sections detail the typical experimental protocols used to study the in vitro transport of this compound by OATP1B1 and OATP1B3.
Cell Culture and Transporter Expression
Studies on OATP1B1 and OATP1B3 transport typically utilize mammalian cell lines that do not endogenously express these transporters to a significant degree. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.[3][4] These cells are stably transfected with plasmids containing the cDNA for human OATP1B1 (SLCO1B1) or OATP1B3 (SLCO1B3). Control cells, often referred to as "mock" or "parental" cells, are transfected with an empty vector to account for any non-specific uptake.
In Vitro Uptake Assay
The core of the transport study is the in vitro uptake assay, which measures the accumulation of the substrate within the cells over time.
Materials:
-
HEK293 or CHO cells stably expressing OATP1B1 or OATP1B3, and corresponding mock-transfected cells.
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound (substrate).
-
Potent OATP inhibitors (e.g., rifampicin) for inhibition control.
-
Radiolabeled probe substrates to confirm transporter activity (e.g., [3H]estradiol-17β-D-glucuronide ([3H]E17βG) for OATP1B1 and [3H]cholecystokinin octapeptide ([3H]CCK-8) for OATP1B3).[3]
-
Lysis buffer.
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS or fluorescence plate reader).
Procedure:
-
Cell Seeding: Plate the transporter-expressing and mock-transfected cells in appropriate culture plates (e.g., 24-well or 96-well plates) and culture until they reach a confluent monolayer.
-
Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed transport buffer to remove any residual medium components.
-
Initiation of Uptake: Initiate the transport reaction by adding the transport buffer containing this compound at the desired concentration. For inhibition studies, the inhibitor is pre-incubated with the cells or added simultaneously with the substrate.
-
Incubation: Incubate the cells at 37°C for a specified period (e.g., 2-5 minutes) to allow for substrate uptake. The transport of this compound by both OATP1B1 and OATP1B3 has been shown to be time-dependent.[4]
-
Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Quantification: Determine the intracellular concentration of this compound using a validated analytical method. For fluorescent substrates like this compound, fluorescence can be directly measured.[1]
-
Data Analysis: Calculate the transporter-specific uptake by subtracting the uptake in mock-transfected cells from the uptake in the transporter-expressing cells. Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Visualizing the Experimental Workflow and Transporter Interactions
To further clarify the experimental process and the functional relationship between this compound and the OATP1B transporters, the following diagrams are provided.
Experimental workflow for in vitro this compound transport assay.
Transport of this compound by OATP1B1 and OATP1B3.
References
- 1. This compound as an in vitro fluorescent probe to measure OATP1B1 transport activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Transport of coproporphyrins I and III by organic anion transporting polypeptides (OATP) 1B1 and 1B3 - OAK Open Access Archive [oak.novartis.com]
- 5. Organic anion transporting polypeptide (OATP)-mediated transport of coproporphyrins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of OATP1B Biomarker Coproporphyrin-I to Guide Drug-Drug Interaction Risk Assessment: Evaluation by the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Coproporphyrin I: A Superior Endogenous Biomarker for OATP1B-Mediated Drug-Induced Liver Injury Compared to Coproporphyrin III
A Comprehensive Comparison for Researchers and Drug Development Professionals
Introduction: The early and accurate identification of potential drug-induced liver injury (DILI) is a critical challenge in drug development. A key mechanism underlying DILI for many drugs is the inhibition of hepatic uptake transporters, particularly the organic anion transporting polypeptides OATP1B1 and OATP1B3. This inhibition can lead to the accumulation of drugs or their metabolites in hepatocytes, causing toxicity. Consequently, there is a pressing need for sensitive and specific endogenous biomarkers to monitor OATP1B function. Among the candidates, Coproporphyrin I (CPI) and Coproporphyrin III (CPIII) have emerged as promising biomarkers.[1][2][3][4] This guide provides a detailed comparison of CPI and CPIII, presenting evidence that establishes CPI as the more reliable and sensitive biomarker for assessing OATP1B-mediated DILI risk.
Recent studies have increasingly pointed towards CPI as a more selective and sensitive biomarker for OATP1B activity compared to CPIII.[3][5] This superiority is evident in its stronger correlation with genetic variations in the SLCO1B1 gene (which encodes OATP1B1) and its more pronounced response to a wide range of OATP1B inhibitors.[3][6][7]
Quantitative Comparison of Biomarker Performance
The following tables summarize key quantitative data from clinical and preclinical studies, highlighting the superior performance of CPI over CPIII in detecting OATP1B inhibition.
Table 1: Performance in Detecting OATP1B1 Genetic Variants
| Biomarker | Metric | Value (95% CI) | P-value (vs. CPI) | Reference |
| This compound | AUROC | 0.888 (0.851, 0.919) | - | [6][7] |
| Coproporphyrin III | AUROC | 0.731 (0.682, 0.776) | < 0.0001 | [6][7] |
| This compound | AUPRC | 0.388 (0.197, 0.689) | - | [6][7] |
| Coproporphyrin III | AUPRC | 0.0798 (0.0485, 0.203) | < 0.0001 | [6][7] |
| This compound | Fold Change in Poor Function Genotype | 1.68 (1.44, 1.97) | - | [6][7] |
| Coproporphyrin III | Fold Change in Poor Function Genotype | 1.27 (1.07, 1.51) | 0.0071 | [6][7] |
AUROC: Area Under the Receiver Operating Characteristic Curve; AUPRC: Area Under the Precision-Recall Curve. Higher values indicate better performance.
Table 2: Response to OATP1B Inhibitors in Cynomolgus Monkeys
| Inhibitor | Biomarker | Plasma AUC Fold Increase | Reference |
| Cyclosporin A (100 mg/kg) | This compound | 2.6 | [1][2] |
| Coproporphyrin III | 5.2 | [1][2] | |
| Rifampicin (15 mg/kg) | This compound | 2.7 | [1][2] |
| Coproporphyrin III | 3.6 | [1][2] |
AUC: Area Under the Curve
Table 3: Correlation with OATP1B1 Inhibitor Exposure (Glecaprevir)
| Biomarker | Metric | Correlation (R²) | P-value | Reference |
| This compound | Cmax Ratio | 0.65 | < 0.001 | [5] |
| Coproporphyrin III | Cmax Ratio | Modest Correlation | Not specified | [5] |
| This compound | AUC0–16 Ratio | Significant Correlation | < 0.001 | [5] |
| Coproporphyrin III | AUC0–16 Ratio | No Correlation | Not significant | [5] |
Cmax: Maximum plasma concentration; AUC0-16: Area under the concentration-time curve from 0 to 16 hours.
Heme Biosynthesis and Coproporphyrin Transport
Coproporphyrins are intermediates in the heme biosynthesis pathway. Coproporphyrinogen III is converted to protoporphyrinogen IX, a precursor to heme. A portion of coproporphyrinogen III is also converted to coproporphyrinogen I. Both coproporphyrinogen I and III are oxidized to their respective coproporphyrin isomers. These are then transported out of the hepatocyte into the sinusoids, a process mediated by OATP1B1 and OATP1B3. Inhibition of these transporters leads to an accumulation of CPI and CPIII in the plasma.
Caption: Heme biosynthesis pathway and OATP1B-mediated transport of CPI and CPIII.
Experimental Protocols
In Vitro OATP1B Substrate Assessment
Objective: To determine if CPI and CPIII are substrates of human OATP1B1 and OATP1B3.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express human OATP1B1 or OATP1B3.
-
Uptake Assay:
-
Cells are seeded in 24-well plates and grown to confluence.
-
The cells are washed with Krebs-Henseleit buffer.
-
A solution containing either CPI or CPIII is added to the cells and incubated at 37°C for a specified time (e.g., 2 minutes).
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular concentration of the coproporphyrin isomer is quantified using a validated LC-MS/MS method.
-
-
Data Analysis: The uptake in OATP-expressing cells is compared to that in control (mock-transfected) cells to determine the extent of active transport.
In Vivo Assessment of OATP1B Inhibition in Animal Models
Objective: To evaluate the effect of known OATP1B inhibitors on the plasma concentrations of CPI and CPIII.
Methodology:
-
Animal Model: Cynomolgus monkeys or Oatp1a/1b gene cluster knockout mice are used.
-
Study Design: A crossover study design is often employed.
-
Baseline Phase: Animals receive a vehicle control, and baseline plasma and urine samples are collected over 24 hours.
-
Treatment Phase: Animals are administered an OATP1B inhibitor (e.g., cyclosporin A or rifampicin) at a clinically relevant dose. Plasma and urine samples are collected over 24 hours.
-
-
Sample Analysis: Plasma and urine concentrations of CPI and CPIII are measured using a validated LC-MS/MS method.
-
Data Analysis: The area under the plasma concentration-time curve (AUC) for CPI and CPIII is calculated for both phases. The fold-change in AUC following inhibitor administration is determined.
Caption: Experimental workflow for evaluating CPI and CPIII as OATP1B biomarkers.
Clinical Evaluation in Healthy Volunteers
Objective: To compare the performance of plasma CPI and CPIII in detecting altered OATP1B1 function in humans.
Methodology:
-
Study Population: Healthy volunteers are genotyped for the SLCO1B1 gene to stratify them into different OATP1B1 function groups (e.g., poor, normal, increased function).
-
Study Design:
-
Fasting blood samples are collected from all participants.
-
In some studies, a known OATP1B inhibitor (e.g., rifampin) is administered, and serial blood samples are collected.
-
-
Sample Analysis: Plasma concentrations of CPI and CPIII are quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
The baseline concentrations of CPI and CPIII are compared across the different SLCO1B1 genotype groups.
-
The performance of CPI and CPIII to discriminate between different function groups is assessed using AUROC and AUPRC analysis.
-
The fold-change in plasma concentrations of CPI and CPIII after inhibitor administration is calculated.
-
The Rationale for CPI's Superiority
The enhanced sensitivity and specificity of CPI as a biomarker for OATP1B1 function can be attributed to several factors. While both isomers are transported by OATP1B1 and OATP1B3, in vitro data suggest that CPI and CPIII are better substrates for OATP1B1 than for OATP1B3.[6] Furthermore, clinical studies have demonstrated a stronger and more consistent correlation between plasma CPI concentrations and SLCO1B1 genotype, as well as with the exposure to OATP1B1 inhibitors, compared to CPIII.[5][6][7] This suggests that CPI is more selectively transported by OATP1B1.
Caption: Logical framework for the superiority of CPI as an OATP1B1 biomarker.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, it is recommended to:
-
Prioritize the monitoring of plasma CPI levels in early-phase clinical trials to assess the potential of an investigational drug to inhibit OATP1B transporters.
-
Utilize CPI as a sensitive biomarker to guide decisions on the need for dedicated DDI studies with OATP1B probe substrates.
-
Incorporate CPI measurements into preclinical safety assessments to better translate findings to the clinical setting.
By adopting CPI as the preferred endogenous biomarker for OATP1B activity, the pharmaceutical industry can enhance the early detection of potential DILI risk, leading to the development of safer medicines.
References
- 1. Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The Role of Coproporphyrins As Endogenous Biomarkers for Organic Anion Transporting Polypeptide 1B Inhibition-Progress from 2016 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aliribio.com [aliribio.com]
- 5. This compound Can Serve as an Endogenous Biomarker for OATP1B1 Inhibition: Assessment Using a Glecaprevir/Pibrentasvir Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of Plasma this compound and III as OATP1B1 Biomarkers in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Coproporphyrin I: A Procedural Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Coproporphyrin I, a naturally occurring porphyrin used in various research and diagnostic applications. While some safety data sheets (SDS) classify this compound as non-hazardous, different forms (e.g., salts, isomers) may present hazards such as skin, eye, or respiratory irritation.[1][2] Therefore, it is best practice to manage all chemical waste, including this compound, through a designated hazardous waste program.[3][4]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional and regulatory guidelines for chemical waste. The following protocol outlines the standard operating procedure for its collection and disposal.
Step 1: Waste Identification and Classification Unless your institution's environmental health and safety (EHS) office has explicitly classified this compound as non-hazardous, treat it as a hazardous chemical waste.[3][4] Do not dispose of it in the regular trash or down the sink.[3][6][7] The practice of evaporating chemical waste is strictly forbidden.[3][6]
Step 2: Prepare the Waste Container
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap.[4][8] The container must be in good condition, free of cracks or deterioration.[8]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container. Clearly write the full chemical name ("this compound") and any other components of the waste mixture.[6]
Step 3: Waste Accumulation
-
Transfer the Waste: Carefully transfer the this compound waste (solid or in solution) into the prepared container. If transferring a solid, take care to avoid creating dust.[2]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. For example, acids and bases should always be stored separately.[8]
-
Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[3][8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[4][8]
-
Storage Limits: Be aware of the storage limits for your SAA. Regulations typically permit a maximum of 55 gallons of hazardous waste to be accumulated.[4] Once a container is full, it must be removed within three days.[8]
Step 5: Arrange for Disposal
-
Request Pickup: Once your waste container is full or you no longer intend to add to it, submit a waste collection request to your institution's EHS or hazardous waste management office.[3]
-
Documentation: Ensure all information on the hazardous waste tag is complete and accurate to facilitate a smooth pickup process.
Step 6: Managing Empty Containers
-
A container that once held this compound waste should have its label fully defaced or removed.[3]
-
After ensuring no residue remains, the cap should be removed, and the container can typically be disposed of as regular trash.[3]
Hazardous Waste Classification Data
To ensure regulatory compliance, laboratory waste is classified based on specific characteristics. The table below summarizes the primary EPA hazardous waste characteristics.
| Characteristic | EPA Code | Description | Threshold / Condition |
| Ignitability | D001 | Poses a fire hazard during routine handling.[9] | Liquid with a flash point < 140°F (60°C).[9][10] |
| Corrosivity | D002 | Ability to corrode steel or has a very high or low pH.[9] | Aqueous solution with pH ≤ 2 or pH ≥ 12.5.[4][9][10] |
| Reactivity | D003 | Unstable under normal conditions; may react violently with water or create toxic gases.[9] | Can undergo violent change, react violently with water, or form potentially explosive mixtures.[10] |
| Toxicity | D004-D043 | Harmful or fatal when ingested or absorbed; can pollute groundwater.[4][9] | Contains specific contaminants at or above regulated concentrations. |
Visual Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste from the laboratory.
Caption: Procedural workflow for the safe collection and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. This compound synthetic 69477-27-6 [sigmaaldrich.com]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. epa.gov [epa.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling Coproporphyrin I
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Coproporphyrin I. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an endogenous metabolite and is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed when handling this and any other chemical compound to minimize any potential risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound in both its solid and solution forms. The following table summarizes the recommended PPE.
| PPE Type | Specification | Purpose | Application |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. | Required for handling both solid and dissolved this compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. | Required for handling both solid and dissolved this compound. |
| Respiratory Protection | N95-rated dust mask | Minimizes inhalation of fine particles when handling the solid form. | Recommended when weighing or transferring the solid powder, especially in areas without localized exhaust ventilation. |
| Body Protection | Laboratory coat | Protects clothing and skin from potential spills. | Required for all procedures involving this compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing of Solid this compound:
-
Before handling, ensure the work area is clean and uncluttered.
-
Wear all required PPE: lab coat, safety glasses, and nitrile gloves. When weighing the powder, an N95 dust mask is recommended.
-
Perform weighing operations in a chemical fume hood or on a benchtop with a draft shield to minimize the potential for dust inhalation.
-
Use a spatula to carefully transfer the desired amount of this compound powder to a tared weigh boat or container.
-
Clean any spills immediately using a damp cloth or paper towel.
2. Dissolving this compound:
-
This compound has reported solubility in DMSO (Dimethyl sulfoxide).[2]
-
Add the appropriate solvent to the container with the weighed this compound powder.
-
If necessary, aid dissolution by using methods such as vortexing or sonication in an ultrasonic bath.[2][3]
-
Ensure the container is securely capped during mixing to prevent spills.
3. Handling of this compound Solutions:
-
Always handle solutions of this compound within a well-ventilated area.
-
Use appropriate pipettes or other liquid handling devices to transfer solutions. Mouth pipetting is strictly prohibited.
-
Avoid direct contact with the solution. If contact occurs, wash the affected area thoroughly with soap and water.
Disposal Plan
1. Solid Waste:
-
Contaminated materials such as gloves, weigh boats, and paper towels that have come into contact with this compound powder should be disposed of in a designated chemical waste container.
-
Empty this compound containers should be triple-rinsed with a suitable solvent before recycling or disposal according to your institution's guidelines.
2. Liquid Waste:
-
Solutions containing this compound should be collected in a clearly labeled, sealed waste container.
-
Do not pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety office.
-
The waste container should be labeled as "Non-hazardous Chemical Waste" and include the name of the chemical.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
